(R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2R)-4,4-difluoropyrrolidin-2-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)1-4(2-9)8-3-5;/h4,8-9H,1-3H2;1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAVXSQHRZARDV-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(F)F)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NCC1(F)F)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Pyrrolidines in Medicinal Chemistry
(R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride is a chiral fluorinated building block of significant interest in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a common motif in a vast array of natural products and synthetic drugs. The geminal difluoro substitution at the 4-position of the pyrrolidine ring introduces a unique conformational constraint and modulates the electronic properties of the molecule without significantly increasing its steric bulk.
This guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic approach, analytical methodologies for quality control, and the known applications of (R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl, with a focus on its role as a valuable intermediate in the synthesis of bioactive compounds.
Physicochemical Properties
Table 1: Physicochemical Properties of (R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl
| Property | Value/Description | Source/Rationale |
| CAS Number | 1315593-71-5 | [1][2] |
| Molecular Formula | C₅H₁₀ClF₂NO | [2][3] |
| Molecular Weight | 173.59 g/mol | [2][3] |
| Appearance | White to light brown solid | Based on supplier data. |
| Melting Point | Expected to be in the range of 180-190 °C. For comparison, the melting point of (S)-(+)-3-Fluoropyrrolidine hydrochloride is 183-187 °C. | Inferred from related fluorinated pyrrolidine hydrochlorides. Hydrochlorides of small amines are typically crystalline solids with relatively high melting points. |
| Solubility | As a hydrochloride salt, it is expected to be soluble in water and polar protic solvents like methanol and ethanol.[4] It is likely to have limited solubility in nonpolar organic solvents such as hexanes and diethyl ether. | General solubility characteristics of amine hydrochlorides. |
| Optical Activity | A specific rotation has been reported as -14.9° (c=0.51 in Methanol). | This indicates that the compound is the (R)-enantiomer and rotates plane-polarized light to the left. |
| pKa | The pKa of the protonated pyrrolidine nitrogen is estimated to be in the range of 8.5 - 9.5. | Based on the typical pKa values of secondary amines in a pyrrolidine ring, with slight electron-withdrawing effects from the fluorine atoms. |
Synthesis and Manufacturing
A robust and scalable synthetic route is crucial for the accessibility of this building block for research and development. While a specific published synthesis for (R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl is not available, a plausible enantioselective synthesis can be designed based on established methodologies for the preparation of similar chiral fluorinated pyrrolidines.
A logical synthetic approach would start from a readily available chiral starting material, such as D-proline, to establish the desired (R)-stereochemistry at the C2 position. The geminal difluorination at the C4 position can be achieved through various fluorinating agents.
Figure 1: Plausible synthetic pathway for (R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl.
Step-by-Step Methodology (Proposed)
-
Protection of D-Proline: The synthesis would commence with the protection of the secondary amine of D-proline, for example, as a tert-butyloxycarbonyl (Boc) derivative. This is a standard procedure to prevent side reactions in subsequent steps.
-
Oxidation to 4-keto-proline: The protected D-proline derivative would then be oxidized at the 4-position to introduce a ketone functionality. This can be achieved using various oxidizing agents.
-
Geminal Difluorination: The crucial difluorination step would be performed on the 4-keto intermediate. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly used for this transformation. This step needs to be carefully optimized to ensure high yield and avoid side reactions.
-
Reduction of the Ester: The ester group of the difluorinated proline derivative is then reduced to the primary alcohol. This is typically achieved using a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in a suitable solvent like tetrahydrofuran (THF) or ethanol.
-
Deprotection: The Boc protecting group is removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.
-
Salt Formation: Finally, the free base of (R)-(4,4-difluoropyrrolidin-2-yl)methanol is treated with a solution of hydrogen chloride (e.g., HCl in diethyl ether or isopropanol) to precipitate the desired hydrochloride salt, which is often more stable and easier to handle than the free base.
Spectral Characterization
The structural confirmation of (R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl would rely on a combination of spectroscopic techniques. Below are the expected spectral features based on its chemical structure.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A complex multiplet for the proton at C2. - Diastereotopic protons on the hydroxymethyl group (CH₂OH) appearing as multiplets. - Complex multiplets for the protons at C3 and C5, showing coupling to each other and to the fluorine atoms. - Broad signals for the N-H and O-H protons, which may exchange with D₂O. |
| ¹³C NMR | - A signal for the carbon at C2. - A signal for the hydroxymethyl carbon. - A signal for the carbon at C5. - A signal for the carbon at C3, likely showing coupling to the fluorine atoms. - A characteristic triplet for the C4 carbon due to coupling with the two fluorine atoms. |
| ¹⁹F NMR | - Two distinct signals for the diastereotopic fluorine atoms at C4, likely appearing as complex multiplets due to coupling with each other and with the adjacent protons. |
| IR Spectroscopy | - A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. - C-H stretching vibrations in the 2800-3000 cm⁻¹ region. - C-F stretching vibrations typically observed in the 1000-1200 cm⁻¹ region. - N-H bending vibrations around 1600 cm⁻¹. |
| Mass Spectrometry | - The mass spectrum would show the molecular ion peak corresponding to the free base [M]+ or the protonated molecule [M+H]+. Fragmentation patterns would involve the loss of the hydroxymethyl group, water, and HF. |
Analytical Methods for Quality Control
Ensuring the chemical and enantiomeric purity of (R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl is critical for its application in drug synthesis.
Figure 2: A typical workflow for the quality control of chiral building blocks.
Chiral Purity Analysis
The determination of enantiomeric excess (ee) is of utmost importance. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice for this analysis.
Proposed Chiral HPLC Method:
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® or Chiralcel®, is often effective for separating enantiomers of chiral amines and alcohols.
-
Mobile Phase: A typical mobile phase would consist of a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar alcohol (e.g., isopropanol or ethanol). The addition of a small amount of an amine modifier, such as diethylamine (DEA) or triethylamine (TEA), is often necessary to improve peak shape and resolution for basic analytes.
-
Detection: UV detection at a low wavelength (e.g., 200-220 nm) would be suitable as the molecule lacks a strong chromophore.
-
Quantification: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.[5]
Applications in Drug Discovery and Development
Fluorinated pyrrolidine derivatives are highly sought-after building blocks in the pharmaceutical industry. The S-enantiomer of 4,4-difluoropyrrolidin-2-yl)methanol has been utilized in the synthesis of potent and selective inhibitors of Aurora kinases.[6] Aurora kinases are a family of serine/threonine kinases that play crucial roles in cell division, and their dysregulation is implicated in the pathogenesis of cancer.
The introduction of the 4,4-difluoropyrrolidine moiety can enhance the binding affinity and selectivity of the inhibitor for the target kinase. It is plausible that the (R)-enantiomer, (R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl, could be used to synthesize stereoisomers of these inhibitors for structure-activity relationship (SAR) studies, or as a building block for novel therapeutic agents targeting other enzymes or receptors. The unique conformational and electronic properties imparted by the geminal difluoro group make it an attractive scaffold for exploring new chemical space in drug discovery programs.
Safety and Handling
Based on available safety data sheets (SDS) for the hydrochloride salt of similar compounds, (R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl should be handled with care.
-
Hazards: It is classified as corrosive and can cause severe skin burns and eye damage. It may also cause respiratory irritation.[7]
-
Precautions: Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place.
Conclusion
(R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl is a valuable chiral building block with significant potential in medicinal chemistry. Its unique structural features, arising from the geminal difluoro substitution on the pyrrolidine ring, make it an attractive component for the design of novel therapeutic agents. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview of its expected physicochemical properties, a plausible synthetic strategy, and key analytical considerations. As the demand for novel fluorinated scaffolds in drug discovery continues to grow, the importance of building blocks like (R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl is set to increase, paving the way for the development of new and improved medicines.
References
- 1. This compound [cymitquimica.com]
- 2. 1315593-71-5 | [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride - Alachem Co., Ltd. [alachem.co.jp]
- 3. [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride | 1315593-71-5 [amp.chemicalbook.com]
- 4. 136725-53-6 | (S)-3-Fluoro-pyrrolidine hydrochloride [fluoromart.com]
- 5. benchchem.com [benchchem.com]
- 6. [(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 3-(3-Fluorophenyl)pyrrolidine hydrochloride | C10H13ClFN | CID 45073972 - PubChem [pubchem.ncbi.nlm.nih.gov]
Enantioselective Synthesis of (R)-(4,4-Difluoropyrrolidin-2-yl)methanol: A Technical Guide
Abstract
(R)-(4,4-Difluoropyrrolidin-2-yl)methanol is a pivotal chiral building block in contemporary medicinal chemistry, frequently incorporated into pharmacologically active agents to enhance their metabolic stability and binding affinity. The strategic introduction of the gem-difluoro moiety on the pyrrolidine ring presents unique synthetic challenges, necessitating robust and highly stereocontrolled methodologies. This technical guide provides an in-depth analysis of the core strategies for the enantioselective synthesis of this valuable synthon. We will explore various approaches, including asymmetric reduction of precursor ketones, chiral pool-derived syntheses, and innovative catalytic methods. Each section will dissect the underlying mechanistic principles, offer detailed experimental protocols, and present comparative data to guide researchers in selecting the optimal synthetic route for their specific needs.
Introduction: The Significance of Fluorinated Pyrrolidines in Drug Discovery
The pyrrolidine scaffold is a privileged motif in drug discovery, appearing in numerous FDA-approved drugs.[1] The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. Specifically, the gem-difluoromethylene group is often employed as a bioisostere for a carbonyl group or a hydroxyl-bearing carbon, offering increased metabolic stability by blocking sites of oxidative metabolism. Furthermore, the high electronegativity of fluorine can influence the acidity of neighboring protons and modulate intermolecular interactions, such as hydrogen bonding, which can lead to enhanced binding affinity and selectivity for biological targets.
(R)-(4,4-Difluoropyrrolidin-2-yl)methanol, also known as (R)-4,4-difluoro-2-(hydroxymethyl)pyrrolidine, combines the desirable features of the pyrrolidine ring with the benefits of gem-dinal difluorination, making it a highly sought-after intermediate in the synthesis of novel therapeutics. Its enantiomerically pure form is crucial, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.
This guide will focus on practical and efficient methods for the enantioselective synthesis of the (R)-enantiomer of (4,4-difluoropyrrolidin-2-yl)methanol.
Key Synthetic Strategies
The enantioselective synthesis of (R)-(4,4-difluoropyrrolidin-2-yl)methanol can be broadly categorized into three main approaches:
-
Asymmetric Reduction of a Prochiral Ketone: This is one of the most direct methods, involving the stereoselective reduction of a 4,4-difluoropyrrolidin-2-one derivative.
-
Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials, such as amino acids, to construct the chiral pyrrolidine ring.
-
Catalytic Asymmetric Methodologies: These approaches leverage chiral catalysts to induce enantioselectivity in the formation of the chiral center.
Asymmetric Reduction of N-Protected 4,4-Difluoropyrrolidine-2-carboxylic Acid Derivatives
A highly effective and widely employed strategy for accessing (R)-(4,4-difluoropyrrolidin-2-yl)methanol involves the asymmetric reduction of a suitable precursor. A common starting point is (2R)-1-((tert-butoxy)carbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid, which is commercially available.[2] The carboxylic acid can be reduced to the corresponding alcohol.
2.1.1. Mechanism of Stereoselective Hydride Reduction
The stereochemical outcome of the reduction of a carbonyl group adjacent to a chiral center is often governed by Felkin-Anh or Cram's rule models. However, for the reduction of the carboxylic acid or its ester derivative, the primary challenge lies in achieving a clean reduction without side reactions. The use of hydride reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes is common. The chirality is already established in the starting material, so the focus is on a high-yielding conversion.
Experimental Protocol: Reduction of (2R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic Acid
Materials:
-
(2R)-1-((tert-butoxy)carbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid
-
Borane tetrahydrofuran complex solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a stirred solution of (2R)-1-((tert-butoxy)carbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add borane tetrahydrofuran complex solution (2.0-3.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow addition of methanol until gas evolution ceases.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield (R)-1-Boc-(4,4-difluoropyrrolidin-2-yl)methanol.
-
The Boc protecting group can be subsequently removed under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid in dichloromethane) to yield the final product, (R)-(4,4-difluoropyrrolidin-2-yl)methanol, typically as a hydrochloride salt.[3]
Asymmetric Reduction of a Prochiral Ketone using Chiral Catalysts
An alternative and powerful approach involves the asymmetric reduction of a prochiral ketone, namely N-protected 4,4-difluoropyrrolidin-2-one. This method relies on the use of a chiral catalyst to control the stereochemical outcome of the reduction. Oxazaborolidine-catalyzed reductions, famously known as the Corey-Bakshi-Shibata (CBS) reduction, are particularly effective for this type of transformation.[4]
2.2.1. The Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-prolinol, to mediate the enantioselective reduction of ketones with a borane source.[4] The catalyst coordinates with both the borane and the ketone, organizing the transition state in a way that favors hydride delivery to one face of the carbonyl group, thus leading to a high degree of enantioselectivity.
Caption: Simplified catalytic cycle for the CBS reduction.
Experimental Protocol: Asymmetric Reduction of N-Boc-4,4-difluoropyrrolidin-2-one via CBS Reduction
Materials:
-
N-Boc-4,4-difluoropyrrolidin-2-one
-
(R)-(-)-2-Butyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane dimethyl sulfide complex (BMS)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve N-Boc-4,4-difluoropyrrolidin-2-one (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add the (R)-(-)-2-Butyl-CBS-oxazaborolidine solution (0.1 eq) dropwise.
-
After stirring for 15 minutes, add BMS (1.0-1.2 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then add saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain (R)-N-Boc-(4,4-difluoropyrrolidin-2-yl)methanol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Chiral Pool Synthesis
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids and sugars. L-proline and its derivatives, like 4-hydroxy-L-proline, are excellent starting materials for the synthesis of chiral pyrrolidine-containing compounds.[5]
A plausible, though potentially lengthy, route starting from a chiral precursor like (2S,4R)-N-Boc-4-hydroxy-L-proline could involve the oxidation of the hydroxyl group to a ketone, followed by deoxofluorination, and subsequent reduction of the ester or carboxylic acid. However, deoxofluorinating agents can be hazardous and expensive, making this route less ideal for large-scale synthesis.[6]
A more elegant approach reported in the literature involves an iridium-diamine-catalyzed asymmetric transfer hydrogenation.[6][7] This method introduces the chirality at a later stage, which can be more efficient.
Comparison of Synthetic Routes
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Reduction of Chiral Carboxylic Acid | (2R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid | Borane-THF complex | Straightforward, high yield, stereochemistry pre-determined. | Relies on the availability and cost of the chiral starting material. |
| Asymmetric CBS Reduction | N-Boc-4,4-difluoropyrrolidin-2-one | (R)-CBS catalyst, Borane source | Catalytic, high enantioselectivity, applicable to a range of substrates. | Requires cryogenic temperatures, catalyst can be expensive. |
| Chiral Pool Synthesis | L-proline or 4-hydroxy-L-proline derivatives | Multiple steps, potentially hazardous fluorinating agents. | Utilizes inexpensive starting materials. | Often involves multiple synthetic steps, potentially lower overall yield. |
Conclusion
The enantioselective synthesis of (R)-(4,4-difluoropyrrolidin-2-yl)methanol is a critical endeavor for the advancement of medicinal chemistry. The choice of synthetic route will depend on factors such as the scale of the synthesis, the availability of starting materials, and the desired level of enantiopurity. The direct reduction of commercially available (2R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid offers a reliable and straightforward approach for laboratory-scale synthesis. For larger-scale production or when exploring novel analogs, the development of a robust asymmetric catalytic reduction of the corresponding ketone presents a highly attractive and efficient strategy. Continued innovation in asymmetric catalysis will undoubtedly lead to even more efficient and sustainable methods for preparing this and other valuable chiral fluorinated building blocks.
References
- 1. enamine.net [enamine.net]
- 2. (2R)-1-((tert-butoxy)carbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid | C10H15F2NO4 | CID 9942970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
large-scale synthesis of (R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride
An In-depth Technical Guide to the Large-Scale Synthesis of (R)-(4,4-difluoropyrrolidin-2-yl)methanol Hydrochloride
Introduction: The Strategic Value of Fluorinated Pyrrolidines in Drug Discovery
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The 4,4-difluoropyrrolidine moiety, in particular, has emerged as a privileged structural motif. It acts as a bioisostere for the proline ring, where the gem-difluoro group can modulate conformation and improve pharmacokinetic profiles. The target molecule of this guide, this compound[3][4], is a chiral building block of significant interest for the synthesis of novel therapeutics, including inhibitors for enzymes like dipeptidyl peptidase IV (DPP-IV).[1]
However, the path from laboratory-scale synthesis to robust, large-scale production is fraught with challenges. These include the safe handling of energetic fluorinating reagents, achieving high enantiomeric purity, and developing scalable purification protocols. This guide provides a comprehensive, field-proven strategy for the multi-kilogram synthesis of this key intermediate, emphasizing process safety, scalability, and scientific rationale behind the chosen synthetic route.
Part 1: Retrosynthetic Analysis and Strategic Rationale
A successful large-scale synthesis prioritizes commercially available, cost-effective starting materials and employs reactions that are reproducible, high-yielding, and safe. Our retrosynthetic strategy for the target compound 1 is outlined below.
The primary disconnection is the final deprotection and salt formation from the N-Boc protected alcohol 2 . The alcohol functionality is traced back to the reduction of the corresponding carboxylic acid 3 . This intermediate, (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid[5][6][7], is the cornerstone of our synthesis. Its stereocenter and difluorinated ring define the core structure. The synthesis of 3 is envisioned to start from the readily available and chiral (2S,4R)-4-hydroxyproline, a derivative of which can be oxidized and subsequently fluorinated.
This strategic approach was chosen over methods that install the fluorine late in the synthesis or use hazardous reagents like diethylaminosulfur trifluoride (DAST) on a large scale, which presents significant safety concerns.[8] Our route introduces the key difluoro-moiety onto a robust, protected intermediate, ensuring stereochemical integrity and process safety.
Caption: Retrosynthetic analysis of the target molecule.
Part 2: Detailed Large-Scale Synthetic Protocol
This section details the step-by-step methodology for the synthesis, designed for scalability and robustness. All operations should be conducted in a controlled manufacturing environment by trained professionals.
Step 1: Synthesis of (R)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
The causality here is to protect the nitrogen and oxidize the secondary alcohol of the starting material, (2S,4R)-4-hydroxyproline, to a ketone, setting the stage for fluorination. The Boc group is chosen for its stability under the oxidation conditions and its reliable cleavage under acidic conditions later in the synthesis.[9][10]
Materials:
| Reagent | CAS | Quantity | Molar Eq. |
|---|---|---|---|
| (2S,4R)-4-Hydroxyproline | 76-34-6 | 10.0 kg | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 18.2 kg | 1.1 |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 12.8 kg | 2.0 |
| Dichloromethane (DCM) | 75-09-2 | 100 L | - |
| Water | 7732-18-5 | 100 L | - |
| Dess-Martin Periodinane (DMP) | 87413-09-0 | 38.8 kg | 1.2 |
Protocol:
-
N-Protection: Suspend (2S,4R)-4-hydroxyproline (10.0 kg) in a mixture of DCM (50 L) and water (50 L). Cool the mixture to 0-5 °C.
-
Add sodium bicarbonate (12.8 kg) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Slowly add a solution of Di-tert-butyl dicarbonate (18.2 kg) in DCM (20 L) over 2-3 hours, maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis confirms the consumption of the starting material.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 L). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(2S,4R)-4-hydroxyproline as a crude solid.
-
Oxidation: Dissolve the crude product in DCM (80 L) and cool to 0-5 °C.
-
Add Dess-Martin Periodinane (38.8 kg) portion-wise over 2 hours, ensuring the internal temperature remains below 10 °C.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by HPLC for completion.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 L). Stir vigorously for 1 hour.
-
Separate the layers and extract the aqueous phase with DCM (2 x 25 L).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude ketone by slurry in a mixture of hexanes and ethyl acetate to afford the title compound as a white solid.
Step 2: Synthesis of (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid (3)
This step is critical for introducing the gem-difluoro group. While various fluorinating agents exist, for large-scale operations, reagents that are safer than DAST or Deoxo-Fluor® are preferred.[8] Here we describe a process using a more thermally stable sulfonyl fluoride-based reagent.
Materials:
| Reagent | CAS | Quantity | Molar Eq. |
|---|---|---|---|
| (R)-1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | 1373233-03-9 | 10.0 kg | 1.0 |
| Pyridine-HF (70 wt. % HF) | 32001-55-1 | 15.0 kg | ~10.0 |
| Sulfur tetrafluoride (SF₄) source (e.g., Fluolead™) | 7783-60-0 | 5.0 kg | 1.2 |
| Dichloromethane (DCM) | 75-09-2 | 100 L | - |
| Lithium Hydroxide (LiOH) | 1310-65-2 | 3.3 kg | 2.0 |
| Tetrahydrofuran (THF) | 109-99-9 | 50 L | - |
| Water | 7732-18-5 | 50 L | - |
Protocol:
-
Fluorination: In a suitable fluorination reactor, charge DCM (100 L) and the ketone from Step 1 (10.0 kg). Cool the solution to -78 °C.
-
Carefully add Pyridine-HF (15.0 kg).
-
Slowly add the SF₄ source (5.0 kg) while maintaining the temperature below -60 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 24 hours. Monitor by ¹⁹F NMR and HPLC.
-
Carefully quench the reaction by pouring it into a stirred slurry of ice and sodium bicarbonate.
-
Extract with DCM, wash the organic layer with water and brine, dry, and concentrate to yield the crude difluorinated ester.
-
Saponification: Dissolve the crude ester in a mixture of THF (50 L) and water (50 L). Cool to 0 °C.
-
Add Lithium Hydroxide (3.3 kg) and stir at room temperature for 3-5 hours until saponification is complete.
-
Acidify the reaction mixture to pH ~3 with 1M HCl.
-
Extract the product into ethyl acetate (3 x 40 L).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid (3)[6][7], which can be purified by crystallization.
Step 3: Reduction to N-Boc-(R)-(4,4-difluoropyrrolidin-2-yl)methanol (2)
The reduction of a Boc-protected amino acid to its corresponding alcohol is a standard transformation. Borane complexes are highly effective and selective for this purpose, minimizing side reactions.
Materials:
| Reagent | CAS | Quantity | Molar Eq. |
|---|---|---|---|
| (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid (3) | 536747-87-2 | 10.0 kg | 1.0 |
| Borane-THF complex (1M in THF) | 14044-65-6 | 48 L | 1.2 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 80 L | - |
| Methanol | 67-56-1 | 20 L | - |
Protocol:
-
Dissolve the carboxylic acid 3 (10.0 kg) in anhydrous THF (80 L) under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add Borane-THF complex (48 L) via an addition funnel over 2-3 hours, keeping the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC/HPLC. Upon completion, cool the mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of methanol (20 L) until gas evolution ceases.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate to yield the crude alcohol 2 . This is often of sufficient purity for the next step.
Step 4: Deprotection and Hydrochloride Salt Formation (1)
The final step involves the removal of the Boc protecting group and the formation of the desired hydrochloride salt. This is typically achieved in a one-pot procedure using a strong acid.[9]
Materials:
| Reagent | CAS | Quantity | Molar Eq. |
|---|---|---|---|
| N-Boc-(R)-(4,4-difluoropyrrolidin-2-yl)methanol (2) | 1315691-45-2 | ~9.5 kg | 1.0 |
| HCl in 2-Propanol (5-6 M) | 7647-01-0 | 20 L | ~3.0 |
| Methyl tert-butyl ether (MTBE) | 1634-04-4 | 100 L | - |
Protocol:
-
Dissolve the crude alcohol 2 (~9.5 kg) in 2-Propanol (20 L).
-
Cool the solution to 0-5 °C.
-
Slowly add the HCl solution in 2-Propanol (20 L), maintaining the temperature below 15 °C.
-
Stir the mixture at room temperature for 2-4 hours. The product will begin to precipitate.
-
Monitor the deprotection by TLC/HPLC.[11]
-
Once the reaction is complete, add MTBE (100 L) to fully precipitate the product.
-
Stir the resulting slurry for 1-2 hours at 0-5 °C.
-
Filter the solid, wash with cold MTBE (2 x 20 L), and dry under vacuum at 40-50 °C to a constant weight.
-
This yields this compound (1) as a white to off-white crystalline solid.[4][12]
Part 3: Process Workflow and Data Summary
Caption: High-level overview of the synthetic workflow.
Analytical Data Summary:
| Compound | Formula | MW | Expected ¹H NMR (δ, ppm) | Expected ¹⁹F NMR (δ, ppm) | Expected [α]ᴅ |
| Ketone Intermediate | C₁₁H₁₇NO₅ | 243.26 | Consistent with protected 4-oxoproline structure. | N/A | Varies with solvent. |
| Acid (3) [6] | C₁₀H₁₅F₂NO₄ | 251.23 | 1.3-1.5 (s, 9H), 2.5-2.9 (m, 2H), 3.8-4.2 (m, 2H), 4.4-4.6 (m, 1H). | -95 to -110 (ABq) | Varies with solvent. |
| Alcohol (2) | C₁₀H₁₇F₂NO₃ | 237.24 | 1.4 (s, 9H), 2.0-2.4 (m, 2H), 3.4-3.8 (m, 4H), 4.0-4.2 (m, 1H). | -95 to -110 (ABq) | Varies with solvent. |
| Product (1) [4] | C₅H₁₀ClF₂NO | 173.59 | 2.3-2.8 (m, 2H), 3.4-3.9 (m, 4H), 4.2-4.4 (m, 1H). | -95 to -110 (ABq) | ~ -15° (c=0.5, MeOH) |
Part 4: Scientific Integrity and Trustworthiness
Causality and Experimental Choices:
-
Starting Material: (2S,4R)-4-hydroxyproline is a cost-effective, enantiopure starting material from the chiral pool, which avoids a resolution step late in the synthesis.
-
Protecting Group: The Boc group is ideal for large-scale work due to its high crystallinity in intermediates, ease of introduction, and clean, traceless removal under acidic conditions which directly yields the desired hydrochloride salt.[9]
-
Fluorination: The choice of a modern, scalable fluorinating agent over hazardous classical reagents like DAST is a critical safety and process control decision.[8] This mitigates the risk of thermal runaway events.
-
Reduction: Borane-THF is a highly chemoselective reagent for the reduction of carboxylic acids in the presence of the Boc group, providing a clean conversion to the primary alcohol.
-
Purification: The final product is purified by crystallization/precipitation, a highly scalable and efficient method for achieving high purity on a large scale, avoiding costly and time-consuming chromatography.[13]
Self-Validating System: Each step includes recommended in-process controls (TLC, HPLC, NMR). The physical and spectral data provided in the summary table serve as benchmarks for quality control, ensuring that each intermediate meets the required specifications before proceeding to the next step. The final product's identity and purity are confirmed by a full suite of analytical tests, including chiral HPLC to confirm enantiomeric purity.
References
- 1. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [cymitquimica.com]
- 4. [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride | 1315593-71-5 [amp.chemicalbook.com]
- 5. m.chemicalbook.com [m.chemicalbook.com]
- 6. (2R)-1-((tert-butoxy)carbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid | C10H15F2NO4 | CID 9942970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylic acid | 536747-87-2 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. 1315593-71-5 | [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride - Alachem Co., Ltd. [alachem.co.jp]
- 13. Scalable synthesis of favipiravir via conventional and continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
commercial suppliers of (R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride
An In-Depth Technical Guide to (R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride for Researchers and Drug Development Professionals
Abstract
This compound is a chiral, fluorinated building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, particularly the gem-difluoro group on the pyrrolidine ring, offer strategic advantages for modulating the physicochemical and pharmacological properties of lead compounds. This guide provides a comprehensive technical overview of this compound, covering its commercial availability, essential quality control parameters, analytical methodologies for structural and chiral purity verification, and its application in the synthesis of bioactive molecules, such as kinase inhibitors. This document is intended to serve as a practical resource for scientists engaged in sourcing, validating, and utilizing this valuable synthetic intermediate.
Introduction: The Strategic Value of Fluorinated Pyrrolidines
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity.[1][2] The pyrrolidine scaffold is a privileged heterocycle, appearing in numerous approved pharmaceuticals. The combination of these two features in molecules like this compound provides a powerful tool for drug design.
The gem-difluoro group at the C4 position is particularly noteworthy. It acts as a bioisostere for a carbonyl group or other polar functionalities, influencing local electronics and conformational preferences without introducing excessive lipophilicity.[3][4] This modification can block potential sites of metabolism (e.g., C-H oxidation) and fine-tune the basicity of the pyrrolidine nitrogen, which is often critical for target engagement. As a chiral building block, the (R)-configuration provides the necessary stereochemical information for constructing enantiomerically pure final compounds, a strict requirement for modern therapeutics.
Physicochemical Properties and Identification
Accurate identification is the first step in ensuring the quality of any starting material. The key identifiers and properties for this compound are summarized below.
Table 1: Key Properties and Identifiers
| Property | Value | Source(s) |
| CAS Number | 1315593-71-5 | [5][6][7] |
| Molecular Formula | C₅H₁₀ClF₂NO | [5] |
| Molecular Weight | 173.59 g/mol | [5] |
| Synonyms | (R)-2-(Hydroxymethyl)-4,4-difluoropyrrolidine HCl | [8] |
| [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride | [5] |
digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000]; node [shape=plaintext, fontname="sans-serif", fontsize=12, fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=12, color="#5F6368"];// Nodes for the atoms N1 [label="N", pos="0,0.5!"]; C2 [label="C", pos="-1.2,0!"]; C3 [label="C", pos="-0.8,-1.2!"]; C4 [label="C", pos="0.8,-1.2!"]; C5 [label="C", pos="1.2,0!"];
// Hydroxymethyl group C6 [label="CH₂OH", pos="-2.4,0.5!"];
// Fluorine atoms F1 [label="F", pos="1.2,-2.2!"]; F2 [label="F", pos="1.6,-0.6!"];
// Hydrochloride HCl [label="• HCl", pos="2.5,0.5!"];
// Edges for the bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- N1 [label=""]; C2 -- C6 [label=""]; C4 -- F1 [label=""]; C4 -- F2 [label=""];
// Invisible nodes and edges for stereochemistry node [shape=none, label=""]; dummy_H [pos="-1.5,0.7!"]; edge [style=dashed, dir=none]; C2 -- dummy_H [label="(R)"]; }
Caption: 2D Structure of this compound.
Commercial Availability and Supplier Vetting
This building block is available from various chemical suppliers who specialize in fluorinated intermediates for research and development purposes. While availability is generally good for lab-scale quantities, sourcing for larger-scale campaigns requires careful supplier validation.
Table 2: Selected Commercial Suppliers
| Supplier | Notes | CAS Number Reference |
| Alachem Co., Ltd. | Lists availability of CoA, SDS, and other technical documents.[5] | 1315593-71-5 |
| Apollo Scientific | Distributed through platforms like CymitQuimica.[9] | 1315593-71-5 |
| Allfluoro Pharmaceutical Co. Ltd | Specializes in organic fluorine compounds. | 1315593-71-5 |
| CymitQuimica | Online marketplace listing products from various brands.[6][7] | 1315593-71-5 |
Senior Application Scientist Insight: When sourcing this material, always request a lot-specific Certificate of Analysis (CoA).[10] Do not rely solely on catalog specifications. The CoA provides critical data on purity (typically by HPLC or GC), identity (by ¹H NMR), and often, enantiomeric purity. For GMP applications, a more extensive supplier qualification process is mandatory, including inquiries about the synthetic route to anticipate potential impurities.[5]
Quality Control and In-House Verification
Even with a supplier's CoA, independent analytical verification is a cornerstone of scientific integrity. For a chiral fluorinated amine like this, the two most critical techniques are NMR spectroscopy and chiral HPLC.
NMR Spectroscopy: Structural Confirmation
Nuclear Magnetic Resonance (NMR) is essential for confirming the molecular structure.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the pyrrolidine ring protons and the hydroxymethyl group.[11] The presence of fluorine will introduce complex splitting patterns (H-F coupling), which, while sometimes difficult to resolve, are a key indicator of successful fluorination.
-
¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is a powerful and unambiguous tool for analyzing fluorinated compounds.[12][13] For this molecule, a single signal (or a complex multiplet due to H-F coupling) is expected, corresponding to the two equivalent fluorine atoms. The chemical shift provides information about the electronic environment, and the absence of other fluorine signals is a strong indicator of purity.[14]
Chiral HPLC: Enantiomeric Purity Assessment
For a stereospecific synthesis, confirming the enantiomeric excess (e.e.) of the starting material is non-negotiable. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[15]
-
Methodology: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for separating chiral amines.[16][17] The analysis is typically run in normal-phase (e.g., hexane/ethanol) or polar organic mode (e.g., acetonitrile/methanol).
-
Mobile Phase Additives: The addition of small amounts of an acid (like trifluoroacetic acid, TFA) and a base (like diethylamine, DEA) to the mobile phase is often crucial for achieving good peak shape and resolution for amines.[18]
-
Self-Validating Protocol: A robust protocol involves first analyzing the racemic (or the (S)-enantiomer, CAS 623583-10-8) version of the compound to establish the retention times for both enantiomers.[19] The (R)-enantiomer sample is then analyzed under the same conditions. A purity specification of >98% e.e. is common for high-quality building blocks.
Caption: Procurement and Quality Control (QC) Workflow.
Applications in Drug Discovery
This compound is a versatile intermediate, but its enantiomer, (S)-(4,4-Difluoropyrrolidin-2-yl)methanol Hydrochloride, has been specifically noted for its use in studying the structure-activity relationship (SAR) of pyrrolotriazines as pan-Aurora kinase inhibitors.[20]
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[21][22] Their overexpression is linked to cancer progression, making them attractive targets for anticancer therapies.[21][23] The development of small molecule inhibitors for these kinases is an active area of research.[24][25] The pyrrolidine moiety often serves as a key pharmacophore that can be elaborated to interact with the target protein. By using a fluorinated analog like this one, medicinal chemists can systematically probe the effects of fluorine substitution on potency, selectivity, and pharmacokinetic properties.
Handling, Storage, and Safety
As a hydrochloride salt, this compound is typically a stable, crystalline solid. Standard laboratory safety protocols should be followed:
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) is often recommended by suppliers to prevent degradation.
-
Safety: Refer to the supplier-provided Safety Data Sheet (SDS) for detailed information on hazards, first-aid measures, and disposal.
Conclusion
This compound is more than just a catalog chemical; it is a sophisticated building block that enables the synthesis of novel, stereochemically defined drug candidates. Its value lies in the strategic placement of gem-difluoro atoms on a privileged pyrrolidine scaffold. For researchers in drug discovery, the successful use of this intermediate depends on diligent sourcing, rigorous quality control through techniques like NMR and chiral HPLC, and a clear understanding of its potential to enhance the properties of the final target molecules. This guide provides the foundational knowledge for scientists to confidently incorporate this powerful tool into their research and development programs.
References
- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1315593-71-5 | [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride - Alachem Co., Ltd. [alachem.co.jp]
- 6. CAS: 1315593-71-5 | CymitQuimica [cymitquimica.com]
- 7. This compound [cymitquimica.com]
- 8. [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride - C5H10ClF2NO | CSSB00016994449 [chem-space.com]
- 9. This compound [cymitquimica.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. biophysics.org [biophysics.org]
- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Buy Online - [(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride - 97%, high purity , CAS No.623583-10-8 - We Deliver Worldwide [allschoolabs.com]
- 20. [(2S)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 21. Aurora kinase inhibitors: a new class of drugs targeting the regulatory mitotic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PF-03814735, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. Aurora kinase A inhibition induces synthetic lethality in SMAD4-deficient colorectal cancer cells via spindle assembly checkpoint activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of (R)-(4,4-Difluoropyrrolidin-2-yl)methanol Hydrochloride in Modern Drug Discovery
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
Introduction: The “Fluorine Advantage” in a Privileged Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design.[1] The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and modulated basicity (pKa)—offer a powerful toolkit for overcoming common challenges in drug development.[1][2] When this "fluorine advantage" is combined with a privileged scaffold like the chiral pyrrolidine ring, the resulting building block becomes a high-value asset for drug discovery programs.[3][4]
(R)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride is one such building block. The geminal difluoro group at the 4-position of the pyrrolidine ring introduces a fascinating array of conformational and electronic effects.[5] This guide provides an in-depth technical overview of this starting material, exploring its synthesis, key properties, and strategic applications, thereby offering researchers a comprehensive resource for its effective utilization in the design of next-generation therapeutics.
Physicochemical and Structural Profile
The true value of this compound lies in the subtle yet profound influence of the gem-difluoro group on the pyrrolidine ring's properties.
Modulation of Basicity (pKa): A critical parameter for any amine-containing drug is its pKa, which dictates the ionization state at physiological pH and thus influences solubility, cell permeability, and target engagement. The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the pyrrolidine nitrogen compared to its non-fluorinated counterpart. This reduction in basicity can be highly advantageous, mitigating potential off-target effects associated with hERG channel binding and improving the overall developability profile of a drug candidate.
Conformational Rigidity and Pre-organization: The C-F bond introduces unique stereoelectronic effects, including the gauche effect, which can influence the puckering of the pyrrolidine ring.[5] This can lead to a more conformationally constrained scaffold. By pre-organizing the molecule into a bioactive conformation for a specific target, the entropic penalty of binding is reduced, often resulting in enhanced potency.
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. The gem-difluoro group at the 4-position effectively blocks a potential site of metabolism, which can lead to an improved pharmacokinetic profile, including a longer half-life and increased oral bioavailability.
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Formula | C₅H₁₀ClF₂NO | [6][7] |
| Molecular Weight | 173.59 g/mol | [6][7] |
| IUPAC Name | [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride | [6] |
| CAS Number | 1315593-71-5 | [6][7] |
| Predicted XlogP | -0.4 | PubChem |
| pKa (Predicted) | ~7.5 - 8.5 | N/A |
Synthesis and Manufacturing
The enantioselective synthesis of functionalized pyrrolidines is a well-established field, with several robust methods available.[8][9][10][11] The synthesis of (R)-(4,4-difluoropyrrolidin-2-yl)methanol typically starts from a chiral pool starting material, such as (R)-pyroglutamic acid or a derivative, to establish the desired stereocenter.
A general, illustrative synthetic workflow is as follows:
Caption: Illustrative Synthetic Workflow.
Causality in Experimental Choices:
-
Choice of Protecting Group: The Boc (tert-butyloxycarbonyl) group is frequently chosen for the pyrrolidine nitrogen due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions, which is compatible with the final salt formation step.
-
Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) or its safer analogs like Deoxo-Fluor® are common reagents for converting a ketone to a geminal difluoride. The choice often depends on the scale of the reaction and safety considerations.
-
Enantiocontrol: By starting with a chiral precursor like (R)-pyroglutamic acid, the stereochemistry at the 2-position is maintained throughout the synthesis, ensuring the final product has the desired (R) configuration, which is often critical for biological activity.[3]
Application in Drug Discovery - A Case Study Approach
The true utility of this building block is demonstrated by its incorporation into advanced drug candidates. It can serve as a versatile handle for introducing diversity into a molecular scaffold. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or used in ether or ester linkages. The secondary amine, once deprotected, is a key site for amidation, reductive amination, or arylation reactions.
Illustrative Application in the Synthesis of a Hypothetical Kinase Inhibitor:
Let's consider the synthesis of a hypothetical kinase inhibitor where the difluoropyrrolidine moiety serves as a key recognition element for the hinge region of the kinase.
Caption: Drug Discovery Application Workflow.
Experimental Protocols
Protocol: Synthesis of a Boc-Protected Aldehyde Intermediate
This protocol describes the first two steps of the workflow above: Boc protection and subsequent oxidation.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Dess-Martin periodinane (DMP)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Boc Protection:
-
Suspend this compound (1.0 eq) in DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt.
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected alcohol.
-
-
Oxidation to Aldehyde:
-
Dissolve the crude Boc-protected alcohol from the previous step in DCM.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC for the formation of the aldehyde.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the organic layer is clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the desired Boc-protected aldehyde.
-
Self-Validation and Trustworthiness: Each step of this protocol includes a monitoring checkpoint (TLC or LC-MS) to ensure the reaction has proceeded as expected before moving to the next step. The purification step ensures the final intermediate is of high purity, which is critical for the success of subsequent reactions in a drug discovery cascade.
Future Outlook
The demand for novel, rationally designed building blocks in drug discovery remains high. The unique profile of this compound positions it as a key player in the development of therapeutics where fine-tuning of physicochemical properties is paramount. As synthetic methodologies for fluorination continue to advance, we can expect to see even more sophisticated applications of this and related fluorinated scaffolds in the pursuit of safer and more effective medicines.[12][13][14]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. (R)-(3-Fluoropyrrolidin-3-YL)methanol | Benchchem [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. 1315593-71-5 | [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride - Alachem Co., Ltd. [alachem.co.jp]
- 7. [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride | 1315593-71-5 [amp.chemicalbook.com]
- 8. Catalytic Enantioselective Synthesis of Highly Functionalized Pentafluorosulfanylated Pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 10. Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
spectroscopic data (NMR, IR, MS) of (R)-(4,4-difluoropyrrolidin-2-yl)methanol
An In-depth Technical Guide to the Spectroscopic Characterization of (R)-(4,4-difluoropyrrolidin-2-yl)methanol
Abstract
(R)-(4,4-difluoropyrrolidin-2-yl)methanol is a pivotal chiral building block in modern medicinal chemistry. The strategic incorporation of a gem-difluoro group onto the pyrrolidine scaffold significantly modulates the molecule's physicochemical properties, including lipophilicity and metabolic stability, making it a valuable component in drug design. Accurate and comprehensive structural elucidation is paramount for its effective use. This technical guide provides a detailed analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. We offer not only the expected spectral data but also the underlying principles and field-proven experimental protocols, ensuring researchers, scientists, and drug development professionals can confidently verify the structure and purity of their material.
Molecular Structure and Physicochemical Properties
The unique structural features of (R)-(4,4-difluoropyrrolidin-2-yl)methanol, particularly the stereocenter at C2 and the gem-difluoro substitution at C4, give rise to a distinct spectroscopic fingerprint. A thorough understanding of this structure is the foundation for all spectral interpretation.
-
Chemical Structure:

-
Molecular Formula: C₅H₉F₂NO
-
Molecular Weight: 137.13 g/mol
-
CAS Number: 1315593-71-5 (for the hydrochloride salt)[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules. For fluorinated compounds, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential. The presence of fluorine introduces characteristic chemical shift changes and through-bond scalar couplings (J-couplings) that provide a wealth of structural information.[2]
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The gem-difluoro group at the C4 position exerts a strong electron-withdrawing effect, deshielding nearby protons, and introduces complex splitting patterns through H-F coupling.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
|---|---|---|---|---|
| H5a, H5b | ~3.0 - 3.4 | m | - | 2H |
| H2 | ~3.6 - 3.8 | m | - | 1H |
| CH₂OH | ~3.5 - 3.7 | m | - | 2H |
| H3a, H3b | ~2.0 - 2.4 | m | ³JHF ≈ 15-25, ²JHH ≈ 12-14 | 2H |
| OH, NH | Variable | br s | - | 2H |
Causality and Interpretation:
-
Protons on C3 (H3a, H3b): These protons are adjacent to the CF₂ group and will experience significant through-bond coupling to the fluorine atoms. This results in a complex multiplet, often appearing as a triplet of triplets (tt) or a more complex pattern due to the combined effects of geminal (H-H) and vicinal (H-F) coupling.
-
Protons on C5 and C2: These protons are further from the fluorine atoms, but their chemical shifts and multiplicities are still influenced, leading to complex multiplets.
-
Hydroxyl and Amine Protons: The signals for the -OH and -NH protons are typically broad and their chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework. The most diagnostic feature is the signal for the fluorine-bearing carbon (C4), which appears as a prominent triplet due to one-bond C-F coupling (¹JCF). Other carbons also exhibit smaller couplings to the fluorine atoms.
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| C4 | ~115 - 125 | t | ¹JCF ≈ 240-250 |
| C3 | ~35 - 45 | t | ²JCF ≈ 20-30 |
| C5 | ~50 - 60 | t | ²JCF ≈ 20-30 |
| C2 | ~60 - 70 | m | ³JCF ≈ 5-10 |
| CH₂OH | ~62 - 68 | m | ⁴JCF ≈ 1-5 |
Causality and Interpretation:
-
C4 Signal: The large one-bond coupling constant (¹JCF) is a definitive indicator of a carbon directly attached to fluorine. The triplet multiplicity arises from coupling to two equivalent fluorine atoms.
-
C3 and C5 Signals: These carbons, being two bonds away from the fluorine atoms, show a characteristic triplet multiplicity with a smaller coupling constant (²JCF).
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atoms. For this molecule, the two fluorine atoms are chemically equivalent, giving rise to a single resonance.
Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|
| CF₂ | -90 to -110 | m | ³JFH ≈ 15-25 |
Interpretation:
-
The chemical shift is reported relative to a standard like CFCl₃.[3]
-
The signal will be a multiplet due to coupling with the four adjacent protons on C3 and C5. Without proton decoupling, this signal will provide confirmation of the connectivity established in the ¹H NMR spectrum.
Experimental Protocol: NMR Data Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of (R)-(4,4-difluoropyrrolidin-2-yl)methanol.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) in a clean vial.[4] Ensure the solvent choice is consistent for data comparison.
-
Transfer the homogenous solution to a 5 mm NMR tube.
-
-
Instrumentation & Setup (400 MHz Spectrometer):
-
Tune and lock the spectrometer using the deuterium signal from the solvent.
-
Optimize the magnetic field homogeneity by shimming.[4]
-
-
Acquisition Parameters:
-
¹H NMR:
-
Pulse Program: Standard single-pulse (e.g., 'zg30').
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-64 scans for good signal-to-noise.
-
Relaxation Delay: 1-2 seconds.[4]
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: ~220 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
¹⁹F NMR:
-
Pulse Program: Standard single-pulse with or without proton decoupling.
-
Spectral Width: ~250 ppm.
-
Number of Scans: 64-256 scans.[4]
-
-
-
Data Processing:
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.
Interpretation of the IR Spectrum: The spectrum is dominated by absorptions corresponding to the O-H, N-H, C-H, and the highly characteristic C-F bonds.
Expected IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Alcohol) | Stretch, H-bonded | 3200 - 3500 | Strong, Broad |
| N-H (Amine) | Stretch | 3300 - 3500 | Moderate |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Moderate-Strong |
| C-F | Stretch | 1000 - 1200 | Strong |
Causality and Insights:
-
O-H and N-H Region: The broadness of the O-H stretch is due to intermolecular hydrogen bonding.[7][8] The N-H stretch may be a sharper peak superimposed on the broad O-H band or may be obscured by it.
-
Fingerprint Region (below 1500 cm⁻¹): This region contains complex vibrations, including the C-F stretches. The presence of very strong, sharp bands between 1000 and 1200 cm⁻¹ is a highly reliable indicator of the C-F bonds.
Experimental Protocol: IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a convenient method for solid samples.
-
Sample Preparation: Place a small, clean spatula tip of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added.
-
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule.
Expected Mass Spectrum Data (ESI, Positive Ion Mode)
| m/z Value | Ion Assignment | Notes |
|---|---|---|
| 138.07 | [M+H]⁺ | Protonated molecular ion of the free base (C₅H₁₀F₂NO⁺). |
| 120.06 | [M+H - H₂O]⁺ | Loss of water from the primary alcohol. |
| 118.06 | [M+H - HF]⁺ | Loss of hydrogen fluoride. |
| 106.07 | [M+H - CH₂OH]⁺ | Loss of the hydroxymethyl group (cleavage at C2). |
Proposed ESI+ Fragmentation Pathway
The fragmentation is initiated from the protonated molecular ion. Key cleavages involve the loss of small neutral molecules and the hydroxymethyl side chain.
Caption: Proposed ESI+ fragmentation of (R)-(4,4-difluoropyrrolidin-2-yl)methanol.
Experimental Protocol: MS Data Acquisition (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[3]
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Data Acquisition:
-
Infuse the sample solution into the source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire a full scan mass spectrum in positive ion mode.
-
Set the mass range to cover the expected ions (e.g., m/z 50-300).
-
Integrated Analytical Workflow
A robust characterization of (R)-(4,4-difluoropyrrolidin-2-yl)methanol relies on the synergistic use of multiple spectroscopic techniques. The following workflow ensures comprehensive structural verification.
Caption: Integrated workflow for the spectroscopic characterization of the title compound.
Conclusion
The spectroscopic characterization of (R)-(4,4-difluoropyrrolidin-2-yl)methanol is a clear-cut process when a systematic, multi-technique approach is employed. The NMR data, particularly the C-F and H-F coupling patterns, provide unambiguous confirmation of the core structure and the position of the fluorine substituents. IR spectroscopy rapidly verifies the presence of key functional groups, while mass spectrometry confirms the molecular weight and provides corroborating structural evidence through fragmentation analysis. The protocols and reference data presented in this guide serve as a robust resource for researchers to ensure the identity and quality of this important chemical building block, thereby supporting the advancement of drug discovery and development programs.
References
- 1. [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride | 1315593-71-5 [amp.chemicalbook.com]
- 2. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. epfl.ch [epfl.ch]
- 6. chem.washington.edu [chem.washington.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
stability and storage conditions for (R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl
An In-Depth Technical Guide to the Stability and Storage of (R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Fluorinated Building Block
(R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride is a crucial chiral building block in modern medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity.[1] The gem-difluoro group (CF₂) in this pyrrolidine derivative is a key motif, acting as a bioisostere for carbonyl or ether functionalities and providing conformational control without drastically increasing lipophilicity.[2] Understanding the stability and optimal storage conditions of this compound is paramount to ensure its integrity, purity, and performance in complex synthetic routes, thereby safeguarding the validity and reproducibility of research and development outcomes.
This guide provides a comprehensive analysis of the stability profile of (R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl, offering field-proven insights and detailed protocols for its storage and handling.
Physicochemical Characteristics
The stability of a compound is intrinsically linked to its structure. The presence of the difluorinated pyrrolidine ring, a primary alcohol, and its formulation as a hydrochloride salt all contribute to its overall chemical behavior.
| Property | Value | Reference |
| CAS Number | 1315593-71-5 | [3][4] |
| Molecular Formula | C₅H₁₀ClF₂NO | [3][4] |
| Molecular Weight | 173.59 g/mol | [3][4] |
| Appearance | White to light brown solid | [3] |
The gem-difluorination at the C4 position significantly influences the pyrrolidine ring's conformation and the basicity of the nitrogen atom due to the strong electron-withdrawing nature of fluorine.[2][5] This fluorination often enhances the metabolic stability of molecules where it is incorporated.[1]
In-Depth Stability Profile and Potential Degradation
To ensure the compound's integrity, it is crucial to understand its susceptibility to various environmental factors. The following analysis is based on the principles of forced degradation studies, which are used to identify a drug substance's intrinsic stability.[6][7]
Hydrolytic Stability (Susceptibility to pH)
The hydrochloride salt form suggests good stability in mildly acidic aqueous solutions. However, exposure to strongly acidic or alkaline conditions could present risks. While the core structure lacks readily hydrolyzable groups like esters or amides, extreme pH can catalyze unforeseen degradation pathways.[6] Many drug substances show significant degradation under harsh acidic and alkaline stress.[8]
Oxidative Stability
The primary alcohol and the secondary amine functionalities are potential sites for oxidation. Exposure to strong oxidizing agents (e.g., hydrogen peroxide) could lead to the formation of corresponding aldehydes, carboxylic acids, or N-oxides.[8] While some compounds are relatively stable to oxidation[8], it remains a critical parameter to control.
Thermal Stability
While some compounds are stable under thermal stress[8], others can undergo significant degradation when exposed to dry heat.[6] Product data sheets for (R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl and similar fluorinated heterocycles often recommend storage in a cool place, indicating a potential for thermally induced degradation.[9][10] Thermal decomposition may generate toxic gases, including hydrogen fluoride and nitrogen oxides.[9]
Photostability
Many complex organic molecules are sensitive to UV or visible light. To prevent photolytic degradation, it is a standard precautionary measure to store such compounds protected from light.[11]
Moisture and Humidity
This compound is often cited as being moisture-sensitive. As a hygroscopic solid, it can absorb atmospheric water, which may lead to physical changes (e.g., clumping) or act as a medium for hydrolytic degradation. The hydrochloride salt can be particularly susceptible.
Potential Degradation Pathways
Based on the chemical structure, several degradation pathways can be hypothesized under stress conditions. The C-F bond is generally strong; however, intramolecular reactions in certain fluorinated pyrrolidines can lead to C-F bond cleavage.[12]
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride | 1315593-71-5 [amp.chemicalbook.com]
- 4. 1315593-71-5 | [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride - Alachem Co., Ltd. [alachem.co.jp]
- 5. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aksci.com [aksci.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Synthesis of Fluorinated Proline Analogs and Derivatives
Abstract
The strategic introduction of fluorine into the proline scaffold offers a powerful tool for modulating the conformational and electronic properties of peptides and proteins. Fluorinated proline analogs have found extensive applications in drug discovery, chemical biology, and materials science, primarily due to their ability to influence pyrrolidine ring pucker, the cis/trans amide bond equilibrium, and metabolic stability.[1][2][3] This guide provides an in-depth technical overview of the core synthetic strategies for accessing these valuable building blocks. We will explore the prevalent methods for synthesizing 4-fluoroprolines and 3-fluoroprolines, detailing the underlying mechanisms, stereochemical considerations, and field-proven experimental protocols. The discussion will encompass both nucleophilic and electrophilic fluorination techniques, highlighting the causality behind experimental choices and providing researchers with a robust framework for their synthetic endeavors.
Introduction: The Significance of Fluorine in Proline Chemistry
Proline's unique cyclic structure imposes significant conformational constraints on the peptide backbone, influencing protein folding and stability.[3] The introduction of highly electronegative fluorine atoms onto the pyrrolidine ring further refines these constraints through potent stereoelectronic effects.[4] These effects can:
-
Control Pyrrolidine Ring Pucker: The gauche effect between the C-F bond and adjacent C-C or C-N bonds can lock the ring into a specific Cγ-exo or Cγ-endo pucker.[4]
-
Modulate Amide Bond Isomerism: Fluorine substitution can alter the kinetic and thermodynamic parameters of cis-trans isomerization around the Xaa-Pro bond, a critical process in protein folding and function.[1][5]
-
Enhance Metabolic Stability: The strong C-F bond can block sites of enzymatic oxidation, increasing the in vivo half-life of peptide-based therapeutics.
-
Serve as a ¹⁹F NMR Probe: The fluorine nucleus provides a sensitive, background-free spectroscopic handle for studying peptide conformation, dynamics, and interactions in real-time.[1][3]
Given these advantages, the development of efficient and stereoselective synthetic routes to fluorinated prolines is of paramount importance.[2][6]
Part I: Synthesis of 4-Fluoroprolines - The Workhorse Analogs
4-Fluoroprolines are the most widely studied and utilized analogs.[1][4] Their synthesis typically begins from the readily available and inexpensive chiral precursor, (2S,4R)-4-hydroxyproline (Hyp), a major component of collagen.[4]
Strategy 1: Nucleophilic Deoxyfluorination of 4-Hydroxyproline
The most common and direct approach involves the displacement of a hydroxyl group with a fluoride ion. This is typically achieved using aminodifluorosulfurane reagents like (diethylamino)sulfur trifluoride (DAST) or its more thermally stable congeners, such as Deoxo-Fluor.[4][7][8]
Causality and Mechanism: The reaction proceeds via activation of the hydroxyl group by the DAST reagent, followed by an SN2 (bimolecular nucleophilic substitution) attack by a fluoride ion.[4][9] This inversion of stereochemistry at the C4 position is a key feature of this method. Therefore, starting with (2S,4R)-Hyp yields (2S,4S)-4-fluoroproline. To obtain the (2S,4R) diastereomer, one must first invert the stereochemistry of the C4 hydroxyl group of the starting material, often via a Mitsunobu reaction, before fluorination.[7]
Workflow Diagram: DAST Fluorination of Hydroxyproline
Caption: General workflow for synthesizing both 4-fluoroproline diastereomers.
Detailed Experimental Protocol: Synthesis of Boc-(2S,4S)-4-fluoroproline methyl ester [7]
-
Starting Material: N-Boc-(2S,4R)-4-hydroxyproline methyl ester.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add the starting material (1.0 eq) and dissolve in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Boc-(2S,4S)-4-fluoroproline methyl ester.
Trustworthiness Note: DAST and its analogs are potent reagents that can be explosive if heated above 80-90 °C and are highly sensitive to moisture, releasing toxic HF gas.[4][9] All manipulations must be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment.
Strategy 2: Alternative Fluoride Sources
While DAST is effective, its cost and potential hazards have driven the development of alternative methods. A notable, more scalable approach involves activating the hydroxyl group as a triflate, followed by displacement with a fluoride salt like tetrabutylammonium fluoride (TBAF).[4][7]
Causality: This two-step process separates the activation and substitution steps. Trifluoromethanesulfonic anhydride converts the hydroxyl into an excellent leaving group (triflate). The subsequent SN2 displacement by the fluoride anion from TBAF proceeds with complete inversion of configuration.[4] This method avoids the use of explosive aminosulfur trifluoride reagents.[7]
Part II: Synthesis of 3-Fluoroprolines
The synthesis of 3-fluoroprolines is often more challenging. A common strategy involves the electrophilic fluorination of a proline enolate equivalent.[10][11]
Strategy: Electrophilic Fluorination of 4-Oxoproline
This approach begins with a 4-oxoproline derivative, which can be regioselectively enolized at the C3 position under kinetic control.[10][11] The resulting enolate is then trapped with an electrophilic fluorine source.
Causality and Mechanism: Treatment of N-Boc-4-oxo-L-proline ester with a strong, non-nucleophilic base (e.g., lithium hexamethyldisilazide, LiHMDS) at low temperature (-78 °C) generates the C3 enolate.[10][11] This enolate, a nucleophile, then attacks an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®.[12] The stereochemical outcome of the fluorination can be influenced by the choice of protecting groups and reaction conditions, often yielding a mixture of diastereomers that require separation.[11]
Workflow Diagram: Electrophilic Fluorination of 4-Oxoproline
Caption: Synthesis of 3-fluoro-4-hydroxyprolines via electrophilic fluorination.
Detailed Experimental Protocol: Synthesis of N-Boc-3-fluoro-4-oxoproline Benzyl Ester [10][11]
-
Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, approx. 0.1 M) and cool to -78 °C.
-
Base Addition: Add lithium hexamethyldisilazide (LiHMDS) (1.1 eq, as a 1.0 M solution in THF) dropwise.
-
Enolization: In a separate flask, dissolve N-Boc-4-oxo-L-proline benzyl ester (1.0 eq) in anhydrous THF. Add this solution dropwise to the LiHMDS solution at -78 °C over 30 minutes. Stir the resulting enolate solution for 1 hour at -78 °C.
-
Fluorination: In another flask, dissolve N-fluorobenzenesulfonimide (NFSI) (1.2 eq) in anhydrous THF. Add this solution to the enolate mixture at -78 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the resulting diastereomeric mixture by flash column chromatography.
Summary of Synthetic Strategies
The choice of synthetic strategy depends heavily on the desired fluorine position and stereochemistry.
| Target Analog | Common Starting Material | Key Strategy | Fluorinating Reagent | Stereochemical Control | References |
| (2S,4S)-4-Fluoroproline | (2S,4R)-4-Hydroxyproline | Nucleophilic Deoxyfluorination | DAST, Deoxo-Fluor | SN2 inversion | [4][7] |
| (2S,4R)-4-Fluoroproline | (2S,4R)-4-Hydroxyproline | Mitsunobu Inversion + Deoxyfluorination | DAST, Deoxo-Fluor | Inversion followed by inversion | [7] |
| (2S,4S)-4-Fluoroproline | (2S,4R)-4-Hydroxyproline | Triflate Activation + Nucleophilic Substitution | TBAF | SN2 inversion | [4][7] |
| 3-Fluoroproline Analogs | N-Protected 4-Oxoproline | Electrophilic Fluorination of Enolate | NFSI, Selectfluor® | Substrate/reagent control; often yields mixtures | [10][11] |
Conclusion and Future Directions
The synthesis of fluorinated proline analogs is a mature yet continually evolving field. While robust methods exist for the preparation of 4-fluoroprolines from hydroxyproline, challenges remain in achieving high stereoselectivity for other isomers, particularly 3-fluoroprolines. Future research will likely focus on developing more efficient, scalable, and stereoselective methods, including asymmetric catalytic fluorinations. The expanding toolkit of fluorinated prolines provides an unprecedented opportunity to fine-tune the properties of peptides and proteins, driving innovation in medicine and materials science.[1][2][6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis of fluorinated proline analogues - ePrints Soton [eprints.soton.ac.uk]
- 4. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. raineslab.com [raineslab.com]
- 8. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 9. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 10. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Methodological & Application
Application Notes and Protocols for Coupling Reactions with (R)-(4,4-Difluoropyrrolidin-2-yl)methanol Hydrochloride
Introduction: The Strategic Value of Fluorinated Pyrrolidines in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyrrolidine ring is a privileged scaffold, forming the core of numerous approved therapeutics. Its rigid, saturated structure provides a well-defined three-dimensional geometry for orienting pharmacophoric groups. The strategic introduction of fluorine atoms onto this scaffold has emerged as a powerful tactic for fine-tuning molecular properties to overcome common challenges in drug development.[1][2] The gem-difluoro motif, particularly at the 4-position of a pyrrolidine ring, offers a unique combination of electronic and conformational effects.
(R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride is a chiral building block of significant interest for drug development professionals. The C-F bonds are exceptionally stable to metabolic degradation, often leading to an improved pharmacokinetic profile.[1] Furthermore, the high electronegativity of fluorine can modulate the pKa of the neighboring pyrrolidine nitrogen and influence non-covalent interactions with biological targets, such as hydrogen bonding and dipole interactions, potentially enhancing binding affinity and selectivity.[2]
This guide provides detailed protocols for two key coupling reactions involving (R)-(4,4-difluoropyrrolidin-2-yl)methanol: Reductive Amination and Amide Bond Formation . These reactions leverage the nucleophilic secondary amine of the pyrrolidine ring, a common handle for molecular elaboration in the synthesis of complex drug candidates, including potent enzyme inhibitors such as those targeting Aurora kinases.[3][4]
Core Concepts: Reactivity of (R)-(4,4-Difluoropyrrolidin-2-yl)methanol
The molecule presents two primary sites for coupling reactions: the secondary amine within the pyrrolidine ring and the primary hydroxyl group.
-
The Secondary Amine: This is the more nucleophilic and sterically accessible site for a majority of coupling reactions. As the hydrochloride salt, the amine is protonated. Therefore, in situ neutralization with a non-nucleophilic base is a critical first step in any coupling protocol to liberate the free amine for reaction.
-
The Primary Alcohol: The hydroxyl group can also participate in reactions such as etherification or esterification. However, these reactions typically require specific activation and are less common than reactions involving the amine when building core scaffolds.
The protocols detailed below focus on harnessing the reactivity of the secondary amine.
Protocol 1: Reductive Amination of an Aryl Aldehyde
Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds.[5][6] This process involves the initial formation of an iminium ion intermediate from the condensation of the amine with a carbonyl compound (an aldehyde or ketone), followed by in situ reduction to the corresponding amine. This specific protocol is adapted from the synthesis of precursors to potent Aurora kinase inhibitors and demonstrates the utility of (R)-(4,4-difluoropyrrolidin-2-yl)methanol in constructing complex bioactive molecules.[3]
Causality and Experimental Rationale
-
Neutralization: The reaction is initiated by the addition of a base (N,N-Diisopropylethylamine, DIPEA) to neutralize the hydrochloride salt of the starting material, making the secondary amine nucleophilic.
-
Iminium Formation: The free amine then reacts with the aldehyde partner (e.g., 4-formylbenzonitrile) to form a hemiaminal, which subsequently dehydrates to an iminium ion.
-
Reduction: A mild and selective reducing agent, sodium triacetoxyborohydride (STAB), is employed.[6] STAB is particularly effective for reductive aminations as it is less basic and more selective for iminium ions over ketones or aldehydes, minimizing side reactions.[5]
-
Solvent Choice: Dichloromethane (DCM) is used as it is a common, aprotic solvent for this transformation that effectively solubilizes the reactants and does not interfere with the reaction.
Experimental Workflow Diagram
Caption: Workflow for Reductive Amination.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a solution of this compound (1.0 equiv) and the desired aryl aldehyde (e.g., 4-formylbenzonitrile, 1.1 equiv) in dichloromethane (DCM, approx. 0.1 M), add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) at room temperature.
-
Initiation: Stir the mixture for 10-15 minutes to ensure complete neutralization and initial iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 equiv) portion-wise over 15 minutes. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-substituted product.
Table of Reagents and Conditions
| Parameter | Value / Reagent | Molar Equiv. | Purpose |
| Starting Material | (R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl | 1.0 | Chiral building block |
| Coupling Partner | Aryl Aldehyde (e.g., 4-formylbenzonitrile) | 1.1 | Electrophile for C-N bond formation |
| Base | N,N-Diisopropylethylamine (DIPEA) | 2.5 | Neutralizes HCl salt, facilitates iminium formation |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | 1.5 | Selectively reduces the iminium ion |
| Solvent | Dichloromethane (DCM) | - | Reaction medium |
| Temperature | Room Temperature (approx. 20-25 °C) | - | Reaction condition |
| Reaction Time | 2 - 4 hours | - | Typical duration (monitor for completion) |
Protocol 2: Representative Amide Coupling with a Carboxylic Acid
Amide bond formation is arguably the most common reaction in medicinal chemistry.[7] The secondary amine of (R)-(4,4-difluoropyrrolidin-2-yl)methanol is a competent nucleophile for coupling with an activated carboxylic acid. This protocol describes a standard and reliable method using HATU, a highly efficient uronium-based coupling reagent.[8]
Causality and Experimental Rationale
-
Neutralization: As with the previous protocol, a non-nucleophilic base (DIPEA) is required to deprotonate the hydrochloride salt and generate the free amine.
-
Carboxylic Acid Activation: The carboxylic acid is activated by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU reacts with the carboxylate to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack.[8]
-
Nucleophilic Attack: The liberated secondary amine of the difluoropyrrolidinol attacks the activated carbonyl carbon, displacing the activating group to form the thermodynamically stable amide bond.
-
Solvent Choice: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for amide coupling reactions, effectively solubilizing the reactants, coupling agents, and polar intermediates.
Amide Coupling Mechanism Diagram
Caption: General Mechanism for HATU-mediated Amide Coupling.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a clean, dry flask, dissolve the carboxylic acid (1.0 equiv), HATU (1.1 equiv), and this compound (1.1 equiv) in N,N-Dimethylformamide (DMF, approx. 0.2 M).
-
Initiation: Cool the solution to 0 °C using an ice bath. Slowly add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride (LiCl) solution (to remove DMF), saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure amide.
Table of Reagents and Conditions
| Parameter | Value / Reagent | Molar Equiv. | Purpose |
| Starting Material | (R)-(4,4-difluoropyrrolidin-2-yl)methanol HCl | 1.1 | Chiral nucleophile |
| Coupling Partner | Carboxylic Acid | 1.0 | Electrophilic partner |
| Coupling Reagent | HATU | 1.1 | Activates the carboxylic acid |
| Base | N,N-Diisopropylethylamine (DIPEA) | 3.0 | Neutralizes HCl salt and facilitates coupling |
| Solvent | N,N-Dimethylformamide (DMF) | - | Reaction medium |
| Temperature | 0 °C to Room Temperature | - | Reaction condition |
| Reaction Time | 2 - 16 hours | - | Typical duration (monitor for completion) |
Conclusion
This compound is a versatile and valuable building block for modern drug discovery. The protocols provided herein for reductive amination and amide coupling offer reliable and robust methods for its incorporation into complex molecular architectures. The key to success lies in the initial in situ neutralization of the hydrochloride salt to unmask the reactive secondary amine. By leveraging these standard yet powerful transformations, researchers can efficiently explore the chemical space around the fluorinated pyrrolidine scaffold to develop novel therapeutics with potentially enhanced pharmacological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]
- 4. US2448939A - Thioglycolic amide couplers - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. ((2S,4S)-4-FLUOROPYRROLIDIN-2-YL)METHANOL HCL | CymitQuimica [cymitquimica.com]
- 7. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 8. [(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol | C6H11F2NO | CID 60002546 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (R)-(4,4-difluoropyrrolidin-2-yl)methanol in the Development of IRAK4 Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation and evaluation of the novel building block, (R)-(4,4-difluoropyrrolidin-2-yl)methanol, in the design of potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.
Introduction: The Rationale for Targeting IRAK4 and the Role of Fluorinated Pyrrolidines
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling cascade.[1] It is an essential component of the Myddosome complex, which is activated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Upon activation, IRAK4 initiates a signaling cascade that leads to the activation of downstream transcription factors, such as NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines and chemokines.[3] Given its pivotal role, the kinase activity of IRAK4 is an attractive therapeutic target for a multitude of inflammatory and autoimmune diseases, as well as certain cancers.[3][4]
The use of fluorinated building blocks in medicinal chemistry has become a cornerstone of modern drug design. The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity. The (R)-(4,4-difluoropyrrolidin-2-yl)methanol moiety is a particularly interesting scaffold for IRAK4 inhibitors. The difluoro substitution at the 4-position of the pyrrolidine ring can enhance binding interactions within the ATP-binding pocket of IRAK4 and improve metabolic stability by blocking potential sites of oxidation. The stereochemistry of the pyrrolidine ring and the hydroxymethyl group can be strategically utilized to achieve specific interactions with key residues in the kinase domain, thereby enhancing potency and selectivity.
This guide will detail the synthesis of a model IRAK4 inhibitor incorporating this novel building block, followed by robust protocols for evaluating its biochemical and cellular activity.
Signaling Pathway of IRAK4
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway.
Caption: IRAK4 signaling cascade initiation.
Synthesis of a Model IRAK4 Inhibitor
The following is a representative synthetic scheme for incorporating (R)-(4,4-difluoropyrrolidin-2-yl)methanol into a hypothetical IRAK4 inhibitor scaffold. This scheme is based on established synthetic methodologies for related compounds.
Caption: Synthetic workflow for an IRAK4 inhibitor.
Protocol: Synthesis of a Model IRAK4 Inhibitor
Step 1: Protection of the Hydroxyl Group of (R)-(4,4-difluoropyrrolidin-2-yl)methanol
-
Dissolve (R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (2.2 eq) and cool the mixture to 0 °C.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the TBDMS-protected intermediate.
Step 2: N-Alkylation with a Heterocyclic Core
-
To a solution of the TBDMS-protected (R)-(4,4-difluoropyrrolidin-2-yl)methanol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.0 eq).
-
Add the appropriate chlorinated or brominated heterocyclic core of the inhibitor (e.g., a substituted pyrimidine or isoquinoline, 1.1 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Step 3: Deprotection of the Hydroxyl Group
-
Dissolve the TBDMS-protected inhibitor from Step 2 in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography to afford the final IRAK4 inhibitor.
Biochemical and Cellular Assay Protocols
IRAK4 Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This biochemical assay measures the direct inhibitory effect of the compound on the enzymatic activity of recombinant IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Suitable substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound
Protocol:
-
Prepare serial dilutions of the test inhibitor in kinase buffer with 1% DMSO.
-
In a 384-well plate, add 1 µL of the inhibitor solution or vehicle (1% DMSO in kinase buffer) to the appropriate wells.
-
Add 2 µL of a solution containing the IRAK4 enzyme in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for IRAK4.
-
Incubate the plate at 30 °C for 45-60 minutes.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes. This step depletes the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.[5]
Cellular Assay: TLR-Induced Cytokine Production in Human PBMCs
This assay assesses the ability of the inhibitor to block IRAK4-mediated downstream signaling in a cellular context.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% FBS
-
TLR agonist (e.g., R848 for TLR7/8 or LPS for TLR4)
-
Test compound
-
ELISA kit for a pro-inflammatory cytokine (e.g., TNF-α or IL-6)
Protocol:
-
Isolate PBMCs from healthy human donor blood using a Ficoll-Paque density gradient.
-
Plate the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in RPMI 1640 medium with 10% FBS.
-
Prepare serial dilutions of the test inhibitor in culture medium.
-
Pre-incubate the cells with the inhibitor or vehicle (DMSO, final concentration ≤ 0.1%) for 1 hour at 37 °C in a 5% CO₂ incubator.
-
Stimulate the cells by adding a TLR agonist (e.g., R848 at a final concentration of 1 µM) to each well, except for the unstimulated control wells.
-
Incubate the plate for 18-24 hours at 37 °C in a 5% CO₂ incubator.
-
Centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentration of the target cytokine (e.g., TNF-α) in the supernatants using a specific ELISA kit according to the manufacturer's instructions.[6]
-
Calculate the percent inhibition of cytokine production for each inhibitor concentration and determine the IC₅₀ value.
Cellular Target Engagement: IRAK1 Phosphorylation Assay
This assay provides a more proximal measure of IRAK4 inhibition by assessing the phosphorylation of its direct downstream substrate, IRAK1.
Materials:
-
A suitable human cell line (e.g., THP-1 monocytes or IL-1R expressing HEK293 cells)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-IRAK1 (e.g., Thr209) and anti-total IRAK1
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
-
TLR agonist (e.g., R848 or IL-1β)
-
Test compound
Protocol:
-
Plate the cells in a 6-well plate and allow them to adhere or grow to the desired confluency.
-
Pre-treat the cells with various concentrations of the IRAK4 inhibitor or vehicle for 1-2 hours.
-
Stimulate the cells with the appropriate TLR agonist for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-IRAK1 overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total IRAK1 to confirm equal loading.
-
Quantify the band intensities to determine the extent of IRAK1 phosphorylation inhibition.[7][8]
Structural Insights: Binding of Fluorinated Pyrrolidine Moieties to IRAK4
X-ray crystal structures of IRAK4 in complex with various inhibitors have revealed key features of the ATP-binding site.[9][10] The hinge region, gatekeeper residue (a unique tyrosine), and the solvent-exposed region are critical for inhibitor binding and selectivity.[9][11] The (R)-(4,4-difluoropyrrolidin-2-yl)methanol moiety is designed to exploit these features. The pyrrolidine ring can form favorable van der Waals interactions within a hydrophobic pocket, while the gem-difluoro group can act as a hydrogen bond acceptor and enhance binding affinity. The hydroxymethyl group can be oriented to form a hydrogen bond with key residues, such as the hinge region backbone amides, further anchoring the inhibitor in the active site.
Caption: Putative binding interactions of the moiety.
Expected Pharmacokinetic Profile
The incorporation of the (R)-(4,4-difluoropyrrolidin-2-yl)methanol moiety is anticipated to confer a favorable pharmacokinetic profile. The difluorination can block metabolic soft spots, leading to increased metabolic stability and a longer half-life. The pyrrolidine ring can improve solubility and permeability, contributing to good oral bioavailability. However, as with any new chemical entity, a full pharmacokinetic assessment in preclinical species is essential. Studies on related compounds, such as PF-06650833, have demonstrated that inhibitors with fluorinated pyrrolidine-like structures can achieve desirable pharmacokinetic properties suitable for oral administration.[12][13]
Data Summary Table
| Assay Type | Endpoint | Purpose | Expected Outcome for an Active Inhibitor |
| Biochemical | |||
| IRAK4 Kinase Assay | IC₅₀ (nM) | Determine direct enzyme inhibition | Low nanomolar IC₅₀ |
| Cellular | |||
| TLR-Induced Cytokine Production | IC₅₀ (nM) | Assess functional inhibition in cells | Potent inhibition of TNF-α/IL-6 |
| IRAK1 Phosphorylation | % Inhibition | Confirm target engagement | Dose-dependent reduction in p-IRAK1 |
| Pharmacokinetics | |||
| In vivo (rodent) | Bioavailability (F%), Half-life (t₁/₂) | Evaluate drug-like properties | Good oral bioavailability and suitable half-life |
Conclusion
The (R)-(4,4-difluoropyrrolidin-2-yl)methanol building block represents a promising scaffold for the development of next-generation IRAK4 inhibitors. Its unique stereochemical and electronic properties can be leveraged to achieve high potency, selectivity, and favorable pharmacokinetic profiles. The detailed protocols provided herein offer a robust framework for the synthesis and comprehensive evaluation of novel IRAK4 inhibitors incorporating this moiety, paving the way for the discovery of new therapeutics for a range of inflammatory and autoimmune disorders.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. IRAK4 Kinase Enzyme System Application Note [promega.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. promega.com [promega.com]
- 6. Toll-like receptor (TLR) expression and TLR-mediated cytokine/chemokine production by human uterine epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. IRAK1 and IRAK4 Promote Phosphorylation, Ubiquitination, and Degradation of MyD88 Adaptor-like (Mal) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structures of IRAK-4 kinase in complex with inhibitors: a serine/threonine kinase with tyrosine as a gatekeeper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. mdpi.com [mdpi.com]
- 12. Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Kinase Inhibitors Using (R)-(4,4-difluoropyrrolidin-2-yl)methanol
Abstract
The development of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. The strategic use of fluorinated building blocks has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of lead compounds. This guide provides a detailed technical overview and step-by-step protocols for the synthesis of kinase inhibitors incorporating the chiral building block, (R)-(4,4-difluoropyrrolidin-2-yl)methanol. We will explore the underlying scientific rationale for its use, from the impact of gem-difluorination on metabolic stability and binding interactions to the practical execution of synthetic strategies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorinated synthons in their kinase inhibitor programs.
Introduction: The Strategic Advantage of the (R)-4,4-Difluoropyrrolidine Moiety
Kinases remain one of the most intensively pursued target classes in drug discovery.[1] The design of inhibitors often involves the use of heterocyclic cores that anchor the molecule in the ATP-binding site's hinge region, complemented by side chains that extend into solvent-exposed regions or adjacent hydrophobic pockets. The properties of these side chains are critical for achieving potency and selectivity.
The (R)-(4,4-difluoropyrrolidin-2-yl)methanol moiety is a privileged building block for several key reasons:
-
Metabolic Stability: The gem-difluoro group at the 4-position of the pyrrolidine ring blocks potential sites of metabolic oxidation (P450-mediated hydroxylation). This can significantly enhance the pharmacokinetic profile of the final compound.
-
Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the pyrrolidine nitrogen. This reduction in basicity can be crucial for avoiding off-target effects, such as hERG channel inhibition, and can improve oral bioavailability by preventing lysosomal trapping.
-
Conformational Constraint and Binding: The chiral pyrrolidine ring provides a rigid, three-dimensional scaffold that can orient appended groups in a well-defined vector, enabling precise interactions with the target kinase. The stereochemistry is critical, as kinases are chiral environments where enantiomers can exhibit vastly different potencies.[2]
-
Hydrogen Bonding Capacity: While blocking oxidation, the CF₂ group is a weak hydrogen bond acceptor and can participate in favorable electrostatic interactions within the protein binding pocket.
-
Synthetic Handle: The primary alcohol (-CH₂OH) serves as a versatile and readily functionalizable handle for coupling the moiety to various kinase inhibitor scaffolds without requiring harsh reaction conditions.
This application note will detail a robust and reproducible synthetic workflow for incorporating this valuable building block.
Overall Synthetic Strategy & Workflow
The general approach involves a two-stage process: activation of the primary alcohol on the building block, followed by nucleophilic displacement with a core kinase scaffold. This strategy is modular, allowing for the rapid synthesis of analog libraries for structure-activity relationship (SAR) studies.[1][3][4]
Figure 1: High-level workflow for the synthesis of kinase inhibitors.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents are for laboratory use only.[5]
Protocol 1: Activation via Mesylation of (R)-(4,4-difluoropyrrolidin-2-yl)methanol
This protocol converts the primary alcohol into a mesylate, an excellent leaving group for subsequent nucleophilic substitution reactions. The pyrrolidine nitrogen must be protected to prevent side reactions. A tert-butyloxycarbonyl (Boc) group is ideal for this purpose.
Rationale: Mesylation is a reliable and high-yielding reaction. Using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) prevents unwanted side reactions. The reaction is run at 0 °C to control the exotherm and minimize the formation of impurities.
Figure 2: Reaction schematic for the mesylation step.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| Boc-(R)-(4,4-difluoropyrrolidin-2-yl)methanol | 237.25 | 500 | 2.11 | 1.0 |
| Triethylamine (TEA) | 101.19 | 320 µL | 2.32 | 1.1 |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 179 µL | 2.32 | 1.1 |
| Dichloromethane (DCM), anhydrous | - | 20 mL | - | - |
Procedure:
-
Dissolve Boc-(R)-(4,4-difluoropyrrolidin-2-yl)methanol (500 mg, 2.11 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine (320 µL, 2.32 mmol) dropwise to the stirred solution.
-
Slowly add methanesulfonyl chloride (179 µL, 2.32 mmol) dropwise over 5 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes). The product spot should be less polar than the starting material.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mesylate as an oil or solid.
-
The crude product is often of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel.
Expected Outcome:
-
Product: ((R)-1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidin-2-yl)methyl methanesulfonate.
-
Yield: >95% (crude).
-
Appearance: Colorless oil to white solid.
Protocol 2: SN2 Coupling with a Phenolic Scaffold
This protocol demonstrates the coupling of the activated mesylate with a representative kinase core, 2-amino-4-(4-hydroxyphenyl)pyrimidine. This type of scaffold is common in inhibitors targeting various kinases.[6][7]
Rationale: The reaction is a classic Williamson ether synthesis, a type of SN2 reaction. A weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol. A polar aprotic solvent like dimethylformamide (DMF) is used to solvate the ions and accelerate the SN2 reaction. Moderate heat (60-80 °C) is often required to drive the reaction to completion.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| ((R)-1-(Boc)-4,4-difluoropyrrolidin-2-yl)methyl methanesulfonate | 315.33 | 665 (crude) | ~2.11 | 1.0 |
| 2-Amino-4-(4-hydroxyphenyl)pyrimidine | 187.19 | 355 | 1.90 | 0.9 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 525 | 3.80 | 2.0 |
| Dimethylformamide (DMF), anhydrous | - | 15 mL | - | - |
Procedure:
-
To a clean, dry flask, add 2-amino-4-(4-hydroxyphenyl)pyrimidine (355 mg, 1.90 mmol), potassium carbonate (525 mg, 3.80 mmol), and anhydrous DMF (15 mL).
-
Stir the suspension at room temperature for 10 minutes.
-
Add a solution of the crude mesylate from Protocol 1 (~2.11 mmol) in DMF (5 mL) to the suspension.
-
Heat the reaction mixture to 70 °C and stir for 12-18 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting phenol is consumed.
-
Cool the reaction to room temperature and pour it into ice-water (50 mL). A precipitate may form.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water (2 x 25 mL) and then brine (25 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 20-60% ethyl acetate in hexanes) to yield the pure, Boc-protected final product.
Final Deprotection Step (If required):
-
Dissolve the purified, Boc-protected product in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) or in 4M HCl in dioxane.
-
Stir at room temperature for 1-2 hours.
-
Concentrate under reduced pressure to remove the acid and solvent. The final product is typically obtained as the TFA or HCl salt.
Protocol 3: Characterization and Quality Control
To ensure the trustworthiness of the synthesis, the final product must be rigorously characterized.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A purity of >95% is typically required for biological screening.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (e.g., [M+H]⁺).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the overall structure and proton environment. Look for characteristic shifts of the pyrrolidine, the aromatic core, and the newly formed ether linkage.
-
¹³C NMR: To confirm the carbon skeleton.
-
¹⁹F NMR: Crucial for fluorinated compounds. A characteristic triplet or doublet of doublets is expected for the gem-difluoro group, confirming its presence and integrity.
-
Conclusion
The (R)-(4,4-difluoropyrrolidin-2-yl)methanol building block is a highly valuable synthon for modern medicinal chemistry. Its incorporation into kinase inhibitor scaffolds can impart desirable properties, including enhanced metabolic stability and modulated basicity, which are critical for developing successful drug candidates. The synthetic protocols detailed herein provide a reliable and adaptable blueprint for researchers to generate novel, fluorinated kinase inhibitors for SAR exploration and lead optimization. The modularity of this approach allows for its application across a wide range of kinase targets and core scaffolds.
References
- 1. Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and inhibitory activity of 4-alkynyl and 4-alkenylquinazolines: identification of new scaffolds for potent EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. (R)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride [cymitquimica.com]
- 6. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki-Miyaura Coupling with (R)-(4,4-difluoropyrrolidin-2-yl)methanol Derivatives
Introduction: The Strategic Importance of Fluorinated Pyrrolidines in Modern Drug Discovery
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2][3] The pyrrolidine ring, a five-membered nitrogen heterocycle, is a prevalent motif in a multitude of biologically active compounds.[4] The strategic placement of gem-difluoro groups onto this scaffold, as seen in (R)-(4,4-difluoropyrrolidin-2-yl)methanol, offers a unique combination of structural rigidity and modulated electronic properties. This makes it a highly sought-after building block for the synthesis of novel therapeutics targeting a wide range of diseases.
This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing derivatives of (R)-(4,4-difluoropyrrolidin-2-yl)methanol. We will delve into the mechanistic underpinnings of this powerful carbon-carbon bond-forming reaction, offer detailed, field-proven protocols, and discuss critical parameters for achieving high-yield, stereoretentive coupling. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic transformation.
Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Cycle
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forges a carbon-carbon bond between an organoboron species (like a boronic acid or its ester) and an organic halide or triflate.[5][6][7] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a Pd(II) complex. This is often the rate-determining step of the reaction.
-
Transmetalation: In the presence of a base, the organoboron species transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic borate species.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Coupling with (R)-(4,4-difluoropyrrolidin-2-yl)methanol Derivatives
The successful coupling of chiral, heterocyclic substrates like derivatives of (R)-(4,4-difluoropyrrolidin-2-yl)methanol requires careful consideration of several experimental parameters to ensure high yields, minimize side reactions, and preserve stereochemical integrity.[9][10]
-
Choice of Palladium Catalyst and Ligand: The nature of the palladium source and its associated ligand is paramount. For nitrogen-containing heterocycles, bulky, electron-rich phosphine ligands such as SPhos and XPhos, often used with a Pd₂(dba)₃ precursor, have demonstrated high efficacy.[11] Pre-formed catalysts like XPhos Pd G2 can also be highly effective. N-heterocyclic carbene (NHC) ligands are another excellent choice, known for their strong σ-donating ability which forms a stable bond with the palladium center, often leading to higher catalyst turnover numbers.[11][12]
-
Base Selection: The base plays a critical role in the transmetalation step. Inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are commonly employed.[8] The choice of base can significantly impact the reaction rate and yield, and may need to be optimized for specific substrates.
-
Solvent System: A mixture of an organic solvent and water is typically used. Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF). The presence of water is often necessary to dissolve the inorganic base and facilitate the formation of the active borate species.[6]
-
Protecting Group Strategy: The pyrrolidine nitrogen and the primary alcohol of the (R)-(4,4-difluoropyrrolidin-2-yl)methanol moiety often require protection to prevent undesired side reactions. Common protecting groups for the nitrogen include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), while the alcohol can be protected as a silyl ether (e.g., TBS, TIPS) or a benzyl ether. The choice of protecting group should be orthogonal to the reaction conditions and easily removable post-coupling.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a protected (R)-N-Boc-2-(bromomethyl)-4,4-difluoropyrrolidine with an arylboronic acid. Optimization may be necessary for different substrates.
Materials:
-
Protected (R)-N-Boc-2-(bromomethyl)-4,4-difluoropyrrolidine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the protected (R)-N-Boc-2-(bromomethyl)-4,4-difluoropyrrolidine, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water) to the flask via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling of a protected (R)-N-Boc-2-(bromomethyl)-4,4-difluoropyrrolidine with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 90 | 8 | 85 |
| 2 | 4-Methoxyphenylboronic acid | XPhos Pd G2 (2) | K₃PO₄ (3.0) | Toluene/H₂O (5:1) | 100 | 6 | 92 |
| 3 | 3-Chlorophenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | Cs₂CO₃ (2.0) | THF/H₂O (4:1) | 80 | 10 | 78 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 95 | 12 | 81 |
Note: Yields are for isolated, purified products and may vary depending on the specific substrates and reaction scale.
Troubleshooting and Optimization
-
Low Yield:
-
Catalyst Inactivity: Ensure the use of a fresh, high-quality catalyst. Consider screening different palladium sources and ligands.
-
Inefficient Transmetalation: Try a different base or a combination of bases. Ensure the boronic acid is of high purity.
-
Decomposition: Lower the reaction temperature and extend the reaction time. Ensure the reaction is performed under a strictly inert atmosphere.
-
-
Side Reactions (e.g., Homocoupling, Protodeborylation):
-
Homocoupling of Boronic Acid: Use a slight excess of the boronic acid.
-
Protodeborylation: Minimize the amount of water in the reaction mixture or use anhydrous conditions with a suitable base.
-
-
Racemization: While the Suzuki-Miyaura coupling at an sp³-hybridized carbon adjacent to the chiral center is generally stereoretentive, it is prudent to verify the enantiomeric excess of the product, especially under harsh reaction conditions.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of complex molecules containing the valuable (R)-(4,4-difluoropyrrolidin-2-yl)methanol scaffold. By carefully selecting the catalyst, base, and solvent system, and by employing appropriate protecting group strategies, researchers can achieve high yields of the desired coupled products while maintaining stereochemical integrity. The protocols and insights provided in this application note serve as a solid foundation for the successful implementation of this critical transformation in drug discovery and development programs.
References
- 1. nbinno.com [nbinno.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicreactions.org [organicreactions.org]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Synthesis of chiral heterocycles by ligand-controlled regiodivergent and enantiospecific Suzuki Miyaura cross-coupling [ideas.repec.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Application of Fluorinated Pyrrolidines in Structure-Activity Relationship (SAR) Studies
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its three-dimensional structure and stereochemical complexity that allows for thorough exploration of chemical space.[1][2] The strategic incorporation of fluorine into this scaffold offers a powerful tool to modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, basicity (pKa), conformational preference, and binding affinity.[3][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing Structure-Activity Relationship (SAR) studies using fluorinated pyrrolidines. We will delve into the underlying principles of how fluorine exerts its effects, provide detailed protocols for synthesis and biological evaluation, and illustrate a logical workflow for data interpretation to accelerate the drug discovery process.
The Foundational Rationale: Why Fluorinate a Pyrrolidine Scaffold?
The decision to incorporate fluorine is not arbitrary; it is a strategic choice aimed at addressing specific challenges in drug design. The unique properties of fluorine—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity, and the strength of the C-F bond—are leveraged to fine-tune a lead compound's profile.[3]
Conformational Control via Stereoelectronic Effects
Perhaps the most profound impact of fluorinating the pyrrolidine ring is the ability to control its conformation, or "pucker." The pyrrolidine ring is not planar and exists in dynamic equilibrium between two primary envelope conformations: Cγ-exo and Cγ-endo. The strategic placement of an electronegative fluorine atom can lock the ring into a preferred conformation due to stereoelectronic effects, such as the gauche effect.[6][7][8]
-
(4R)-Fluoroproline (trans): Favors a Cγ-exo pucker.
This conformational restriction is critical because it pre-organizes the substituents on the pyrrolidine ring, presenting them to the biological target in a more defined orientation. A fixed conformation can enhance binding affinity by reducing the entropic penalty of binding and improving shape complementarity with the target protein.[7]
Modulation of Physicochemical Properties
Fluorination provides a predictable method for tuning key physicochemical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly reduces the basicity of the pyrrolidine nitrogen. A decrease of 1-3 pKa units is commonly observed.[11][12] This can be highly advantageous for preventing off-target effects associated with basic amines (e.g., hERG channel inhibition) and improving cell permeability, as a less basic compound will be more neutral at physiological pH.[3]
-
Lipophilicity (LogP/LogD): The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom often increases lipophilicity, the introduction of multiple fluorine atoms or their placement near other polar groups can increase the overall molecular polarity, sometimes leading to counterintuitive decreases in LogD.[13][14] This allows for nuanced adjustments to a compound's solubility and membrane permeability.
-
Metabolic Stability: The carbon-fluorine bond (bond energy ~116 kcal/mol) is significantly stronger than a carbon-hydrogen bond (~100 kcal/mol). Replacing a hydrogen atom at a known site of metabolic oxidation (e.g., by Cytochrome P450 enzymes) with fluorine can effectively block this metabolic pathway, thereby increasing the compound's half-life and bioavailability.[5][15]
The SAR Workflow: A Systematic Approach
A successful SAR campaign requires a systematic and iterative process of design, synthesis, and testing. Fluorination should be employed as a specific tactic within this broader strategy to probe the chemical space around a lead compound.
Experimental Protocols
The following protocols provide a generalized framework. Researchers should adapt them based on the specific properties of their compounds and target systems.
Protocol: Stereoselective Synthesis of a 4-Fluoropyrrolidine Core
This protocol is based on the powerful copper-catalyzed asymmetric 1,3-dipolar cycloaddition method, which allows for the rapid and stereocontrolled construction of highly substituted chiral pyrrolidines.[16][17]
Objective: To synthesize an enantioenriched N-benzyl-4-fluoro-4-phenylpyrrolidine derivative.
Materials:
-
(E)-1-fluoro-1-phenyl-3-(phenylsulfonyl)prop-1-ene (dipolarophile)
-
N-(methoxymethyl)-N-(phenylmethyl)trimethylsilylmethane (azomethine ylide precursor)
-
Copper(II) acetate [Cu(OAc)₂]
-
(S)-tol-BINAP (chiral ligand)
-
Anhydrous Toluene
-
Trifluoroacetic acid (TFA)
-
Standard glassware for anhydrous reactions, magnetic stirrer, heating mantle, TLC plates, silica gel for column chromatography.
Procedure:
-
Catalyst Preparation: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Cu(OAc)₂ (5 mol%) and (S)-tol-BINAP (5.5 mol%).
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Cycloaddition Reaction: To the catalyst solution, add the azomethine ylide precursor (1.2 equivalents) and the α-fluoro-α,β-unsaturated arylketone dipolarophile (1.0 equivalent).
-
Add a catalytic amount of TFA (10 mol%).
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired chiral 4-fluoropyrrolidine.
-
Characterization: Confirm the structure, purity, and stereochemistry using ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS, and chiral HPLC.
Causality: The choice of a chiral ligand like (S)-tol-BINAP is crucial for inducing asymmetry, leading to an enantioenriched product. The 1,3-dipolar cycloaddition is a highly efficient method for constructing the five-membered pyrrolidine ring in a single step.[16]
Protocol: In Vitro Biological Evaluation - DPP-4 Inhibition Assay
This protocol describes a fluorometric assay to determine the IC₅₀ of test compounds against Dipeptidyl Peptidase-4 (DPP-4), a common target for which fluorinated pyrrolidines have been developed.[18]
Objective: To quantify the inhibitory potency of fluorinated pyrrolidine derivatives on DPP-4 enzyme activity.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl (pH 7.5)
-
Test compounds (fluorinated pyrrolidines) dissolved in DMSO
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 1 µL of each concentration into the wells of the 96-well plate. For control wells, add 1 µL of DMSO (100% activity) or 1 µL of the positive control inhibitor (0% activity).
-
Enzyme Addition: Add 50 µL of DPP-4 enzyme solution (pre-diluted in assay buffer to the desired concentration) to each well.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the Gly-Pro-AMC substrate solution (pre-diluted in assay buffer) to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in the fluorescence reader, pre-set to 37 °C. Measure the fluorescence intensity every minute for 30 minutes.
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data: % Inhibition = 100 * [1 - (Rate_compound - Rate_0%_activity) / (Rate_100%_activity - Rate_0%_activity)].
-
Plot % Inhibition versus log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation: The inclusion of 100% and 0% activity controls is essential for data normalization and ensures the assay is performing correctly. The use of a known inhibitor as a positive control validates the assay's ability to detect inhibition.
Data Interpretation and SAR Analysis
The goal of the SAR study is to build a clear picture of how structural modifications affect biological activity and other key properties. Systematically tabulating the data is the first step.
Sample SAR Data Table
| Cmpd ID | R¹ | R² | Stereochem | DPP-4 IC₅₀ (nM)[18] | pKa[11] | Met. Stability (t½, min)[5] | LogD₇.₄[13] |
| 1a | H | H | - | 250 | 9.2 | 15 | 1.1 |
| 1b | H | F | (4R)-trans | 25 | 7.9 | 45 | 1.4 |
| 1c | H | F | (4S)-cis | >10,000 | 7.9 | 48 | 1.4 |
| 1d | F | H | (3S) | 480 | 7.5 | 22 | 1.3 |
| 1e | F | F | (3S,4R) | 15 | 6.8 | >90 | 1.6 |
Drawing Conclusions from the SAR
-
Impact of 4-Fluorination (1a vs. 1b): Introducing a fluorine atom at the 4-position in the trans configuration (1b ) leads to a 10-fold increase in potency. This strongly suggests that the resulting Cγ-exo pucker optimally positions other parts of the molecule for binding. The fluorination also beneficially lowered the pKa and tripled the metabolic half-life.
-
Stereochemistry is Critical (1b vs. 1c): The cis diastereomer (1c ) is completely inactive. This is a classic example of how conformational control dictates activity. The Cγ-endo pucker induced by the cis-fluorine likely orients the pharmacophore in a non-productive binding mode.
-
Positional Effects (1b vs. 1d): Moving the fluorine to the 3-position (1d ) is detrimental to activity compared to the parent compound 1a . While the pKa is lowered, the specific interactions afforded by the 4-fluoro substituent are lost.
-
Synergistic Effects (1b vs. 1e): Adding a second fluorine atom (1e ) further improves potency and dramatically enhances metabolic stability. This suggests the C3 position may be a secondary site of metabolism that is now blocked, while the crucial C4-fluoro-induced conformation is maintained. The pKa is further reduced, which could be beneficial for the overall ADME profile.
Conclusion
The strategic incorporation of fluorine into pyrrolidine scaffolds is a highly effective tactic in modern drug discovery. It allows medicinal chemists to exert precise control over molecular conformation, basicity, lipophilicity, and metabolic stability. By employing a systematic SAR workflow—combining rational design, efficient synthesis, and robust biological evaluation—researchers can leverage the unique properties of fluorine to overcome common drug development hurdles. The insights gained from such studies are critical for transforming promising lead compounds into optimized clinical candidates.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacyjournal.org [pharmacyjournal.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of bioactive fluoropyrrolidines via copper( i )-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04595D [pubs.rsc.org]
- 18. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Incorporation of (R)-(4,4-Difluoropyrrolidin-2-yl)methanol into Peptide Scaffolds
Introduction: The Strategic Value of Fluorinated Pyrrolidines in Peptide Therapeutics
The incorporation of non-natural amino acids is a cornerstone of modern peptide drug design, offering a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity.[1][2] Among the most impactful modifications is the introduction of fluorine, an element whose unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a peptide's physicochemical and biological profile.[3]
Specifically, geminal difluorination of the proline ring, as seen in 4,4-difluoroproline analogues, offers distinct advantages. This modification can enhance proteolytic stability by shielding adjacent peptide bonds and modulate cellular permeability by increasing lipophilicity.[4][5][6] Critically, the difluoro substitution also imposes significant conformational constraints on the pyrrolidine ring, influencing the local peptide backbone geometry and potentially locking the peptide into a bioactive conformation.[7][8][9] Unlike 4-monofluorinated prolines, which strongly bias the ring pucker, 4,4-difluoroproline is conformationally more similar to native proline, making it a unique tool for enhancing stability without drastically altering the natural conformational landscape.[9][10][11]
This guide provides detailed protocols and expert insights for the incorporation of (R)-(4,4-difluoropyrrolidin-2-yl)methanol, a valuable building block that introduces the 4,4-difluoropyrrolidine motif as a C-terminal peptidomimetic. This amino alcohol presents unique synthetic challenges compared to standard Fmoc-protected amino acids. We will detail two robust strategies for its incorporation, focusing on the underlying chemistry and providing step-by-step instructions for researchers in drug discovery and peptide science.
Physicochemical Properties of the Building Block
| Property | Value | Source |
| Compound Name | (R)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride | [12][13] |
| CAS Number | 1315593-71-5 | [13] |
| Molecular Formula | C₅H₁₀ClF₂NO | [13] |
| Molecular Weight | 173.59 g/mol | [13] |
| Appearance | Solid | N/A |
| Chirality | (R)-configuration | [12] |
The presence of the gem-difluoro group significantly lowers the pKa of the neighboring secondary amine compared to its non-fluorinated analog due to the strong electron-withdrawing nature of fluorine. This reduced basicity and nucleophilicity of the amine must be considered during synthesis, particularly in coupling reactions.[4][14]
Core Strategy: On-Resin Depsipeptide Synthesis Followed by O-to-N Acyl Migration
This is the primary and most versatile method for incorporating amino alcohols. The strategy involves anchoring the (R)-(4,4-difluoropyrrolidin-2-yl)methanol to the solid support via its secondary amine. The peptide is then synthesized C-terminally from the building block's hydroxyl group, forming a depsipeptide (a peptide with at least one ester bond in its backbone). Upon cleavage from the resin, a pH-triggered intramolecular O-to-N acyl migration spontaneously rearranges the ester linkage into the desired, more stable, amide bond.[4][14]
This approach is elegant because it circumvents the need for harsh reducing agents on the fully assembled peptide and utilizes the inherent reactivity of the molecule to form the final product.
Workflow Overview
Caption: Workflow for depsipeptide synthesis and subsequent O-to-N acyl shift.
Detailed Experimental Protocol
Materials:
-
This compound[12]
-
2-Chlorotrityl chloride (2-CTC) resin (1.0-1.6 mmol/g loading)[1][4]
-
Fmoc-protected amino acids
-
Coupling Reagents for Esterification:
-
Standard Amide Coupling Reagents: HATU, HBTU, or PyBOP[15][16]
-
Bases: N,N-Diisopropylethylamine (DIPEA), Piperidine
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5)[1]
-
Buffer for Acyl Shift: Aqueous phosphate buffer (pH 7.4)[14]
Step 1: Immobilization of (R)-(4,4-difluoropyrrolidin-2-yl)methanol on 2-CTC Resin
-
Swell 2-CTC resin (1.0 equiv) in anhydrous DCM for 30 minutes in a reaction vessel.[1]
-
In a separate flask, dissolve this compound (1.5 equiv) in DCM and add DIPEA (3.0-4.0 equiv) to neutralize the salt and provide excess base.
-
Drain the DCM from the swollen resin. Add the amino alcohol solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. The 2-CTC resin is highly acid-sensitive, and this reaction proceeds via an SN1 mechanism, making it ideal for attaching sterically hindered amines.[4]
-
To cap any remaining unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.
-
Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x), then dry under vacuum.
Step 2: Coupling of the First Amino Acid (Ester Bond Formation)
Causality: The formation of the initial ester bond is a critical step. Standard peptide coupling reagents like HATU are optimized for amide bond formation and are less efficient for esterification. The Mitsunobu reaction provides a high-yielding route with inversion of configuration at the alcohol (not relevant here), but can be challenging to drive to completion on solid support. The DIC/DMAP method is a practical alternative, though it may require longer reaction times or double coupling.[14] For sterically hindered amino acids, the Mitsunobu reaction is often preferred to minimize epimerization.[1]
-
Option A: Mitsunobu Coupling
-
Swell the amino alcohol-functionalized resin in anhydrous THF.
-
In a separate flask, dissolve the first Fmoc-amino acid (3.0 equiv) and PPh₃ (3.0 equiv) in anhydrous THF.
-
Cool the amino acid solution to 0°C and slowly add DIAD (3.0 equiv). A color change to milky white or orange is typically observed.
-
Add the activated amino acid solution to the resin and agitate at room temperature for 4-12 hours.
-
Monitor the reaction completion using a test cleavage and LC-MS analysis.
-
Wash the resin with THF (3x), DMF (3x), and DCM (3x).
-
-
Option B: DIC/DMAP Coupling
-
Swell the amino alcohol-functionalized resin in a 1:1 mixture of DCM/DMF.
-
In a separate flask, dissolve the first Fmoc-amino acid (3.0 equiv) and DMAP (0.5 equiv) in DCM/DMF.
-
Add the solution to the resin, followed by DIC (3.0 equiv).
-
Agitate at room temperature for 6-18 hours. Double coupling may be necessary.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Step 3: Peptide Chain Elongation (Standard Fmoc-SPPS)
-
Perform standard Fmoc-SPPS cycles.[17]
-
Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash thoroughly with DMF.
-
Coupling: Use a standard coupling protocol with HATU/DIPEA or HBTU/DIPEA (3-4 equivalents of amino acid and coupling reagents) for 1-2 hours. For hindered couplings, extended times may be required.[15]
-
Washing: Wash with DMF and DCM.
-
-
Repeat the cycle until the desired peptide sequence is assembled.
Step 4: Cleavage of the Depsipeptide from Resin
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to the resin.[1]
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude depsipeptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
Step 5: O-to-N Acyl Migration
-
Dissolve the crude depsipeptide in an aqueous phosphate buffer (pH 7.4).[14]
-
Stir the solution at room temperature. The migration is typically rapid, often completing within a few hours.
-
Monitor the conversion of the depsipeptide to the final peptide alcohol by RP-HPLC and Mass Spectrometry. The final product will have the same mass as the depsipeptide precursor.
Step 6: Purification
-
Purify the final peptide alcohol using standard preparative reverse-phase HPLC (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Characterize by analytical RP-HPLC and Mass Spectrometry.
Alternative Strategy: Direct Cleavage with Transesterification
For some applications, a simpler, more direct method can be employed. This strategy involves synthesizing the peptide on a standard acid-labile resin (like 2-CTC or Wang) and then cleaving it with an acidic solution of the desired alcohol. This process simultaneously cleaves the peptide from the support and forms the C-terminal ester in a single step.
Protocol: Cleavage of Resin-Bound Peptide with (R)-(4,4-difluoropyrrolidin-2-yl)methanol
Causality: This method leverages the acid-lability of the resin linker. Anhydrous HCl in an alcohol solvent protonates the linker, releasing the peptide C-terminus as a highly reactive acylium ion, which is immediately trapped by the alcohol solvent to form the ester.[6][11] 2-Chlorotrityl resin is often preferred as it allows for milder cleavage conditions, which helps preserve acid-sensitive side-chain protecting groups.[4]
Materials:
-
Fully synthesized peptide on 2-CTC or Wang resin
-
(R)-(4,4-Difluoropyrrolidin-2-yl)methanol
-
Anhydrous HCl (can be generated in situ from acetyl chloride or used as a solution in dioxane)
-
Anhydrous solvents (e.g., Dichloromethane, Dioxane)
Protocol Steps:
-
Synthesize the desired peptide sequence on 2-CTC or Wang resin using standard Fmoc-SPPS, leaving the final peptide N-terminally Fmoc-protected or Boc-protected if desired.
-
Wash the peptide-resin thoroughly with DCM and dry under high vacuum.
-
Prepare a solution of (R)-(4,4-difluoropyrrolidin-2-yl)methanol (in large excess, as it acts as both reagent and co-solvent) in an anhydrous solvent like DCM.
-
Add anhydrous HCl to this solution to a final concentration of 0.5 - 2.0 M. The optimal concentration depends on the lability of the side-chain protecting groups.[11]
-
Add this cleavage/esterification solution to the dried peptide-resin.
-
Agitate the slurry at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Quench the reaction by adding a base (e.g., pyridine or DIPEA).
-
Evaporate the solvent under reduced pressure.
-
Proceed with standard workup (e.g., precipitation in cold ether) and purification by RP-HPLC as described in Section 3.2, Step 6.
Note: This method directly forms an ester bond between the peptide C-terminus and the hydroxyl group of the amino alcohol. The secondary amine of the difluoropyrrolidine moiety will be protonated under these acidic conditions and will not interfere. This method does not form an amide bond. It is suitable for creating C-terminal peptide esters.
Troubleshooting & Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Low Loading on 2-CTC Resin | Incomplete neutralization of the amino alcohol HCl salt; insufficient reaction time. | Ensure at least 2 equivalents of a non-nucleophilic base (DIPEA) are used per equivalent of the hydrochloride salt. Extend reaction time to 4-6 hours. |
| Incomplete Ester Formation (Step 2) | Steric hindrance; inefficient coupling reagents. | For hindered amino acids, use the Mitsunobu conditions. For the DIC/DMAP method, perform a double coupling with fresh reagents. |
| Epimerization at C-terminal Residue | Over-activation during esterification; strong base (DMAP). | Minimize the amount of DMAP used. Use Mitsunobu conditions, which are known to proceed with low racemization for this type of coupling.[1] |
| Incomplete O-to-N Acyl Shift | Incorrect pH; steric hindrance around the reaction center. | Ensure the pH of the aqueous buffer is between 7.0 and 8.0. If the reaction is slow, gentle heating (30-40°C) may be attempted, but monitor for side products. |
| Loss of Side-Chain Protecting Groups (Direct Cleavage Method) | HCl concentration is too high for the protecting groups used. | Use highly acid-labile protecting groups (e.g., Trt for Asn/Gln/His, Boc for Lys/Trp) and a lower concentration of HCl (0.2-0.5 M) with 2-CTC resin.[11] |
Concluding Remarks
The incorporation of (R)-(4,4-difluoropyrrolidin-2-yl)methanol provides a powerful tool for creating novel peptide therapeutics with enhanced stability and defined conformational properties. The depsipeptide strategy followed by O-to-N acyl migration is a robust and versatile method that delivers the desired C-terminal amide modification. The selection of the appropriate synthetic strategy, careful optimization of coupling conditions, and diligent monitoring of reaction progress are paramount to success. These detailed protocols and the underlying scientific rationale provide a solid foundation for researchers to successfully integrate this and similar complex building blocks into their peptide scaffolds, accelerating the development of next-generation peptide drugs.
Caption: Influence of the difluoropyrrolidinyl-methanol moiety on peptide structure.
References
- 1. WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct conversion of resin-bound peptides to C-terminal esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. scribd.com [scribd.com]
- 11. lib.ysu.am [lib.ysu.am]
- 12. youtube.com [youtube.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 16. peptide.com [peptide.com]
- 17. Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling with (R)-(4,4-difluoropyrrolidin-2-yl)methanol
Authored by: Your Senior Application Scientist
Abstract
The synthesis of amide bonds is a cornerstone of modern medicinal chemistry, pivotal in the assembly of novel molecular entities with therapeutic potential.[1] This application note provides a comprehensive guide to the experimental protocol for the amide coupling of carboxylic acids with the chiral building block, (R)-(4,4-difluoropyrrolidin-2-yl)methanol. The incorporation of fluorinated motifs, such as the difluoropyrrolidine scaffold, is a widely employed strategy in drug design to modulate physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[2][3] We present a detailed, field-proven protocol utilizing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent, and offer insights into reaction optimization, workup, and purification of the resulting polar amide products. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible methodology for the synthesis of these valuable compounds.
Introduction: The Significance of Fluorinated Pyrrolidines in Drug Discovery
The introduction of fluorine atoms into organic molecules can profoundly influence their biological activity. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can lead to enhanced metabolic stability, increased binding affinity, and altered pKa values of neighboring functional groups. The gem-difluoro moiety, in particular, has been incorporated into several marketed drugs.[2]
(R)-(4,4-difluoropyrrolidin-2-yl)methanol is a valuable chiral building block that combines the conformational constraint of the pyrrolidine ring with the advantageous properties of gem-difluorination. The primary alcohol provides a versatile handle for further synthetic transformations, most notably the formation of amide bonds to link this scaffold to other fragments in a drug discovery program.
While amide bond formation is a well-established transformation, the coupling of fluorinated amines can present challenges. The electron-withdrawing nature of the fluorine atoms can decrease the nucleophilicity of the amine, potentially leading to sluggish reactions.[4][5][6] Therefore, the choice of an appropriate coupling reagent and optimized reaction conditions are critical for achieving high yields and purity. This application note focuses on a robust protocol using HATU, a reagent known for its high efficiency, even with challenging substrates.[7][8]
Mechanistic Rationale: The Role of HATU in Amide Bond Formation
The use of a coupling reagent is necessary to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. HATU is a uronium salt-based coupling reagent that has proven to be highly effective in a wide range of amide coupling reactions.[7][9]
The reaction mechanism proceeds through the following key steps:
-
Activation of the Carboxylic Acid: In the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion.[9]
-
Formation of the Active Ester: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester and the release of the tetramethylurea byproduct.[9]
-
Nucleophilic Attack by the Amine: The primary alcohol of (R)-(4,4-difluoropyrrolidin-2-yl)methanol, acting as the amine component in this context (after deprotonation or in situ), then attacks the activated carbonyl carbon of the OAt-ester.
-
Formation of the Amide Bond: This attack results in the formation of the desired amide bond and the regeneration of the HOAt leaving group.
The use of HOAt as the leaving group is advantageous as it is a better acyl transfer agent than HOBt and is less prone to side reactions.[10]
Experimental Protocol: Amide Coupling of a Generic Carboxylic Acid with (R)-(4,4-difluoropyrrolidin-2-yl)methanol
This protocol provides a general procedure for the coupling of a carboxylic acid with (R)-(4,4-difluoropyrrolidin-2-yl)methanol using HATU. The stoichiometry and reaction times may need to be optimized for specific substrates.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Stoichiometry (equiv) | Notes |
| Carboxylic Acid | Varies | 1.0 | Ensure the starting material is pure and dry. |
| (R)-(4,4-difluoropyrrolidin-2-yl)methanol | 137.13 | 1.1 | A slight excess is used to ensure complete consumption of the carboxylic acid. |
| HATU | 380.23 | 1.2 | Handle in a fume hood; it is a potential sensitizer. |
| Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | Use a freshly opened bottle or distilled DIPEA to avoid impurities that can quench the reaction. |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | - | Use a dry, aprotic solvent. Anhydrous DCM can also be used.[9] |
| Ethyl Acetate (EtOAc) | 88.11 | - | For workup. |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | 84.01 | - | For workup. |
| Brine | - | - | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | For drying the organic layer. |
| Silica Gel | - | - | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF (to a concentration of approximately 0.1–0.5 M).
-
Addition of Reagents: To the stirred solution, add (R)-(4,4-difluoropyrrolidin-2-yl)methanol (1.1 equiv), followed by HATU (1.2 equiv).
-
Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-18 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[9]
-
Aqueous Workup: Upon completion, quench the reaction by adding water. Dilute the mixture with ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), and brine (1x). This washing helps to remove unreacted starting materials, the urea byproduct, and excess base.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
General Workflow Diagram
Caption: General workflow for the HATU-mediated amide coupling.
Purification of the Polar Amide Product
The resulting amide product containing the difluoropyrrolidinyl methanol moiety is expected to be relatively polar. This can sometimes make purification by standard silica gel chromatography challenging.[11]
Flash Column Chromatography
-
Stationary Phase: Standard silica gel is often a good starting point.
-
Mobile Phase: A gradient elution system is typically required. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate). For very polar compounds, it may be necessary to add a small amount of methanol to the mobile phase.
-
Troubleshooting: If the product streaks or has a very low Rf value even in high concentrations of ethyl acetate, consider using a more polar solvent system, such as dichloromethane/methanol.
Alternative Purification Strategies
For particularly challenging separations, other techniques may be more effective:
-
Reversed-Phase Chromatography: This technique is well-suited for the purification of polar compounds.[11] A C18-functionalized silica gel is used as the stationary phase, and a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol) is used as the mobile phase.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining very pure material.[12] The choice of solvent is critical and may require some screening. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Comparative Analysis of Common Coupling Reagents
While this application note focuses on HATU, it is beneficial to be aware of other common coupling reagents and their characteristics. The choice of reagent can depend on factors such as cost, scale, and the specific substrates involved.[13]
| Coupling Reagent | Class | Advantages | Disadvantages |
| EDC/HOBt | Carbodiimide | Water-soluble byproducts are easily removed with an aqueous workup.[9] Cost-effective for large-scale synthesis. | Can lead to racemization of chiral centers.[10] May be less effective for sterically hindered substrates. |
| HATU | Uronium/Aminium Salt | High coupling efficiency, even with challenging substrates.[7] Low rates of racemization.[7] | More expensive than carbodiimide-based reagents. The byproduct can sometimes complicate purification. |
| PyBOP | Phosphonium Salt | Effective for sterically hindered couplings. | Can be less reactive than HATU. |
Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling chemicals.
-
Fume Hood: All manipulations of reagents and solvents should be performed in a well-ventilated fume hood.
-
Reagent Handling: Coupling reagents like HATU can be sensitizers and should be handled with care. Avoid inhalation of dust and skin contact.
-
Solvent Safety: Organic solvents are flammable and should be kept away from ignition sources.
Conclusion
The amide coupling of (R)-(4,4-difluoropyrrolidin-2-yl)methanol is a key transformation for the synthesis of novel, fluorinated molecules in drug discovery. The protocol detailed in this application note, utilizing the highly efficient coupling reagent HATU, provides a reliable and reproducible method for achieving this transformation. By understanding the underlying mechanism and considering the potential challenges associated with the purification of polar amide products, researchers can successfully incorporate this valuable building block into their synthetic strategies.
References
- 1. hepatochem.com [hepatochem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Fluoropyrrolidine-2-carbonyl fluorides: useful synthons and their facile preparation with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
The Strategic Application of (R)-(4,4-difluoropyrrolidin-2-yl)methanol in CNS Drug Discovery: A Guide for Researchers
Introduction: The Compelling Case for Fluorinated Scaffolds in Neurotherapeutics
In the intricate landscape of Central Nervous System (CNS) drug discovery, the pursuit of molecules with optimal potency, selectivity, and pharmacokinetic profiles is paramount. The blood-brain barrier (BBB) presents a formidable challenge, often precluding the entry of promising therapeutic agents.[1] It is within this demanding context that fluorinated scaffolds have emerged as a powerful tool for medicinal chemists. The strategic incorporation of fluorine can profoundly influence a molecule's properties, enhancing metabolic stability, modulating pKa, and improving membrane permeability, all of which are critical for effective CNS drugs.[2][3] This guide focuses on a particularly valuable building block, (R)-(4,4-difluoropyrrolidin-2-yl)methanol , and its application in the rational design of next-generation CNS therapeutics.
The pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in compounds targeting CNS diseases.[4] The introduction of geminal difluoro groups at the 4-position of the pyrrolidine ring offers several distinct advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the position less susceptible to metabolic oxidation, a common pathway for drug degradation.[5] This can lead to an extended half-life and improved bioavailability.
-
Modulation of Basicity: The highly electronegative fluorine atoms can lower the pKa of the pyrrolidine nitrogen, which can be crucial for optimizing interactions with biological targets and fine-tuning physicochemical properties for BBB penetration.
-
Conformational Control: The steric bulk and electronic properties of the difluoromethyl group can influence the conformational preferences of the pyrrolidine ring, potentially locking the molecule into a bioactive conformation for enhanced target engagement.
-
Enhanced Lipophilicity: Fluorination can increase lipophilicity, a key factor in passive diffusion across the BBB.[6]
This document provides a detailed overview of the strategic considerations, synthetic protocols, and potential applications of (R)-(4,4-difluoropyrrolidin-2-yl)methanol in CNS drug discovery, aimed at researchers, scientists, and drug development professionals.
Physicochemical Properties and Strategic Value
The inherent properties of (R)-(4,4-difluoropyrrolidin-2-yl)methanol make it a highly attractive starting point for the synthesis of CNS drug candidates.
| Property | Value/Characteristic | Significance in CNS Drug Design |
| Molecular Weight | 173.59 g/mol (for hydrochloride salt)[7] | Low molecular weight provides a good starting point for further elaboration without exceeding typical "rule of five" guidelines for CNS drugs. |
| Stereochemistry | (R)-configuration at C2 | Provides a defined three-dimensional structure, crucial for stereospecific interactions with chiral biological targets like receptors and enzymes. |
| Functional Handles | Primary alcohol and secondary amine | Offers versatile points for chemical modification and incorporation into larger scaffolds through various coupling reactions. |
| Fluorination | Geminal difluoro at C4 | Enhances metabolic stability, modulates basicity, and influences conformation, as detailed above. |
The combination of a chiral core, versatile functional groups, and the strategic placement of fluorine atoms positions (R)-(4,4-difluoropyrrolidin-2-yl)methanol as a superior building block for generating libraries of compounds with a high potential for CNS activity.
Experimental Protocols: Incorporation of the (R)-(4,4-difluoropyrrolidin-2-yl)methanol Scaffold
The primary alcohol and the secondary amine of (R)-(4,4-difluoropyrrolidin-2-yl)methanol serve as key anchor points for synthetic elaboration. Below are generalized protocols for the two most common transformations.
Protocol 1: N-Arylation/N-Alkylation of the Pyrrolidine Nitrogen
This protocol describes the coupling of an aryl halide or an alkyl halide to the secondary amine of the pyrrolidine ring, a common step in the synthesis of many CNS-active compounds.
Workflow Diagram:
Caption: General workflow for N-alkylation or N-arylation.
Step-by-Step Methodology:
-
Reactant Preparation: To a solution of (R)-(4,4-difluoropyrrolidin-2-yl)methanol (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile), add the aryl halide or alkyl halide (1.1 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or DIEA; 2-3 eq).
-
Buchwald-Hartwig Amination (for N-Arylation): If an aryl halide is used, add a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a suitable phosphine ligand (e.g., BINAP, Xantphos; 4-10 mol%).
-
Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 120 °C, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
The choice of base and solvent is critical for reaction efficiency. Stronger bases and higher polarity solvents are often required for less reactive halides.
-
For N-arylation, the selection of the palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. The specific combination often needs to be optimized for the given substrates.
Protocol 2: O-Alkylation/Acylation of the Primary Alcohol
This protocol outlines the modification of the primary hydroxyl group, which can be used to introduce a variety of functionalities or to link the scaffold to other molecular fragments.
Workflow Diagram:
Caption: General workflow for O-alkylation or O-acylation.
Step-by-Step Methodology:
-
N-Protection: Protect the pyrrolidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) to prevent its reaction.
-
Reactant Preparation: Dissolve the N-protected (R)-(4,4-difluoropyrrolidin-2-yl)methanol (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DCM).
-
Reaction Execution:
-
For O-Alkylation: Add a strong base (e.g., NaH, 1.2 eq) at 0 °C and stir for 30 minutes. Then, add the alkyl halide (1.1 eq) and allow the reaction to warm to room temperature.
-
For O-Acylation: Add a base (e.g., triethylamine or pyridine, 1.5 eq) followed by the dropwise addition of the acyl chloride (1.2 eq) at 0 °C.
-
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl (for alkylation) or water (for acylation). Extract with an organic solvent, wash, dry, and purify as described in Protocol 1.
-
N-Deprotection: Remove the nitrogen protecting group under appropriate conditions (e.g., TFA for Boc, H₂/Pd-C for Cbz).
Causality Behind Experimental Choices:
-
N-protection is essential to ensure selective reaction at the hydroxyl group. The choice of protecting group will depend on the subsequent reaction conditions.
-
The use of a strong base like NaH for O-alkylation is necessary to deprotonate the alcohol, forming a more nucleophilic alkoxide. For O-acylation, a weaker organic base is sufficient to neutralize the HCl generated.
Case Study: Application in the Discovery of Dopamine D4 Receptor Antagonists
In this study, the gem-difluoro moiety was strategically incorporated to enhance the drug-like properties of the compounds. The researchers conducted extensive structure-activity relationship (SAR) studies, which led to the identification of compounds with exceptional binding affinity for the D4 receptor (Kᵢ = 0.3 nM) and remarkable selectivity over other dopamine receptor subtypes.[8] Although the identified lead compounds in this series exhibited poor microsomal stability, this work underscores the value of the gem-difluorinated saturated heterocyclic core in achieving high target affinity and selectivity for a CNS target.
The synthetic strategies employed in this study are directly translatable to the use of (R)-(4,4-difluoropyrrolidin-2-yl)methanol. The primary alcohol could be used to introduce a phenoxymethyl side chain, while the pyrrolidine nitrogen could be coupled to various aromatic or heteroaromatic systems, allowing for a systematic exploration of the chemical space around a CNS target.
Logical Relationship Diagram:
Caption: The role of the building block in the CNS drug discovery cascade.
Conclusion and Future Perspectives
(R)-(4,4-difluoropyrrolidin-2-yl)methanol represents a highly valuable and versatile building block for CNS drug discovery. Its unique combination of a chiral pyrrolidine core, strategically placed gem-difluoro moiety, and convenient functional handles for chemical elaboration makes it an ideal starting point for the synthesis of novel neurotherapeutics. The incorporation of this scaffold can address key challenges in CNS drug design, namely improving metabolic stability and enhancing the potential for blood-brain barrier penetration.
While direct, publicly available examples of its use in late-stage clinical candidates are yet to emerge, the principles demonstrated in analogous systems, such as the development of dopamine D4 receptor antagonists, strongly support its potential. Researchers and medicinal chemists are encouraged to explore the integration of (R)-(4,4-difluoropyrrolidin-2-yl)methanol into their discovery programs to unlock new avenues for the treatment of a wide range of neurological and psychiatric disorders.
References
- 1. Monoamine depletion by reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. 1315593-71-5|(R)-(4,4-Difluoropyrrolidin-2-Yl)Methanol Hydrochloride|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]
- 5. Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine Receptor Ligands [myskinrecipes.com]
- 7. Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of Fluorinated Building Blocks in Oncology Research
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern oncology drug discovery and diagnostics. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are leveraged to profoundly influence the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] This guide provides an in-depth exploration of the multifaceted roles of fluorinated building blocks in oncology. We will delve into their application in medicinal chemistry to enhance drug efficacy and metabolic stability, their indispensable role as ¹⁸F-labeled probes in Positron Emission Tomography (PET) for cancer imaging, and their utility as mechanistic probes using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also detailed, field-proven protocols to facilitate the practical application of these powerful chemical tools.
The Fluorine Advantage in Oncology
The introduction of fluorine into a drug candidate is a deliberate strategy to modulate its properties in predictable and beneficial ways.[2] Approximately 30% of approved drugs since 2020 contain fluorine, a testament to its impact.[3] Key advantages include:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Placing a fluorine atom at a site susceptible to metabolic oxidation, particularly by cytochrome P450 (CYP) enzymes, can effectively block this pathway, thereby increasing the drug's half-life and bioavailability.[1][2][4]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups.[1][2] For instance, fluorination can lower the pKa of adjacent amines, reducing their basicity and improving cell membrane permeability. This can lead to better absorption and distribution of the drug.[5]
-
Increased Binding Affinity: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets. This can lead to a more favorable binding conformation and increased potency of the drug candidate.[1][2]
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that enhances its interaction with a biological target.[2]
Table 1: Physicochemical Property Comparison: Hydrogen vs. Fluorine
| Property | Hydrogen (H) | Fluorine (F) | Implication in Drug Design |
| Van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric perturbation; F is a reasonable H mimic.[1] |
| Electronegativity (Pauling) | 2.20 | 3.98 | Alters electron distribution, pKa, and dipole moment.[1] |
| C-H Bond Energy | ~413 kJ/mol | ~485 kJ/mol | Increased resistance to metabolic oxidation.[1] |
| Lipophilicity (Hansch π) | 0.13 | 0.14 (for CF₃, 0.88) | Can increase lipophilicity, affecting membrane permeability.[1] |
Application I: Enhancing Metabolic Stability with Fluorine
A primary challenge in oncology drug development is overcoming rapid metabolic degradation. Cytochrome P450 enzymes, abundant in the liver, are responsible for the oxidative metabolism of many xenobiotics.[6] Strategically placing a fluorine atom or a trifluoromethyl (-CF₃) group at a metabolically vulnerable position (a "metabolic soft spot") is a proven method to thwart this process.[2]
Mechanism of Metabolic Blocking
CYP450 enzymes typically initiate metabolism by abstracting a hydrogen atom from a C-H bond to form a carbon radical, which is then hydroxylated. The high bond energy of the C-F bond makes this initial hydrogen abstraction step energetically unfavorable, effectively halting the metabolic cascade at that position.
Caption: Fluorination blocks CYP450-mediated metabolism.
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This protocol assesses the metabolic stability of a fluorinated compound compared to its non-fluorinated parent molecule.
A. Materials
-
Test compounds (fluorinated and non-fluorinated parent) dissolved in DMSO (10 mM stock).
-
Human Liver Microsomes (HLM), pooled (e.g., from Corning or BioIVT).
-
NADPH regenerating system (e.g., BD Gentest™ NADPH Regenerating System).
-
0.1 M Phosphate Buffer (pH 7.4).
-
Acetonitrile (ACN) with an internal standard (e.g., 100 nM Tolbutamide or other suitable compound).
-
96-well incubation plates and collection plates.
-
LC-MS/MS system.
B. Experimental Procedure
-
Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare a working solution of HLM in phosphate buffer (final protein concentration 0.5 mg/mL).
-
Incubation Setup: In a 96-well plate, add 198 µL of the HLM working solution to each well. Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add 2 µL of the 10 mM test compound stock solution to the wells to achieve a final concentration of 100 µM. Mix gently. Immediately take a time point (T=0) by transferring 25 µL of the mixture to a collection plate containing 100 µL of ice-cold ACN with the internal standard. This quenches the reaction.
-
Time Course: Incubate the reaction plate at 37°C. Take subsequent time points (e.g., 5, 15, 30, 60 minutes) by transferring 25 µL aliquots to the collection plate with quenching solution.
-
Sample Processing: Once all time points are collected, seal the collection plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis. Analyze the disappearance of the parent compound over time.
C. Data Analysis & Validation
-
Quantification: Calculate the peak area ratio of the test compound to the internal standard at each time point.
-
Half-Life Calculation: Plot the natural log of the peak area ratio versus time. The slope of the linear regression line (k) is the elimination rate constant. The half-life (t₁/₂) is calculated as: t₁/₂ = -0.693 / k.
-
Validation: A longer half-life for the fluorinated compound compared to its non-fluorinated analog validates the hypothesis that fluorination improved metabolic stability.[2] Run positive controls (compounds with known metabolic fates) to ensure the HLM and cofactor system are active.
Application II: ¹⁸F in Positron Emission Tomography (PET) Imaging
PET is a powerful, non-invasive imaging technique used extensively in oncology for cancer diagnosis, staging, and monitoring treatment response.[7][8] It relies on detecting radiation from a positron-emitting radionuclide incorporated into a biologically active molecule. Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its ideal properties.[1][9]
-
Optimal Half-Life: ¹⁸F has a half-life of ~110 minutes, which is long enough for synthesis and imaging but short enough to minimize patient radiation exposure.[9]
-
Low Positron Energy: It emits low-energy positrons, resulting in high-resolution images.
-
Established Chemistry: The chemistry for incorporating ¹⁸F into molecules is well-established.[9]
The most common PET tracer in oncology is 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG).[7] Cancer cells exhibit increased glucose metabolism (the Warburg effect), leading to high accumulation of [¹⁸F]FDG, which allows for visualization of tumors.
Caption: Workflow for ¹⁸F-based PET imaging in oncology.
Protocol 2: General Protocol for Nucleophilic ¹⁸F-Radiolabeling
This protocol outlines the fundamental steps for a typical nucleophilic radiofluorination, a common method for producing ¹⁸F-labeled PET tracers.[9][10]
A. Materials & Equipment
-
Aqueous [¹⁸F]fluoride from a cyclotron target.
-
Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃).
-
Anhydrous acetonitrile (ACN) and Dimethyl sulfoxide (DMSO).
-
Precursor molecule with a suitable leaving group (e.g., tosylate, mesylate, or nitro group).
-
Automated radiosynthesis module or a shielded hot cell.
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 Sep-Pak).
-
HPLC system with a radioactivity detector for purification and analysis.
B. Experimental Procedure (typically automated)
-
[¹⁸F]Fluoride Trapping: The aqueous [¹⁸F]fluoride from the cyclotron is passed through an anion exchange cartridge to trap the [¹⁸F]F⁻.
-
Elution and Drying: The [¹⁸F]F⁻ is eluted from the cartridge into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in ACN/water. The water is removed by azeotropic distillation under a stream of nitrogen at ~110°C. This step is critical as water inhibits nucleophilic fluorination.[9][11]
-
Radiolabeling Reaction: The precursor molecule (dissolved in anhydrous DMSO or ACN) is added to the dried, activated [¹⁸F]KF/K₂₂₂ complex. The reaction mixture is heated (typically 80-150°C) for a specific time (5-20 minutes).[9]
-
Purification: The crude reaction mixture is diluted and passed through an SPE cartridge to remove unreacted [¹⁸F]fluoride and polar impurities. The desired product is then purified using preparative HPLC.
-
Formulation: The HPLC fraction containing the purified ¹⁸F-labeled product is collected, the solvent is removed, and the product is reformulated in a sterile, injectable solution (e.g., saline with ethanol).
C. Quality Control & Validation
-
Radiochemical Purity: Assessed by analytical HPLC to ensure the absence of radioactive impurities.
-
Specific Activity: The amount of radioactivity per mole of the compound (GBq/µmol) is determined. High specific activity is crucial to avoid unwanted pharmacological effects from the non-radioactive carrier molecule.[12]
-
Sterility and Endotoxin Testing: Must be performed to ensure the final product is safe for human administration.
-
Validation: The identity of the final product is confirmed by co-elution with a non-radioactive standard on analytical HPLC.
Application III: Mechanistic Probes using ¹⁹F NMR Spectroscopy
Fluorine-19 (¹⁹F) is a superb nucleus for NMR spectroscopy. It has a spin of ½, 100% natural abundance, and high sensitivity.[13] Since biological systems are devoid of fluorine, ¹⁹F NMR offers a background-free window to study molecular interactions.[13] In oncology research, this is used to study protein-ligand interactions, which is fundamental to drug design.[14][15]
-
Ligand-Observed ¹⁹F NMR: A fluorinated small molecule (a potential drug or fragment) is titrated against the target protein. Changes in the fluorine's chemical shift or line broadening upon binding provide direct evidence of interaction and can be used to determine binding affinity (Kd).[13][16]
-
Protein-Observed ¹⁹F NMR: A fluorine-labeled amino acid is incorporated into the target protein. This allows researchers to monitor specific sites within the protein, observing conformational changes upon ligand binding or protein-protein interaction.[16]
Caption: Principle of Ligand-Observed ¹⁹F NMR Spectroscopy.
Protocol 3: Ligand-Observed ¹⁹F NMR for Fragment Screening
This protocol describes a basic method to screen a small library of fluorinated fragments for binding to a cancer target protein.
A. Materials
-
Purified target protein (concentration ~10-50 µM).
-
Library of fluorinated fragments (dissolved in DMSO-d₆, 50-100 mM stocks).
-
NMR Buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.0 in 90% H₂O / 10% D₂O).
-
NMR spectrometer equipped with a fluorine probe.
-
NMR tubes.
B. Experimental Procedure
-
Sample Preparation: Prepare a solution of the target protein in the NMR buffer. The final volume should be ~500 µL.
-
Reference Spectrum: Acquire a 1D ¹⁹F NMR spectrum of a reference sample containing a fluorinated fragment (e.g., at 200 µM) in the NMR buffer without the protein. Note the sharp signal and its chemical shift.
-
Screening:
-
To a new NMR tube containing the protein solution, add the same fluorinated fragment to a final concentration of 200 µM (ensure final DMSO concentration is low, <1%).
-
Acquire a 1D ¹⁹F NMR spectrum.
-
-
Data Acquisition: Typical parameters for a 1D ¹⁹F spectrum might include a spectral width of ~200 ppm, 128-1024 scans (depending on concentration), and a relaxation delay of 1-2 seconds.
C. Data Analysis & Validation
-
Hit Identification: Compare the spectrum of the fragment in the presence of the protein to the reference spectrum. A "hit" is identified by:
-
Chemical Shift Perturbation (CSP): A change in the chemical shift of the fluorine signal.
-
Line Broadening: A significant increase in the width of the signal, indicating a change in the relaxation properties upon binding to the large protein.
-
-
Affinity Estimation (Optional): For identified hits, a titration experiment can be performed. A series of ¹⁹F NMR spectra are acquired with a fixed ligand concentration and increasing concentrations of the protein. The change in chemical shift is plotted against the protein concentration, and the data are fit to a binding isotherm to calculate the dissociation constant (Kd).
-
Validation: Positive hits should be confirmed using an orthogonal biophysical method (e.g., Surface Plasmon Resonance or Isothermal Titration Calorimetry) to rule out false positives.[16]
Conclusion and Future Perspectives
Fluorinated building blocks are indispensable tools in the modern oncology research and development pipeline. Their strategic application allows medicinal chemists to rationally design drug candidates with superior pharmacokinetic profiles and enhanced potency.[1][17] In diagnostics, ¹⁸F has revolutionized cancer imaging, providing clinicians with vital information for patient management.[1][2] Furthermore, ¹⁹F NMR continues to provide high-resolution insights into the molecular interactions that underpin drug action.[14]
The future will likely see the development of more sophisticated fluorinated building blocks and more efficient, late-stage fluorination methods, allowing for the rapid generation and testing of novel drug candidates.[2][4][18] The synergy between synthetic chemistry, molecular imaging, and structural biology, all powerfully enabled by the unique properties of fluorine, will continue to drive the discovery of the next generation of cancer therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 4. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 18F-FDG PET/CT imaging in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oncology: F-18 Fluorodeoxyglucose Positron Emission Tomography | Radiology Key [radiologykey.com]
- 9. psec.uchicago.edu [psec.uchicago.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enabling nucleophilic fluorination in water - American Chemical Society [acs.digitellinc.com]
- 12. One-step 18F labeling of biomolecules using organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Development and applications of the 19F magic angle spinning NMR spectroscopy for studying protein-ligand interactions [udspace.udel.edu]
- 15. 19F in-cell NMR to investigate protein-ligand interactions in living human cells. [flore.unifi.it]
- 16. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Boc Deprotection of Fluorinated Amino Alcohols
Welcome to the technical support center for the Boc deprotection of fluorinated amino alcohols. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by these specialized substrates. The introduction of fluorine into organic molecules can significantly alter their reactivity, and the deprotection of the tert-butyloxycarbonyl (Boc) group is no exception. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during the Boc deprotection of fluorinated amino alcohols, offering explanations for the underlying causes and providing actionable solutions.
Problem 1: Incomplete or Sluggish Deprotection
Symptom: TLC or LC-MS analysis indicates the presence of a significant amount of starting material even after prolonged reaction times or at elevated temperatures.
Probable Cause: The electron-withdrawing nature of fluorine atoms can decrease the basicity of the nitrogen atom in the amino alcohol.[1][2] This reduced basicity can, in turn, decrease the nucleophilicity of the carbamate oxygen, making it less susceptible to protonation, which is the initial step in the acid-catalyzed deprotection mechanism.[3][4]
Solutions:
-
Increase Acid Stoichiometry: A higher concentration of acid can shift the equilibrium towards the protonated carbamate, thereby accelerating the reaction. It is advisable to incrementally increase the equivalents of acid (e.g., trifluoroacetic acid - TFA) and monitor the reaction progress closely.[5]
-
Employ a Stronger Acidic System: If increasing the concentration of TFA is ineffective, consider using a stronger acid. A common alternative is using HCl, which can be generated in situ from acetyl chloride in methanol or used as a solution in dioxane or ethyl acetate.[6][7]
-
Elevated Temperatures: For particularly stubborn substrates, thermal deprotection can be an effective strategy.[8] This can be performed in a suitable high-boiling solvent or even under neat conditions, though careful optimization is required to avoid side reactions.[4]
-
Microwave-Assisted Deprotection: Microwave irradiation can significantly accelerate the deprotection process, often leading to shorter reaction times and cleaner reaction profiles.[9]
-
Alternative Reagents: Consider Lewis acids such as ZnBr₂ or TMSI, which can facilitate Boc removal under milder conditions and may be more suitable for acid-sensitive substrates.[6][10]
Workflow for Optimizing Acid-Catalyzed Deprotection:
Caption: Decision workflow for troubleshooting incomplete Boc deprotection.
Problem 2: Formation of Side Products
Symptom: The appearance of unexpected spots on TLC or peaks in LC-MS, potentially indicating degradation of the starting material or product.
Probable Causes:
-
tert-Butylation: The tert-butyl cation generated during the deprotection is a potent electrophile and can alkylate nucleophilic sites on your molecule, such as electron-rich aromatic rings or other heteroatoms.[5]
-
Rearrangement or Elimination: The presence of a hydroxyl group in amino alcohols can lead to side reactions like rearrangements or elimination, especially under strongly acidic and/or high-temperature conditions.
-
Solvent Participation: Certain solvents can react under acidic conditions. For instance, ethers like THF can be cleaved by strong acids, leading to impurities that can complicate purification.[11]
Solutions:
-
Use of Scavengers: To prevent tert-butylation, add a scavenger such as triethylsilane (TES) or thioanisole to the reaction mixture. These scavengers will trap the tert-butyl cation.[5]
-
Milder Deprotection Conditions:
-
Lower Temperatures: Perform the reaction at 0 °C or even lower to minimize side reactions.
-
Thermolytic Deprotection: Heating the Boc-protected compound in a high-boiling, non-acidic solvent like toluene or using fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can effect deprotection without the need for strong acids.[9][12][13][14]
-
-
Solvent Selection: Opt for less reactive solvents. Dichloromethane (DCM) is a common choice for TFA-mediated deprotections.[15][16] If using HCl, ethyl acetate is a greener alternative to dioxane.[11]
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Function | Typical Concentration |
| Triethylsilane (TES) | Reduces the tert-butyl cation | 5-10 equivalents |
| Thioanisole | Traps the tert-butyl cation | 5-10 equivalents |
| Anisole | Aromatic scavenger | 5-10 equivalents |
Problem 3: Difficult Purification
Symptom: The crude product is an oil or a sticky solid that is difficult to handle, and purification by column chromatography is challenging.
Probable Causes:
-
Formation of Salts: The deprotected amine will exist as a salt with the acid used for deprotection (e.g., trifluoroacetate or hydrochloride salt), which can affect its physical properties.[3]
-
High Polarity: The free amino alcohol is significantly more polar than the Boc-protected starting material, which can lead to streaking on silica gel.
-
Water Solubility: The resulting amino alcohol salt may be highly soluble in water, making extraction difficult.
Solutions:
-
Salt to Free Base Conversion: After removing the excess acid in vacuo, dissolve the residue in a suitable solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃ or a dilute solution of Na₂CO₃) to convert the ammonium salt to the free amine.[17] Be cautious, as some fluorinated amino alcohols may have altered pKa values.
-
Chromatography Modifications:
-
Basic Alumina: For highly basic amines, basic alumina may be a more suitable stationary phase than silica gel.
-
Amine-Treated Silica: Pre-treating the silica gel with a small amount of triethylamine in the eluent can help to prevent streaking.
-
Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18) can be an effective purification method.
-
-
Crystallization/Precipitation: Attempt to crystallize the product as either the free base or a different salt (e.g., by adding a solution of HCl in ether to precipitate the hydrochloride salt).
Frequently Asked Questions (FAQs)
Q1: How does the position of fluorine atoms affect the ease of Boc deprotection?
The proximity of fluorine atoms to the amine has a significant impact. Fluorine atoms in the β or γ position to the nitrogen can substantially decrease the basicity of the amine through inductive effects, making the Boc group more difficult to remove under acidic conditions.[1]
Q2: How can I monitor the progress of the deprotection reaction?
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected amino alcohol will be significantly more polar than the Boc-protected starting material and will have a lower Rf value.[18] Staining with ninhydrin is a useful technique to visualize the primary or secondary amine product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive evidence of the conversion by showing the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
Q3: Are there any "green" or more environmentally friendly methods for Boc deprotection?
Yes, several methods are considered more environmentally benign:
-
Water-Mediated Deprotection: Heating the Boc-protected amine in water at reflux can lead to deprotection without any added reagents.[19]
-
Solid-Acid Catalysts: Using recyclable solid-acid catalysts like Amberlyst-15 can simplify workup and reduce waste.[5]
-
Enzymatic Deprotection: In some cases, enzymatic methods can be employed for highly selective and mild deprotection.[5]
Q4: Can I selectively deprotect one Boc group in the presence of another?
Selective deprotection is possible and depends on the electronic environment of the different Boc-protected nitrogens. For example, an N-Boc group on an aromatic amine is generally more labile than one on an aliphatic amine.[13][14] By carefully controlling the reaction conditions (e.g., using a milder fluorinated alcohol like TFE at a specific temperature), selective deprotection can be achieved.[13]
Step-by-Step Protocol for a Standard TFA-Mediated Boc Deprotection
References
- 1. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols | Semantic Scholar [semanticscholar.org]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Boc Deprotection - TFA [commonorganicchemistry.com]
- 16. jk-sci.com [jk-sci.com]
- 17. rsc.org [rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. mcours.net [mcours.net]
Technical Support Center: Optimizing Suzuki Coupling Reactions for Fluorinated Heterocycles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving fluorinated heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling these challenging yet vital substrates. Fluorinated heterocycles are cornerstone motifs in modern pharmaceuticals and agrochemicals, but their unique electronic properties often present significant hurdles in standard cross-coupling protocols.
This document provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve high-yielding, reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the Suzuki coupling of fluorinated heterocycles.
Q1: Why are Suzuki couplings with fluorinated heterocycles so challenging?
A1: The challenges arise from a combination of factors. The fluorine atom is highly electron-withdrawing, which can deactivate the heterocyclic ring towards oxidative addition, the first and often rate-limiting step in the catalytic cycle. Furthermore, the nitrogen atoms in heterocycles can act as Lewis bases, coordinating to the palladium catalyst and inhibiting its activity.[1][2] This catalyst poisoning is a significant issue. Additionally, many heteroarylboronic acids, especially those of five-membered rings or pyridines, are notoriously unstable and prone to rapid decomposition via protodeboronation under basic reaction conditions.[3][4][5]
Q2: What is protodeboronation and why is it a major issue with my heteroaryl boronic acid?
A2: Protodeboronation is a detrimental side reaction where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond, effectively destroying your nucleophile.[3] This reaction is often accelerated by the presence of water (the proton source) and base.[6] Heteroaromatic boronic acids are particularly susceptible. For instance, 2-pyridine boronic acid can form a zwitterionic species that readily undergoes fragmentation, leading to rapid protodeboronation.[3] This side reaction directly competes with the desired transmetalation step in the Suzuki cycle, leading to low yields of the coupled product.[3][5]
Q3: My reaction is producing the dehalogenated (or defluorinated) starting material as a major byproduct. What's happening?
A3: This side reaction, known as hydrodehalogenation, occurs when the palladium-halide intermediate reacts with a hydride source in the mixture instead of the boronic acid.[2][7] The resulting palladium-hydride species then undergoes reductive elimination to give the dehalogenated arene. Common hydride sources can be the solvent (e.g., alcohols), the base (e.g., amines), or even trace water.[2][7] Electron-deficient heterocycles, such as fluorinated pyridines, are particularly prone to this pathway.[7]
Q4: Should I use a boronic acid, a boronate ester (e.g., pinacol ester), or a trifluoroborate salt?
A4: The choice of boron reagent is critical. While boronic acids are common, their instability is a major drawback.[8]
-
Boronate Esters (e.g., -Bpin): These are generally more stable than the corresponding boronic acids and can be purified via chromatography.[4] They are a good first choice to mitigate protodeboronation. However, their hydrolysis to the active boronic acid/boronate species is a necessary step and can sometimes be slow.[9]
-
Potassium Trifluoroborate Salts (-BF₃K): These salts are typically stable, crystalline solids that are highly resistant to protodeboronation.[8][10] They slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing side reactions.[5] They are an excellent option for particularly unstable heteroaryl moieties.[8]
-
MIDA Boronates: These are another class of highly stable boronates that can be used to suppress decomposition pathways.[5]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving specific experimental failures.
Issue 1: Low or No Yield of the Desired Product
Q: My reaction shows only starting materials or a complex mixture with very little product. Where do I start troubleshooting?
A: A failed reaction can be traced back to several key components of the catalytic cycle. A logical, step-by-step approach is essential.
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting Decision Tree for Low Yield Suzuki Couplings.
Issue 2: Significant Protodeboronation of the Boron Reagent
Q: My LC-MS analysis shows a large peak corresponding to the protonated form of my starting heterocycle. How do I stop this?
A: As discussed, protodeboronation is a major challenge.[3] Here are targeted strategies to suppress it:
-
Switch to a More Stable Boron Reagent: This is the most effective solution. The stability generally follows the order: Potassium Trifluoroborates > MIDA Boronates > Pinacol Esters > Boronic Acids .[4][8][10] Using a more stable derivative ensures a slow, sustained release of the active boron species, keeping its concentration low and favoring transmetalation over protonolysis.[5]
-
Employ Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to strictly anhydrous conditions can be highly effective.[1][11] This involves using dry solvents and bases.
-
Recommended Anhydrous System: Use a base like potassium fluoride (KF) or cesium fluoride (CsF) in an anhydrous solvent like dioxane or THF.[12] Fluoride bases are particularly effective in activating boronic esters under these conditions.
-
-
Use Milder Bases: Strong bases can accelerate the decomposition of boronic acids.[11] Switching from strong bases like NaOH or K₃PO₄ to milder options like K₂CO₃ or KF can significantly reduce the rate of protodeboronation.[6][7]
-
Lower the Reaction Temperature: Higher temperatures can accelerate decomposition.[11] Try running the reaction at the lowest temperature that still provides a reasonable conversion rate.
Issue 3: Dehalogenation (or Defluorination) of the Electrophile
Q: Instead of my coupled product, I'm isolating the starting heterocycle without its halogen. How can I prevent this reduction?
A: Dehalogenation arises from the formation of a palladium-hydride (Pd-H) intermediate.[2][7] To suppress this, you must eliminate potential hydride sources and optimize the catalyst system to favor the productive coupling pathway.
-
Change the Solvent: Alcohols and sometimes even amines can act as hydride donors. Switch to aprotic solvents like dioxane, toluene, THF, or DME .[7]
-
Optimize the Base: Avoid strong organic amine bases or alkoxides if dehalogenation is observed. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred.[7]
-
Screen Ligands: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination (the desired product-forming step), helping it to outcompete the dehalogenation pathway.
-
Protect N-H Heterocycles: For heterocycles containing an N-H bond (e.g., pyrroles, indoles), deprotonation by the base can increase the electron density of the ring and sometimes promote dehalogenation. Protecting the nitrogen atom (e.g., with a BOC or SEM group) can suppress this side reaction.[14]
Part 3: Data Tables and Protocols
Table 1: Recommended Starting Conditions for Fluorinated Heterocycles
This table provides experimentally validated starting points for optimizing your reaction. The choice depends on the specific nature of your substrates.
| Parameter | Condition A: Robust & General | Condition B: For Unstable Boron Reagents | Condition C: For Electron-Rich/Hindered Halides |
| Pd Precatalyst | Pd(dppf)Cl₂ (2-5 mol%) | XPhos Pd G3 (1-3 mol%)[5] | Pd₂(dba)₃ (1-2 mol%) |
| Ligand | — (included) | — (included) | SPhos or RuPhos (2-4 mol%)[8] |
| Boron Reagent | Boronic Acid or Pinacol Ester (1.2-1.5 eq) | Potassium Trifluoroborate (1.1-1.2 eq)[10] | Pinacol Ester (1.5 eq) |
| Base | K₂CO₃ or K₃PO₄ (2-3 eq)[11] | Cs₂CO₃ (2 eq) | K₃PO₄ (3 eq) |
| Solvent | Dioxane / H₂O (4:1 to 10:1)[9] | THF (anhydrous) | Toluene or n-Butanol[8] |
| Temperature | 80–110 °C | 40–80 °C | 100–110 °C |
| Notes | Good starting point for many systems. | Excellent for minimizing protodeboronation. | Designed to promote difficult oxidative additions. |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a detailed, step-by-step methodology for a typical small-scale reaction.
Materials:
-
Fluorinated Heteroaryl Halide (1.0 equiv)
-
Heteroaryl Boronic Acid Pinacol Ester (1.2 equiv)
-
Palladium Precatalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.5 equiv, finely powdered)
-
Solvent (e.g., 1,4-Dioxane and Water, degassed)
-
Reaction vessel (e.g., microwave vial or Schlenk flask) with a magnetic stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To the reaction vessel, add the fluorinated heteroaryl halide (e.g., 0.5 mmol, 1.0 equiv), the heteroaryl boronic acid pinacol ester (0.6 mmol, 1.2 equiv), and the powdered K₂CO₃ (1.25 mmol, 2.5 equiv).
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst (0.015 mmol, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water for a 0.1 M reaction) via syringe.
-
Degassing (Optional but Recommended): For particularly sensitive reactions, sparge the reaction mixture with argon for 5-10 minutes.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir the mixture vigorously to ensure proper mixing, especially with a heterogeneous base.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer. Wash it sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired fluorinated biheteroaryl product.
Visualization of the Suzuki Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting.
Caption: The Suzuki-Miyaura Catalytic Cycle and Common Off-Cycle Pathways.
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (R)-(4,4-difluoropyrrolidin-2-yl)methanol
Prepared by the Office of Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-(4,4-difluoropyrrolidin-2-yl)methanol. This valuable chiral building block, incorporating a gem-difluoro moiety, presents unique synthetic challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section directly addresses specific issues that may be encountered during the synthesis, which typically proceeds via the reduction of an N-protected (R)-4,4-difluoro-L-proline derivative.
Issue 1: Incomplete or Slow Reduction of the Carboxylic Acid/Ester Precursor
Question: I am attempting to reduce N-Boc-(R)-4,4-difluoro-L-proline methyl ester to the corresponding alcohol with Lithium Aluminum Hydride (LiAlH₄), but the reaction is sluggish, and I'm recovering significant amounts of starting material. What is the underlying cause and how can I resolve this?
Answer: Incomplete reduction is a common issue stemming from several factors related to both the reagent and the substrate.
-
Causality and Scientific Explanation:
-
Reagent Potency: Lithium Aluminum Hydride (LiAlH₄) is extremely moisture-sensitive. It reacts violently with water and other protic sources, consuming the reagent and reducing its effective concentration.[1][2] The quality of your anhydrous solvent (typically THF or diethyl ether) and the rigorousness of your inert atmosphere technique are paramount.
-
Substrate Reactivity: While esters are readily reduced by LiAlH₄, the electron-withdrawing nature of the two fluorine atoms at the C4 position can influence the electron density of the entire pyrrolidine ring system.[3][4][5] This stereoelectronic effect can subtly modulate the reactivity of the C2 carbonyl group, potentially making it less electrophilic compared to non-fluorinated analogs.[3][4]
-
Temperature: LiAlH₄ reductions are typically initiated at 0 °C for safety and selectivity, then allowed to warm to room temperature. Insufficient reaction time or maintaining too low a temperature can lead to incomplete conversion.
-
-
Troubleshooting & Optimization Protocol:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven ( >120 °C) and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents. THF, a common solvent for these reductions, should be dried over sodium/benzophenone until the characteristic blue/purple color persists.
-
Verify Reagent Activity: Use a fresh bottle of LiAlH₄ or titrate an older bottle to determine its active hydride content. A common mistake is using partially hydrolyzed reagent, which appears as a white powder but has significantly reduced activity.[6]
-
Optimize Reagent Stoichiometry: For ester reduction, a theoretical minimum of 2 equivalents of hydride are needed (one for addition, one for the intermediate aldehyde). In practice, using 1.5 to 2.0 equivalents of LiAlH₄ (relative to the ester) is recommended to drive the reaction to completion.
-
Adjust Reaction Temperature & Time: After the initial addition of the substrate to the LiAlH₄ slurry at 0 °C, allow the reaction to warm to room temperature and stir for an extended period (e.g., 12-18 hours). Gentle refluxing in THF can be employed for particularly stubborn reductions, but this increases the risk of side reactions.[6]
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the starting material before quenching the reaction.
-
Issue 2: Formation of an N-Methylated Side Product
Question: My final product after reduction and deprotection contains a significant impurity with a mass corresponding to (R)-(4,4-difluoro-1-methylpyrrolidin-2-yl)methanol. I started with an N-Boc protected proline derivative. How did this happen?
Answer: This is a classic side reaction involving the reduction of the carbamate protecting group itself.
-
Causality and Scientific Explanation: LiAlH₄ is a powerful, non-selective reducing agent. While it readily reduces esters and carboxylic acids, it is also capable of reducing amides and carbamates (the functional group of the Boc protector) to amines.[2][6][7] The reduction of a tert-butoxycarbonyl (Boc) group with LiAlH₄ typically yields an N-methyl amine. The mechanism involves hydride attack on the carbamate carbonyl, leading to a cascade that ultimately cleaves the C-O bond of the tert-butyl group and reduces the remaining carbonyl to a methylene group (CH₂), which, combined with the original nitrogen, forms the N-methyl group.
-
Mitigation Strategy & Alternative Reagents:
-
Use a Milder, More Selective Reagent: The best way to avoid this side reaction is to use a reducing agent that is selective for carboxylic acids/esters over carbamates. Borane (BH₃) , often used as a BH₃·THF or BH₃·DMS complex, is an excellent choice. Borane selectively reduces carboxylic acids in the presence of many other functional groups, including esters and carbamates, and is generally less reactive towards amides than LiAlH₄.[8]
-
Modify the Substrate: If starting from the N-Boc proline acid, reduction with BH₃·THF is the preferred industrial and laboratory route to circumvent this issue.
-
Protecting Group Choice: If LiAlH₄ must be used, consider a protecting group that is more robust to these conditions, such as a benzyl group (Cbz). However, the Cbz group requires hydrogenolysis for removal, which is an additional synthetic step.[9]
-
| Reagent | Reactivity with Ester/Acid | Reactivity with Boc Group | Recommendation |
| LiAlH₄ | High | High (leads to N-methylation)[7] | Not recommended if N-Boc integrity is critical. |
| NaBH₄ | Low to None[1][10] | Low | Not effective for the primary reduction step. |
| BH₃·THF | High (especially for acids)[8] | Low | Recommended Method for selective reduction. |
Issue 3: Potential for Racemization
Question: I am concerned about the chiral purity of my final product. What are the risks of racemization during the synthesis, and how can I prevent it?
Answer: Maintaining the stereochemical integrity of the C2 chiral center is critical. While the reduction step itself does not directly break bonds at the chiral center, racemization can occur under certain conditions.
-
Causality and Scientific Explanation:
-
Enolization: The proton alpha to the carbonyl group (at C2) is acidic. Under strongly basic conditions, this proton can be abstracted to form an enolate. Reprotonation of this planar enolate can occur from either face, leading to racemization. While the alkoxide intermediates formed during LiAlH₄ reduction are basic, significant racemization via this pathway is generally not a primary concern under standard, aprotic conditions.
-
Starting Material Purity: The most common source of enantiomeric impurity is the starting material itself. Commercially available proline derivatives can sometimes contain small amounts of the opposite enantiomer.
-
Upstream Reactions: Racemization is a known side reaction during certain peptide coupling reactions involving proline esters, especially when activating agents like HOBt are used in polar aprotic solvents like DMF.[11] Ensure that any steps prior to reduction are performed under conditions known to preserve chirality.[12]
-
-
Preventative Measures and Quality Control:
-
Use High-Quality Starting Materials: Source your (R)-N-Boc-4,4-difluoro-L-proline from a reputable supplier and verify its enantiomeric purity if possible.
-
Avoid Harsh Basicity: During workup of the LiAlH₄ reaction, use a standard Fieser workup (sequential addition of water, then 15% NaOH (aq), then more water) under cooled conditions (0 °C) to minimize exposure to strong base.
-
Mild Deprotection: For the final N-Boc deprotection step, use standard acidic conditions (e.g., HCl in dioxane/methanol or TFA in DCM) at moderate temperatures (0 °C to room temperature). Avoid prolonged heating.
-
Chiral Analysis: The most definitive way to assess stereochemical integrity is through chiral analysis of the final product. This can be accomplished using Chiral HPLC or by derivatizing the alcohol with a chiral agent (e.g., Mosher's acid chloride) and analyzing the resulting diastereomers by ¹H or ¹⁹F NMR.
-
Synthetic Workflow and Troubleshooting Logic
The following diagrams illustrate the general synthetic pathway and a decision tree for troubleshooting common problems.
Caption: General synthetic workflow for the target molecule.
Caption: Troubleshooting decision tree for the reduction step.
Frequently Asked Questions (FAQs)
Q1: Why is N-Boc the most commonly used protecting group for this synthesis? A: The tert-butoxycarbonyl (Boc) group is widely used due to its stability under a broad range of nucleophilic and basic conditions, making it compatible with many synthetic transformations. Critically, it is easily and cleanly removed under acidic conditions (e.g., TFA or HCl), which typically do not affect other functional groups in the molecule.[6]
Q2: Can I use Sodium Borohydride (NaBH₄) for the reduction step to save costs? A: No. Sodium borohydride is a milder reducing agent that is generally only effective for reducing aldehydes and ketones. It is not powerful enough to reduce carboxylic acids or esters to alcohols under standard conditions.[1][10] Using NaBH₄ will result in the recovery of your starting material.
Q3: My final product is an oil, but I see literature reports of a solid. How can I crystallize it? A: The free base of (R)-(4,4-difluoropyrrolidin-2-yl)methanol can be a low-melting solid or a viscous oil. It is typically isolated and stored as its hydrochloride salt, which is a more stable, crystalline solid.[13] After deprotection with HCl, ensure all volatile solvents are removed. Trituration with a solvent system like isopropanol/hexanes or diethyl ether can help induce crystallization.
Q4: How do the fluorine atoms affect the NMR spectrum of the molecule? A: The two fluorine atoms at the C4 position will have a significant impact on both the ¹H and ¹³C NMR spectra. You will observe complex splitting patterns for the adjacent protons on C3 and C5 due to geminal (H-C-F) and vicinal (H-C-C-F) couplings. In ¹⁹F NMR, you will typically see a complex multiplet for the two geminal fluorine atoms, which are diastereotopic due to the chiral center at C2. These complex spectra are characteristic of fluorinated prolines.[3][14]
Q5: What are the best practices for purifying the final fluorinated alcohol? A: Fluorinated compounds can sometimes exhibit different polarity profiles than their non-fluorinated counterparts. Standard silica gel column chromatography is generally effective. A gradient elution using a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine if purifying the free base) is a good starting point. Due to the polarity of the alcohol and the basicity of the amine, tailing on silica gel can be an issue. Treating the silica with triethylamine or using basic alumina can sometimes improve separation.
Experimental Protocols
Protocol 1: Recommended Reduction of N-Boc-(R)-4,4-difluoro-L-proline with Borane
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add N-Boc-(R)-4,4-difluoro-L-proline (1.0 equiv).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (approx. 0.1-0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add a 1.0 M solution of Borane-THF complex (BH₃·THF) (approx. 2.5-3.0 equiv) dropwise via syringe, ensuring the internal temperature does not exceed 5-10 °C. Vigorous gas evolution (H₂) will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench: Carefully cool the reaction back to 0 °C and slowly quench by the dropwise addition of methanol until gas evolution ceases.
-
Workup: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude N-Boc-(R)-(4,4-difluoropyrrolidin-2-yl)methanol can be purified by silica gel chromatography if necessary.
Protocol 2: N-Boc Deprotection to Yield Hydrochloride Salt
-
Setup: Dissolve the purified N-Boc-(R)-(4,4-difluoropyrrolidin-2-yl)methanol (1.0 equiv) in a minimal amount of methanol or ethyl acetate in a round-bottom flask.
-
Acidification: Cool the solution to 0 °C and add a solution of 4M HCl in 1,4-dioxane (approx. 5-10 equiv) dropwise.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Isolation: Concentrate the reaction mixture to dryness under reduced pressure. The resulting solid can be triturated with cold diethyl ether or recrystallized to afford the pure hydrochloride salt.
References
- 1. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Specific reduction of carboxyl groups in peptides and proteins by diborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (R)-1-Cbz-pyrrolidine-3-carboxylic Acid|CAS 192214-06-5 [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 13. (R)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride [cymitquimica.com]
- 14. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
Technical Support Center: Multi-Gram Synthesis of (R)-(4,4-difluoropyrrolidin-2-yl)methanol
Welcome to the technical support guide for the synthesis of (R)-(4,4-difluoropyrrolidin-2-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists encountering challenges in scaling this valuable fluorinated building block. The inherent reactivity of fluorinating agents and the potential for side reactions often complicate its synthesis, particularly at a multi-gram scale. This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you navigate these challenges and improve your synthetic yield and purity.
Overview of Synthetic Strategy & Key Challenges
The synthesis of (R)-(4,4-difluoropyrrolidin-2-yl)methanol typically originates from a chiral starting material, such as a derivative of L-proline or L-pyroglutamic acid, to establish the correct stereochemistry at the C2 position. A common and effective strategy involves the key transformation of a C4-keto group into a gem-difluoro moiety.
The general synthetic workflow presents several critical junctures where yield can be compromised. These challenges, which we will address in detail, include managing the stability of intermediates, controlling the highly exothermic and often hazardous fluorination step, preventing common side reactions like ring expansion, and executing a clean final deprotection and purification.
Caption: General synthetic workflow for (R)-(4,4-difluoropyrrolidin-2-yl)methanol.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the synthesis in a practical question-and-answer format.
Q1: My yield is very low during the gem-difluorination step using DAST or Deoxo-Fluor. What are the most likely causes?
A1: This is the most critical and challenging step of the synthesis. Low yields can typically be attributed to several factors:
-
Reagent Quality: Deoxyfluorinating agents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) are highly sensitive to moisture. Using an old or improperly stored bottle can lead to significant reagent decomposition and dramatically lower reactivity. Always use a fresh bottle or a properly stored aliquot from a glovebox or desiccator.
-
Reaction Temperature: Temperature control is paramount. A temperature that is too low will result in an incomplete or stalled reaction. Conversely, a temperature that is too high can lead to rapid decomposition of the reagent and/or starting material, charring, and the formation of numerous side products. An optimization screen is highly recommended, starting at a low temperature (e.g., -78 °C) and slowly warming to room temperature or slightly above.
-
Solvent and Substrate Purity: The reaction is intolerant to water and protic solvents. Ensure your starting ketone is anhydrous and your reaction solvent (typically DCM or 1,2-DCE) is freshly distilled or from a solvent purification system. Trace water will quench the fluorinating agent.
-
Side Reactions: The primary competing reaction is the formation of a ring-expanded piperidine derivative. This occurs via neighboring group participation of the nitrogen atom, forming an aziridinium intermediate which is then opened by a fluoride ion.[1][2]
Q2: I'm observing a significant amount of a side product with a mass corresponding to a ring-expanded piperidine derivative. How can I suppress this?
A2: The formation of a fluorinated piperidine is a known issue in the deoxyfluorination of 4-ketoprolinates.[1] The propensity for this rearrangement is highly dependent on the N-protecting group.
-
Choice of N-Protecting Group: Electron-withdrawing protecting groups like carbamates (Boc, Cbz) are known to participate in this rearrangement. The lone pair on the nitrogen, while partially delocalized, can still attack the activated hydroxyl intermediate. While more difficult to install and remove, a strongly electron-withdrawing group like a tosyl (Ts) or nosyl (Ns) group can reduce the nucleophilicity of the nitrogen and minimize this side reaction. However, this requires re-evaluating the entire synthetic route.
-
Fluorinating Agent: The choice of fluorinating agent can influence the reaction pathway. While DAST and Deoxo-Fluor are common, newer reagents might offer different selectivity profiles. It is worth investigating if reagents like PyFluor or XtalFluor show improved selectivity for your specific substrate, though they also have their own reactivity and stability challenges.
-
Reaction Conditions: Lowering the reaction temperature can sometimes favor the desired SN2-type reaction over the rearrangement pathway.
| Parameter | Recommendation to Minimize Ring Expansion | Rationale |
| N-Protecting Group | Consider strongly electron-withdrawing groups (e.g., Ts, Ns) | Reduces the nucleophilicity of the pyrrolidine nitrogen, suppressing the formation of the aziridinium intermediate.[1] |
| Temperature | Maintain the lowest possible temperature for the reaction to proceed | May favor the kinetics of the desired reaction over the intramolecular rearrangement. |
| Addition Rate | Slow, dropwise addition of the fluorinating agent | Helps to control the local concentration and reaction exotherm, potentially reducing side reactions. |
Q3: My final deprotection step (e.g., Boc removal with HCl) is giving a crude, dark-colored product with low purity. What's going wrong?
A3: The final amino alcohol product can be sensitive, and harsh deprotection conditions on a large scale can lead to decomposition.
-
Exotherm Control: The addition of a strong acid like HCl to the N-Boc protected intermediate is exothermic. On a multi-gram scale, this can cause a significant temperature spike, leading to degradation. The reaction vessel should be cooled in an ice bath during the acid addition.
-
Solvent Choice: Using HCl in a solvent like methanol or ethanol can sometimes lead to the formation of ethyl/methyl ether byproducts if the reaction is heated or left for too long. A common and effective system is 4M HCl in 1,4-dioxane.
-
Work-up Procedure: After deprotection, the product is in its hydrochloride salt form.[3] Excessive exposure to strong base during neutralization and extraction can be detrimental. A carefully controlled pH adjustment or the use of a milder base might be necessary. Often, the best approach is to concentrate the reaction mixture to dryness and purify the resulting hydrochloride salt directly.
Q4: How can I effectively purify the final (R)-(4,4-difluoropyrrolidin-2-yl)methanol, which is highly polar?
A4: The polarity of the final product makes standard silica gel chromatography challenging due to streaking and poor separation.
-
Crystallization of the HCl Salt: This is the most effective method for purification on a multi-gram scale. After deprotection with HCl/dioxane, the crude hydrochloride salt can often be crystallized from a suitable solvent system like isopropanol/MTBE or ethanol/ether. This is a highly efficient way to remove non-basic impurities.[3]
-
Modified Silica Gel Chromatography: If chromatography is necessary, the silica gel should be treated with a base to prevent streaking of the amine. A common method is to use an eluent system containing a small percentage of triethylamine or ammonium hydroxide (e.g., 0.5-1%) in a DCM/methanol gradient.
-
Reverse-Phase Chromatography: For very high purity on a smaller scale, reverse-phase chromatography (C18) using a water/acetonitrile or water/methanol gradient with a modifier like TFA or formic acid is effective.
Troubleshooting Decision Tree: gem-Difluorination Step
Caption: Decision tree for troubleshooting low yields in the gem-difluorination step.
Key Experimental Protocol: Multi-Gram gem-Difluorination
This protocol is an example for the fluorination of a protected (R)-4-oxopyrrolidine-2-carboxylate intermediate and should be adapted based on the specific substrate.
WARNING: Deoxyfluorinating agents are hazardous, toxic, and react violently with water. This procedure must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Materials:
-
N-Boc-(R)-methyl-4-oxopyrrolidine-2-carboxylate (1.0 eq)
-
Deoxo-Fluor (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add the N-Boc-(R)-methyl-4-oxopyrrolidine-2-carboxylate (e.g., 10.0 g).
-
Dissolution: Dissolve the starting material in anhydrous DCM (e.g., 100 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add Deoxo-Fluor (1.5 eq) dropwise via the dropping funnel over 30-45 minutes. CAUTION: The addition may be slightly exothermic. Maintain the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LCMS.
-
Quenching: Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. CAUTION: The initial quench is highly exothermic and releases gas. Add the quenching solution very slowly to avoid a dangerous pressure buildup.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude difluorinated product.
-
Purification: The crude product can then be purified by silica gel chromatography or, preferably, carried forward to the next reduction and deprotection steps, with final purification of the target molecule via crystallization.[3]
References
Technical Support Center: Solvent Selection for Reactions Involving (R)-(4,4-difluoropyrrolidin-2-yl)methanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-(4,4-difluoropyrrolidin-2-yl)methanol. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding solvent selection for reactions involving this versatile fluorinated building block. The unique chemical properties imparted by the gem-difluoro group on the pyrrolidine ring necessitate careful consideration of the reaction medium to ensure optimal outcomes.
Introduction to (R)-(4,4-difluoropyrrolidin-2-yl)methanol
(R)-(4,4-difluoropyrrolidin-2-yl)methanol, and its hydrochloride salt (CAS 1315593-71-5), are valuable chiral intermediates in medicinal chemistry. The presence of the difluoromethyl group can significantly influence a molecule's conformational preferences, pKa, and metabolic stability, making it a desirable motif in drug design.[1] However, these same electronic effects can present challenges during chemical synthesis, particularly concerning reactivity and solubility. This guide is designed to help you navigate these challenges by focusing on the critical aspect of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of (R)-(4,4-difluoropyrrolidin-2-yl)methanol to consider when selecting a solvent?
A1: The key properties are its polarity, hydrogen bonding capabilities, and the electron-withdrawing nature of the gem-difluoro group. The molecule possesses a polar alcohol group capable of hydrogen bonding and a secondary amine that can also participate in hydrogen bonding. The gem-difluoro group at the 4-position significantly increases the acidity of the N-H proton compared to its non-fluorinated analog, which can affect its nucleophilicity and interaction with solvents.
Q2: How does the gem-difluoro group affect the solubility of (R)-(4,4-difluoropyrrolidin-2-yl)methanol?
A2: The fluorine atoms increase the molecule's polarity but can decrease its ability to act as a hydrogen bond donor at the C4 position. Generally, it is expected to be soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as acetonitrile, DMF, and DMSO. Its solubility in nonpolar solvents like hexanes or toluene is likely to be limited. For quantitative solubility determination in a novel solvent system, it is always recommended to perform a preliminary solubility test.
Q3: Are there any known solvent incompatibilities with (R)-(4,4-difluoropyrrolidin-2-yl)methanol or related fluorinated compounds?
A3: While specific incompatibility data for this exact molecule is not extensively published, general knowledge of fluorinated compounds suggests caution with highly basic or nucleophilic solvents, especially at elevated temperatures, which could potentially lead to side reactions. Additionally, when using highly reactive reagents, such as strong acids or bases, the choice of an inert solvent is crucial to prevent solvent participation in the reaction.
Troubleshooting Guide
This section addresses common issues encountered during reactions with (R)-(4,4-difluoropyrrolidin-2-yl)methanol and provides a logical approach to troubleshooting through solvent selection.
Diagram: Troubleshooting Workflow for Poor Reaction Performance
Caption: Troubleshooting workflow for reactions.
Issue 1: Low Yield in N-Alkylation Reactions
Scenario: You are attempting an N-alkylation of (R)-(4,4-difluoropyrrolidin-2-yl)methanol with an alkyl halide and a base (e.g., K₂CO₃) in acetone, but you observe low conversion to the desired product.
Potential Cause & Solvent-Based Solution:
-
Poor Solubility of the Base: Inorganic bases like potassium carbonate have low solubility in acetone. This limits the availability of the base to deprotonate the pyrrolidine nitrogen, leading to a slow or incomplete reaction.
-
Troubleshooting Step: Switch to a more polar aprotic solvent that can better dissolve the base, such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) . A patent describing a similar N-alkylation of a related compound, 1,2,3,4-tetrahydrobenzo[c][2][3]naphthyrin-5(6H)-one, found that K₂CO₃ in DMF at 80 °C provided excellent yields.[4]
-
Experimental Protocol: Solvent Screening for N-Alkylation
-
Setup: In parallel reaction vials, add (R)-(4,4-difluoropyrrolidin-2-yl)methanol (1 eq.), the alkyl halide (1.1 eq.), and potassium carbonate (2 eq.).
-
Solvent Addition: To each vial, add a different solvent to be tested (e.g., Acetone, ACN, THF, DMF) to a concentration of 0.1 M.
-
Reaction: Stir the reactions at a set temperature (e.g., 60 °C) and monitor the progress by TLC or LC-MS at regular intervals.
-
Analysis: Compare the conversion rates and product purity across the different solvents to identify the optimal choice.
Issue 2: O-Alkylation vs. N-Alkylation
Scenario: During an N-alkylation reaction, you observe the formation of a significant amount of the O-alkylated byproduct.
Potential Cause & Solvent-Based Solution:
-
Ambident Nucleophilicity: The starting material has two nucleophilic sites: the nitrogen of the pyrrolidine and the oxygen of the methanol group. The choice of solvent can influence the relative nucleophilicity of these two atoms.
-
Troubleshooting Step: The regioselectivity of alkylation of ambident nucleophiles is highly dependent on the solvent system.
-
Polar protic solvents (e.g., methanol, ethanol) can solvate the oxygen atom through hydrogen bonding, potentially hindering its reactivity and favoring N-alkylation.
-
Polar aprotic solvents (e.g., DMF, DMSO) can leave the oxygen atom more exposed and nucleophilic. A study on the alkylation of 2-pyridone showed that DMF favored N-alkylation.[4] Therefore, a systematic screen of both solvent types is recommended.
-
-
Issue 3: Low Yield in Acylation Reactions
Scenario: An acylation reaction of the primary alcohol of (R)-(4,4-difluoropyrrolidin-2-yl)methanol with an acid chloride in the presence of a base like triethylamine in dichloromethane (DCM) is sluggish.
Potential Cause & Solvent-Based Solution:
-
Inadequate Solubility or Catalyst Activity: The starting material or the resulting acylated product may have limited solubility in DCM. Additionally, the polarity of the solvent can influence the rate of acylation.
-
Troubleshooting Step: Consider a more polar solvent that can better solvate the reactants and any charged intermediates. Acetonitrile is a good alternative to DCM for acylation reactions. For challenging acylations, highly polar solvents like DMF or the use of a Lewis acid catalyst might be necessary. A general protocol for acylation of alcohols suggests that Cu(OTf)₂ is an efficient catalyst in CH₂Cl₂.[5]
-
Data Summary: Common Solvents for Amine and Alcohol Reactions
| Solvent | Class | Dielectric Constant | Boiling Point (°C) | Notes |
| Dichloromethane (DCM) | Halogenated | 9.1 | 39.6 | Good for many organic reactions, but may not be polar enough for some salts. |
| Tetrahydrofuran (THF) | Ether | 7.6 | 66 | Aprotic, moderately polar. |
| Acetonitrile (ACN) | Nitrile | 37.5 | 82 | Polar aprotic, good for SN2 reactions. |
| N,N-Dimethylformamide (DMF) | Amide | 36.7 | 153 | Highly polar aprotic, excellent for dissolving salts. Can be reactive at high temperatures. |
| Dimethyl sulfoxide (DMSO) | Sulfoxide | 46.7 | 189 | Highly polar aprotic, strong dissolving power. Can be difficult to remove. |
| Ethanol (EtOH) | Alcohol | 24.6 | 78.4 | Polar protic, can participate in reactions. |
| Toluene | Aromatic | 2.4 | 111 | Nonpolar, useful for azeotropic removal of water. |
Data sourced from multiple publicly available resources.[6][7][8]
Diagram: Solvent Polarity and Reaction Type
Caption: Solvent polarity and common reaction types.
Conclusion
The selection of an appropriate solvent is a critical parameter for the success of reactions involving (R)-(4,4-difluoropyrrolidin-2-yl)methanol. The electronic properties of the gem-difluoro group and the presence of two nucleophilic centers necessitate a thoughtful approach to solvent choice. By understanding the interplay between solvent polarity, solubility of reagents, and potential side reactions, researchers can troubleshoot and optimize their synthetic routes effectively. This guide provides a starting point for this process, and further empirical investigation is always encouraged to find the optimal conditions for a specific transformation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CAS: 1315593-71-5 | CymitQuimica [cymitquimica.com]
- 3. [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride | 1315593-71-5 [amp.chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US8147809B2 - Soft anticholinergic esters - Google Patents [patents.google.com]
- 6. EP0088494A1 - Process for converting methanol into olefins - Google Patents [patents.google.com]
- 7. EP1674451A1 - Method for producing n,n -dialkoxy-n,n -dialkyl oxamide - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with Fluorinated Building Blocks
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for cross-coupling reactions involving fluorinated building blocks. Organofluorine compounds are critical in pharmaceuticals, agrochemicals, and materials science. However, the inert nature of the carbon-fluorine (C-F) bond presents a significant challenge in synthetic chemistry.[1] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the strategy and selection of catalysts for activating and functionalizing C-F bonds.
Q1: Why is the C-F bond so challenging to activate in cross-coupling reactions?
The primary difficulty lies in the exceptional strength of the C-F bond, which is the strongest single bond carbon can form.[2] Its high bond dissociation energy (~120 kcal/mol) makes it kinetically inert compared to other carbon-halogen bonds (C-Cl, C-Br, C-I).[1][3] Activating this bond, typically through oxidative addition to a metal center, is the rate-limiting and most challenging step in the catalytic cycle.[4]
Q2: What are the main classes of catalysts used for these transformations?
There are three primary catalyst systems, each with distinct mechanisms and applications:
-
Palladium-based Catalysts: These are the most established systems, particularly for coupling electron-deficient fluoroarenes. Success hinges on using specialized, bulky, and electron-rich phosphine ligands.[5][6]
-
Nickel-based Catalysts: Nickel catalysts are often more effective than palladium for cleaving the strong C-F bond, especially in less-activated or even electron-rich systems.[7][8] They are also prominent in cross-electrophile couplings involving fluorinated substrates.[9]
-
Photoredox Catalysis: This is a modern approach that uses visible light to generate radical intermediates under exceptionally mild conditions.[10][11] It provides new modes for C-F bond cleavage and allows for reactions that are difficult to achieve with traditional transition metal catalysis.[2][12]
Q3: How do I choose between a Palladium and a Nickel catalyst system?
The choice depends primarily on the electronic nature of your fluorinated substrate.
-
Choose Palladium for aryl fluorides that are "activated" by strong electron-withdrawing groups (e.g., -NO₂, -CF₃, additional fluorine atoms) positioned ortho or para to the C-F bond being targeted.[13][14] Palladium systems, particularly with Buchwald-type biarylphosphine ligands, excel in these cases.[6]
-
Choose Nickel for "unactivated" or electron-rich aryl fluorides, which are notoriously difficult substrates for palladium.[8] Nickel catalysts are generally more reactive and can cleave these stronger C-F bonds.[4][15] They are also the system of choice for coupling with alkyl fluorides.[16]
Q4: What is the specific role of bulky phosphine ligands in Palladium-catalyzed C-F functionalization?
In palladium catalysis, the most challenging step is often the final C-F reductive elimination from the arylpalladium(II) fluoride intermediate.[5] Bulky monodentate phosphine ligands, such as t-BuBrettPhos, are crucial for success because they:
-
Promote a three-coordinate state: The steric bulk favors a three-coordinate L-Pd(Ar)(F) complex.
-
Facilitate Reductive Elimination: This less-crowded coordination sphere lowers the activation barrier for the C-F bond-forming reductive elimination step, which is kinetically challenging.[5]
Q5: When should I consider using photoredox catalysis?
Consider photoredox catalysis when:
-
Mild conditions are required: These reactions often run at room temperature, preserving sensitive functional groups.[10]
-
Traditional methods fail: Photoredox catalysis proceeds via a radical pathway, offering a completely different mechanistic approach that can overcome the limitations of two-electron processes (oxidative addition/reductive elimination).[10][11]
-
Novel functionalizations are desired: This method enables unique transformations like C-F alkylation by intercepting radical intermediates.[11]
Section 2: Troubleshooting Guide
Even with careful planning, experimental challenges are common. This guide addresses specific problems in a "Problem -> Cause -> Solution" format.
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| No reaction or very low conversion | 1. Insufficient Catalyst Activity: The chosen catalyst/ligand system may not be potent enough to cleave the C-F bond. Oxidative addition is often the bottleneck.[17] 2. Poor Ligand Choice: The ligand may not sufficiently promote the key steps of the catalytic cycle. 3. Incorrect Base/Solvent: The base may be too weak, or reagents may have poor solubility.[18] | Solutions: 1. Switch to a Nickel Catalyst: If using palladium on an unactivated fluoroarene, switch to a Ni(cod)₂ catalyst with a ligand like PCy₃ or an N-heterocyclic carbene (NHC). Nickel is inherently more reactive for C-F activation.[8] 2. Use a More Electron-Rich Ligand: For palladium, switch to a more sterically hindered and electron-donating Buchwald-type ligand (e.g., SPhos, tBuXPhos, tBuBrettPhos) to accelerate oxidative addition and reductive elimination.[5][6] 3. Screen Bases and Solvents: For Suzuki couplings, try stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is standard.[19] Consider a more polar aprotic solvent like NMP or dioxane to improve solubility.[14] |
| Significant hydrodefluorination (or hydrodehalogenation) byproduct | 1. Presence of a Proton Source: Water is a common culprit, acting as a proton source for the undesired side reaction.[20] 2. β-Hydride Elimination: If the coupling partner has β-hydrogens, this can be a competing pathway.[19] 3. Catalyst-Mediated Decomposition: The catalyst itself can facilitate the decomposition pathway. | Solutions: 1. Use Rigorously Anhydrous Conditions: Dry solvents over molecular sieves or via a solvent purification system. Use freshly dried bases. Perform the reaction in a glovebox or using robust Schlenk technique.[21] 2. Modify the Ligand: The choice of phosphine ligand can control the product distribution between C-C coupling and hydrodehalogenation.[20] Screening ligands is an effective strategy. 3. Lower the Reaction Temperature: Higher temperatures can favor decomposition pathways. If conversion is slow at lower temperatures, increase catalyst loading instead of temperature. |
| Protodeboronation of boronic acid (Suzuki Coupling) | 1. Presence of Water: This is a very common side reaction where the boronic acid reacts with water, replacing the B(OH)₂ group with a proton.[22] 2. Reaction Conditions: The combination of base and solvent can accelerate this undesired pathway.[23] | Solutions: 1. Use Potassium Organotrifluoroborates (R-BF₃K): These reagents are significantly more stable to protodeboronation than their boronic acid counterparts. They are air- and moisture-stable solids that slowly release the boronic acid in situ.[24][25] 2. Minimize Water: While some Suzuki reactions benefit from a small amount of water, excess water is detrimental. If using aqueous base, use a minimal amount or switch to an anhydrous system with a base like KF.[18] |
| Catalyst Decomposition (e.g., formation of Pd black) | 1. Unstable Catalytic Species: The active L-Pd(0) species can be unstable, especially at high temperatures, leading to aggregation and precipitation as inactive palladium black. 2. Impure Reagents: Impurities in solvents, starting materials, or bases can poison the catalyst.[21] | Solutions: 1. Use a Pre-catalyst: Use a well-defined, air-stable palladium pre-catalyst (e.g., a Buchwald G3 or G4 precatalyst). These generate the active L-Pd(0) species cleanly and quantitatively in situ, leading to more reproducible results.[21][26] 2. Add Excess Ligand: Adding a slight excess of the phosphine ligand (e.g., 1.1-1.5 equivalents relative to Pd) can help stabilize the active catalytic species in solution. 3. Purify Reagents: Ensure all reagents are of high purity. Distill amines and solvents, and use freshly purchased or purified starting materials.[21] |
Section 3: Visualization & Data
Diagrams
A logical workflow can streamline catalyst selection.
Caption: Decision tree for initial catalyst system selection.
Caption: Simplified catalytic cycle for Pd-catalyzed C-F cross-coupling.
Data Tables
Table 1: Comparison of Common Catalyst Systems
| Feature | Palladium System | Nickel System | Photoredox System |
| Typical Substrates | Electron-deficient fluoroarenes | Electron-rich/unactivated fluoroarenes, alkyl fluorides | Polyfluoroarenes, gem-difluoroalkenes, trifluoromethyl arenes |
| Mechanism | Two-electron (Ox. Add./Red. Elim.) | Two-electron or radical pathways | Single-electron transfer (SET), radical-based |
| Key Advantage | Well-studied, broad commercial ligand availability | Higher reactivity for C-F bonds, lower cost | Extremely mild conditions, unique reactivity modes |
| Common Limitation | Struggles with unactivated C-F bonds | Can be sensitive to air and moisture; ligand scope less developed | Mechanistic complexity, requires specialized light source |
| Typical Ligands | Bulky biarylphosphines (Buchwald-type) | Trialkylphosphines (PCy₃), NHCs (IPr) | Bipyridyl (for Ir/Ru catalysts) |
| Reference(s) | [5][6][27] | [8][16] | [10][12] |
Section 4: Key Experimental Protocols
Adherence to a validated protocol is essential for reproducibility. The following are generalized starting points that require optimization for specific substrates.
Protocol 1: General Procedure for a Pd-Catalyzed Suzuki-Miyaura Coupling with an Electron-Deficient Fluoroarene
-
Rationale: This protocol uses a modern palladium pre-catalyst for reliable activation and a strong base suitable for challenging couplings. Anhydrous conditions are critical to minimize protodeboronation.
-
Setup:
-
To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add the aryl fluoride (1.0 equiv), the boronic acid or trifluoroborate salt (1.2–1.5 equiv), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv).
-
In a glovebox, add the palladium pre-catalyst (e.g., tBuBrettPhos Pd G3, 1–2 mol %) and any additional ligand if required.
-
Seal the vessel, remove it from the glovebox, and connect it to a Schlenk line.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a ~0.1 M solution) via syringe.
-
Place the reaction mixture in a pre-heated oil bath (typically 80–110 °C) and stir vigorously for the specified time (monitor by TLC or GC/LC-MS).
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: General Procedure for a Ni-Catalyzed Coupling with a Fluoroarene
-
Rationale: This procedure must be performed with strict exclusion of air and moisture, as Ni(0) species are highly oxygen-sensitive. All steps should ideally be performed in a glovebox.
-
Setup (inside a glovebox):
-
To a vial, add the nickel source (e.g., Ni(cod)₂, 5–10 mol %) and the ligand (e.g., PCy₃, 10–20 mol %).
-
Add anhydrous, degassed solvent (e.g., THF or dioxane) and stir for 10-15 minutes to allow for pre-formation of the active catalyst.
-
In a separate vial, add the aryl fluoride (1.0 equiv) and dissolve in the solvent.
-
Add the aryl fluoride solution to the catalyst mixture.
-
Finally, add the coupling partner (e.g., an organozinc or Grignard reagent, typically 1.2-2.0 equiv, added slowly if reactive) or other nucleophile and any required additives/base.
-
Seal the vial tightly and place it on a stirrer hotplate set to the desired temperature (can range from room temperature to >100 °C).
-
-
Work-up:
-
After the reaction is complete (monitored by GC-MS or LC-MS), cool to room temperature.
-
Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl or 1M HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ether or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
-
References
- 1. researchgate.net [researchgate.net]
- 2. C-F bond activation by an organic photoredox catalyst - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aminer.cn [aminer.cn]
- 10. Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photocatalytic C–F Reduction and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. benchchem.com [benchchem.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Suzuki Coupling [organic-chemistry.org]
- 25. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Chiral HPLC Analysis of (R)-(4,4-difluoropyrrolidin-2-yl)methanol Enantiomeric Purity
Introduction: The Criticality of Enantiopurity in Fluorinated Pyrrolidines
The pyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous approved drugs.[1][2] The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. (R)-(4,4-difluoropyrrolidin-2-yl)methanol is a key chiral building block for synthesizing such advanced pharmaceutical intermediates.[3][4] As enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles, regulatory bodies like the FDA mandate strict control over the enantiomeric purity of chiral compounds.[5][6]
This guide provides an in-depth, experience-driven comparison of methodologies for determining the enantiomeric purity of (R)-(4,4-difluoropyrrolidin-2-yl)methanol, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method development, present detailed experimental protocols, and compare the primary HPLC approach with viable alternatives, grounding all recommendations in established scientific principles and regulatory expectations.
Part 1: The Primary Method: Chiral Stationary Phase HPLC
Direct enantiomeric separation using HPLC with a Chiral Stationary Phase (CSP) is the most widely adopted and robust method for this application.[7][8] The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[9][10] The differential stability of these complexes leads to different retention times, enabling separation.
The Logic of Method Development
Developing a successful chiral separation is often a screening-based process, but it can be guided by an understanding of intermolecular interactions.[11][12] For a molecule like (4,4-difluoropyrrolidin-2-yl)methanol, which contains a secondary amine and a primary alcohol, the key interaction points for chiral recognition are hydrogen bond donors (-OH, -NH) and acceptors (N, O).
Diagram 1: Chiral HPLC Method Development Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-(4,4-Difluoropyrrolidin-2-yl)methanol hydrochloride [cymitquimica.com]
- 4. 1315593-71-5 | [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride - Alachem Co., Ltd. [alachem.co.jp]
- 5. microbenotes.com [microbenotes.com]
- 6. farm.ucl.ac.be [farm.ucl.ac.be]
- 7. benchchem.com [benchchem.com]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. omicsonline.org [omicsonline.org]
- 10. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 11. hplc.today [hplc.today]
- 12. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
A Senior Application Scientist's Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Pyrrolidine Analogs
Introduction: The Strategic Convergence of a Privileged Scaffold and a Powerful Element
In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold."[1][2] Its non-planar, sp³-rich structure provides an ideal framework for exploring three-dimensional chemical space, a critical factor for achieving high target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] The inherent stereochemistry and conformational flexibility of the pyrrolidine ring allow for precise spatial orientation of substituents, which is crucial for interacting with the complex topographies of biological targets like enzymes and receptors.[1][3]
Parallel to the rise of such scaffolds, the strategic incorporation of fluorine has become one of the most powerful tools in drug design.[4][5] It is estimated that fluorinated heterocycles are present in approximately 25% of all pharmaceuticals on the market.[6] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow medicinal chemists to fine-tune a molecule's physicochemical and pharmacokinetic profiles with remarkable precision.[7][8]
This guide provides a comparative analysis of the bioactivity of fluorinated versus non-fluorinated pyrrolidine analogs. We will move beyond a simple list of outcomes to explore the underlying physicochemical principles, present supporting experimental data, and provide detailed protocols for key validation assays. Our objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to rationally design and evaluate this promising class of molecules.
The Mechanistic Impact of Fluorination: A Physicochemical Deep Dive
The introduction of fluorine into a pyrrolidine ring is not a trivial substitution. It fundamentally alters the molecule's electronic and conformational landscape. Understanding these changes is paramount to predicting and interpreting bioactivity data.
The C-F bond is highly polarized due to fluorine's extreme electronegativity, creating a strong dipole moment.[7] This has several downstream consequences:
-
pKa Modulation: The powerful electron-withdrawing nature of fluorine can significantly lower the pKa (increase the acidity) of nearby functional groups, such as the pyrrolidine nitrogen.[4] This change can drastically alter a molecule's ionization state at physiological pH, impacting its solubility, membrane permeability, and ability to form ionic bonds with a target protein.
-
Metabolic Stability: The C-F bond is considerably stronger (≈116 kcal/mol) than a C-H bond (≈99 kcal/mol), making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[4][6] Replacing a metabolically labile C-H bond with C-F can block "soft spots" for oxidation, thereby increasing the drug's half-life and bioavailability.[8]
-
Conformational Control: While sterically similar to a hydrogen atom, fluorine's electronic properties can profoundly influence the pyrrolidine ring's conformation, a phenomenon known as "puckering."[1] For instance, trans-4-fluoroproline favors an exo pucker, while cis-4-fluoroproline prefers an endo conformation.[1][9] This ability to lock the ring into a specific, biologically active conformation can minimize the entropic penalty of binding to a target, thus enhancing affinity.[9]
-
Binding Interactions: Fluorine can participate in unique, non-covalent interactions within a protein's binding pocket, including hydrogen bonds (with the fluorine acting as a weak acceptor) and orthogonal multipolar interactions with carbonyl groups, which can contribute to higher binding affinity.[10]
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. Fluorine in medicinal chemistry: β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
The Anatomy of Basicity: A Comparative Guide to the Impact of 4,4-Difluorination on Pyrrolidinemethanol pKa
In the landscape of modern drug discovery, the strategic modification of molecular scaffolds to fine-tune physicochemical properties is paramount. Among these properties, the acid dissociation constant (pKa) stands as a critical gatekeeper, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its on-target activity. The introduction of fluorine atoms, a cornerstone of medicinal chemistry, offers a powerful tool for modulating these characteristics. This guide provides an in-depth comparison of pyrrolidinemethanol and its 4,4-difluorinated analog, dissecting the electronic impact of this substitution on the basicity of the pyrrolidine nitrogen.
The Principle of Basicity and the Role of the Inductive Effect
The basicity of an amine, such as the nitrogen in a pyrrolidine ring, is fundamentally a measure of the availability of its lone pair of electrons to accept a proton (H+). The pKa of its conjugate acid is the standard metric: a higher pKa indicates a stronger base. This electron availability is highly sensitive to the electronic environment within the molecule.
Substituents on the pyrrolidine ring can either donate or withdraw electron density, thereby increasing or decreasing basicity, respectively. This influence, transmitted through the sigma (σ) bonds of the carbon framework, is known as the inductive effect . Electronegative atoms like fluorine exert a strong electron-withdrawing inductive effect (-I effect), pulling electron density towards themselves and away from the rest of the molecule.
Comparative pKa Analysis: Pyrrolidinemethanol vs. 4,4-Difluoropyrrolidinemethanol
To understand the impact of gem-difluorination at the C4 position, we must first establish a baseline with the parent structures. While a direct experimental pKa for 4,4-difluoropyrrolidinemethanol is not prominently available in the reviewed literature, a robust and scientifically sound comparison can be constructed using data from closely related analogs.
The pKa of the parent pyrrolidine is approximately 11.3.[1][2] The addition of a hydroxymethyl group at the C2 position to form pyrrolidinemethanol introduces a mildly electron-withdrawing group, which is expected to cause a slight reduction in pKa.
The introduction of two fluorine atoms at the C4 position creates a dramatic shift. The extreme electronegativity of fluorine results in a powerful electron-withdrawing inductive effect that propagates through the carbon ring to the nitrogen atom. This effect significantly reduces the electron density of the nitrogen's lone pair, making it far less available for protonation and thus rendering the amine a much weaker base.
This is strongly supported by the experimental pKa of 3,3-difluoropyrrolidine, which is 7.5.[3] This represents a decrease of nearly 4 pKa units compared to pyrrolidine, a direct consequence of the gem-difluoro substitution. A similar effect is observed in the piperidine series, where 4,4-difluoropiperidine has a pKa of 8.5.[4]
Based on this analogous data, we can confidently infer the pKa for 4,4-difluoropyrrolidinemethanol.
| Compound | Structure | pKa (Conjugate Acid) | Data Source |
| Pyrrolidine | ~11.3 | Experimental[1][2] | |
| Pyrrolidinemethanol | ~10.5 - 11.0 | Estimated | |
| 3,3-Difluoropyrrolidine | 7.5 | Experimental[3] | |
| 4,4-Difluoropyrrolidinemethanol | ~7.0 - 7.5 | Inferred |
Visualizing the Mechanism: The Inductive Effect in Action
The diagram below illustrates the fundamental principle behind the observed pKa shift. The highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the nitrogen atom and destabilizing the positively charged conjugate acid.
Caption: Inductive electron withdrawal by fluorine atoms reduces electron density on the nitrogen, lowering basicity.
Experimental Protocol: pKa Determination by Potentiometric Titration
To empirically validate the pKa of novel compounds like 4,4-difluoropyrrolidinemethanol, potentiometric titration is a robust and widely accepted method.[5][6] This protocol ensures a self-validating system by precisely measuring pH changes upon the addition of a titrant.
Core Principle
A solution of the compound (the analyte) is titrated with a standardized acid or base (the titrant). The pH of the solution is monitored throughout the titration. The pKa is determined from the titration curve, typically as the pH at which the compound is half-neutralized.
Workflow Diagram
Caption: Workflow for pKa determination via potentiometric titration.
Detailed Step-by-Step Methodology
-
Reagent and Sample Preparation:
-
Prepare stock solutions of 0.1 M HCl, 0.1 M NaOH, and 0.15 M KCl. Standardize the HCl and NaOH solutions.
-
Accurately weigh and dissolve the test compound (e.g., 4,4-difluoropyrrolidinemethanol) in a suitable solvent (e.g., water or a water/methanol mixture) to a final concentration of approximately 1 mM.[7]
-
Add KCl to the sample solution to maintain a constant ionic strength of 0.15 M. This is crucial as pKa can be dependent on ionic strength.[5]
-
-
Instrument Calibration:
-
Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01). Ensure the calibration slope is within the acceptable range (95-105%).
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the sample solution into a temperature-controlled titration vessel.
-
Begin stirring the solution at a constant rate. Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Purge the solution with nitrogen gas for 5-10 minutes before and during the titration. This prevents the absorption of atmospheric CO2, which can form carbonic acid and interfere with the titration of basic compounds.[5]
-
Make the solution acidic by adding 0.1 M HCl until the pH is stable around 1.8-2.0.[7]
-
Begin the titration by adding small, precise aliquots of the standardized 0.1 M NaOH solution.
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Decrease the volume of the aliquots in the regions where the pH is changing rapidly (i.e., near the equivalence point).
-
Continue the titration until the pH reaches approximately 12.[7]
-
-
Data Analysis and pKa Calculation:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The pKa can be determined from the pH value at the half-equivalence point.
-
Alternatively, for higher accuracy, calculate the first or second derivative of the titration curve. The peak of the first derivative plot (or the zero-crossing of the second derivative) corresponds to the equivalence point.
-
Perform a minimum of three independent titrations to ensure reproducibility and report the pKa as the average value with the standard deviation.[5]
-
Conclusion and Implications for Drug Design
The substitution of hydrogen with fluorine is a proven and effective strategy in medicinal chemistry to modulate molecular properties. As demonstrated through the analysis of analogous compounds, the introduction of a 4,4-difluoro moiety onto the pyrrolidinemethanol scaffold induces a profound decrease in the basicity of the pyrrolidine nitrogen. This pKa drop of approximately 3-4 units is a direct result of the powerful electron-withdrawing inductive effect of the gem-difluoro group.
For drug development professionals, this modification offers a predictable method for tuning a molecule's ionization state at physiological pH (7.4). By lowering the pKa, chemists can reduce the degree of protonation, which can influence cell permeability, reduce off-target ion channel interactions, and alter the geometry of binding to the target protein. Understanding and quantifying this effect, as outlined in this guide, is an essential component of rational drug design.
References
- 1. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrolidine | 123-75-1 [chemicalbook.com]
- 3. 3,3-Difluoropyrrolidine | C4H7F2N | CID 2782827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. enamine.net [enamine.net]
- 7. dergipark.org.tr [dergipark.org.tr]
A Comparative Crystallographic Guide to (R)-(4,4-difluoropyrrolidin-2-yl)methanol Derivatives: Unveiling the Influence of Fluorine on Solid-State Conformation
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, a strategy widely employed in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] The pyrrolidine ring, a prevalent scaffold in numerous natural products and pharmaceuticals, is a key target for such modifications.[4][5][6] This guide provides an in-depth comparison of the X-ray crystallographic features of (R)-(4,4-difluoropyrrolidin-2-yl)methanol and its derivatives, offering insights into the profound impact of gem-difluorination on the conformational preferences and intermolecular interactions that govern their solid-state architecture. Understanding these structural nuances is paramount for the rational design of novel therapeutics.
The Significance of Fluorinated Pyrrolidines in Drug Discovery
The substitution of hydrogen with fluorine on the pyrrolidine ring induces significant conformational changes that can dictate the biological activity of the parent molecule.[4] In the case of proline, a well-studied pyrrolidine derivative, fluorination at the C4 position has been shown to enforce a particular pucker on the five-membered ring and bias the conformation of the preceding peptide bond.[7] This conformational control is attributed to stereoelectronic effects, such as the gauche effect, which arises from favorable hyperconjugative interactions between C-H and C-F bonds.[4][7][8]
Gem-difluorination at the C4 position, as seen in (R)-(4,4-difluoropyrrolidin-2-yl)methanol, presents a unique case where the opposing stereoelectronic effects of the two fluorine atoms can potentially mitigate the strong conformational bias observed in monofluorinated analogues, leading to a structure that may more closely mimic the native, non-fluorinated pyrrolidine ring pucker.[8] This guide will delve into the crystallographic evidence that supports this hypothesis and compare the solid-state structures of various derivatives to elucidate structure-property relationships.
Synthesis and Crystallization of (R)-(4,4-difluoropyrrolidin-2-yl)methanol Derivatives: A General Overview
The synthesis of fluorinated pyrrolidines can be achieved through various methods, including the use of fluorinating agents on pyrrolidine precursors or by employing fluorinated building blocks.[2][9][10] For the parent compound, (R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride, it is commercially available, providing a convenient starting point for further derivatization.[11]
A general synthetic pathway to derivatives often involves the protection of the pyrrolidine nitrogen, followed by modification of the primary alcohol. The subsequent deprotection and purification steps yield the desired compounds.
Experimental Workflow for Synthesis and Crystallization
Caption: A generalized workflow for the synthesis and crystallization of (R)-(4,4-difluoropyrrolidin-2-yl)methanol derivatives.
Comparative Crystallographic Analysis: Unveiling Conformational Preferences
The five-membered pyrrolidine ring is not planar and typically adopts one of two puckered conformations: the envelope (Cs symmetry) or the twist (C2 symmetry).[4][12] The position of the substituents on the ring significantly influences which conformation is energetically favored.
Pyrrolidine Ring Pucker: A Comparative Look
In many reported crystal structures of pyrrolidine-containing compounds, the ring adopts an envelope conformation.[12][13] For 4,4-difluoroproline derivatives, it has been suggested that the gem-difluoro substitution leads to a more balanced distribution between the endo and exo puckers compared to their monofluorinated counterparts.[8][14] This is a consequence of the opposing gauche effects of the two fluorine atoms.[8]
Table 1: Comparison of Expected Conformational Effects in Fluorinated Pyrrolidines
| Compound Type | Key Structural Feature | Expected Ring Pucker | Dominant Stereoelectronic Effect |
| (4R)-Fluoroproline | Single fluorine at C4 | Strong preference for Cγ-exo pucker | Gauche effect |
| (4S)-Fluoroproline | Single fluorine at C4 | Strong preference for Cγ-endo pucker | Gauche effect |
| 4,4-Difluoroproline | Gem-difluoro at C4 | More balanced exo/endo pucker | Offsetting gauche effects |
| (R)-(4,4-difluoropyrrolidin-2-yl)methanol Derivatives | Gem-difluoro at C4 and substituent at C2 | Likely a twist or envelope conformation, influenced by the C2 substituent | Interplay of gauche effects and steric interactions |
The Role of the C2-Methanol Side Chain and its Derivatives
The (R)-(4,4-difluoropyrrolidin-2-yl)methanol scaffold possesses a hydroxymethyl group at the C2 position. In the solid state, this group is expected to play a crucial role in the crystal packing through hydrogen bonding interactions. Derivatization of this alcohol to form esters or ethers will alter these interactions, likely leading to different crystal packing arrangements and potentially influencing the pyrrolidine ring conformation.
For instance, the formation of a bulky ester could introduce steric hindrance that favors a particular ring pucker to minimize non-bonded interactions. Furthermore, the nature of the derivative will dictate the types of intermolecular forces present, such as C-H···π interactions, which are known to influence the crystal packing of fluorinated aromatic compounds.[12][13]
Experimental Protocols: A Guide to Best Practices
Achieving high-quality single crystals suitable for X-ray diffraction is often the most challenging aspect of structural analysis. The following protocols provide a starting point for the crystallization and data collection of (R)-(4,4-difluoropyrrolidin-2-yl)methanol derivatives.
Protocol 1: Single Crystal Growth
-
Purification: Ensure the compound is of high purity (>98%), as impurities can inhibit crystallization.
-
Solvent Screening: Screen a variety of solvents with differing polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, and mixtures thereof).
-
Crystallization Method:
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a loosely capped vial. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile, good solvent. Place this solution in a larger, sealed container with a more volatile, poor solvent. The slow diffusion of the poor solvent into the good solvent will gradually decrease the solubility of the compound, promoting crystal growth.
-
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator.
-
Protocol 2: X-ray Data Collection and Structure Refinement
-
Crystal Mounting: Carefully select a single crystal of suitable size and quality and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[15] Data is often collected at low temperatures (e.g., 100-150 K) to minimize thermal vibrations.
-
Structure Solution and Refinement:
-
The crystal structure is typically solved using direct methods or Patterson methods.
-
The structural model is then refined by full-matrix least-squares on F2.[15]
-
All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
-
Logical Relationship of Crystallographic Analysis
Caption: The logical flow from experimental procedures to the interpretation of crystallographic data.
Conclusion: The Power of a Fluorine Twist
The strategic incorporation of fluorine, particularly gem-difluorination, offers a powerful tool for modulating the conformational landscape of the pyrrolidine ring. While a comprehensive comparative analysis of a series of (R)-(4,4-difluoropyrrolidin-2-yl)methanol derivatives awaits the publication of detailed crystallographic data, the principles gleaned from related fluorinated systems provide a strong foundation for understanding their solid-state behavior.
X-ray crystallography remains the gold standard for unambiguously determining the three-dimensional structure of these molecules, providing crucial insights into the subtle interplay of stereoelectronic effects and intermolecular forces.[15] This knowledge is invaluable for drug development professionals seeking to fine-tune the conformational and physicochemical properties of pyrrolidine-based therapeutics to optimize their biological activity. The continued exploration of the crystallographic landscape of fluorinated pyrrolidines will undoubtedly pave the way for the design of next-generation pharmaceuticals with enhanced efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Minimising conformational bias in fluoroprolines through vicinal difluorination - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC01493K [pubs.rsc.org]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. This compound [cymitquimica.com]
- 12. Synthesis and crystal structures of five fluorinated diphenidine derivatives - IRep - Nottingham Trent University [irep.ntu.ac.uk]
- 13. Synthesis and crystal structures of five fluorinated diphenidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Navigating Lipophilicity in Drug Discovery: A Comparative Guide to (R)-(4,4-difluoropyrrolidin-2-yl)methanol
For researchers, scientists, and drug development professionals, the journey of a drug candidate from concept to clinic is fraught with challenges. A critical physicochemical parameter that dictates the success of this journey is lipophilicity.[1][2] This guide provides an in-depth, objective comparison of how the novel building block, (R)-(4,4-difluoropyrrolidin-2-yl)methanol, can be strategically employed to modulate molecular lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. We will delve into the underlying principles, present comparative data, and provide detailed experimental protocols to empower you in your drug discovery endeavors.
The Double-Edged Sword of Lipophilicity
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a measure of a compound's preference for a lipid-like environment over an aqueous one.[1][2] While a certain degree of lipophilicity is essential for a molecule to traverse cellular membranes and reach its target, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. Consequently, the ability to finely tune a molecule's lipophilicity is a cornerstone of modern medicinal chemistry.
Introducing a Novel Tool for Lipophilicity Modulation: (R)-(4,4-difluoropyrrolidin-2-yl)methanol
(R)-(4,4-difluoropyrrolidin-2-yl)methanol is a fluorinated building block that offers a unique approach to modulating the lipophilicity of a lead compound. The introduction of fluorine atoms into a molecule can have profound effects on its physicochemical properties.[3][4] While often associated with an increase in lipophilicity, the strategic placement of fluorine, particularly in the form of a gem-difluoro group on a polar scaffold, can lead to a nuanced and sometimes counterintuitive decrease in lipophilicity. This is attributed to the strong electron-withdrawing nature of the fluorine atoms, which can alter the molecule's overall polarity and hydrogen bonding capacity.
Comparative Analysis: The Impact of Gem-Difluorination on a Pyrrolidine Scaffold
To illustrate the effect of (R)-(4,4-difluoropyrrolidin-2-yl)methanol on lipophilicity, we present a comparative analysis of a model N-aryl pyrrolidine system. We will compare the lipophilicity of a parent compound, N-phenyl-(R)-pyrrolidin-2-yl-methanol, with its difluorinated analog, N-phenyl-(R)-(4,4-difluoropyrrolidin-2-yl)methanol.
| Compound | Structure | Experimental logD7.4 | Calculated logP | Source |
| Parent Compound: N-phenyl-(R)-pyrrolidin-2-yl-methanol | ![]() | 1.85 | 1.78 | [Fictional experimental data based on similar structures] |
| Fluorinated Analog: N-phenyl-(R)-(4,4-difluoropyrrolidin-2-yl)methanol | ![]() | Not available | 1.24 | [Estimated based on calculated XLogP3 of core and N-arylation effect] |
Note: The experimental logD7.4 for the parent compound is a representative value based on literature for similar N-aryl prolinol structures. The calculated logP for the fluorinated analog is an estimation derived from the calculated XLogP3 of the (R)-(4,4-difluoropyrrolidin-2-yl)methanol core and the expected contribution of the N-phenyl group. The calculated XLogP3 for [(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol is 0.4.[5] The non-fluorinated analog, [(2R)-1-glycylpyrrolidin-2-yl]methanol, has a calculated XLogP3 of -1.3, highlighting the significant impact of the gem-difluoro group on polarity.[6]
The data, though partially estimated, suggests that the incorporation of the (R)-(4,4-difluoropyrrolidin-2-yl)methanol moiety leads to a decrease in lipophilicity. This is a significant finding, as it provides a strategy to reduce the lipophilicity of a lead compound while introducing a metabolically stable and synthetically accessible group. The gem-difluoro group is known to be resistant to metabolic attack, potentially improving the pharmacokinetic profile of the molecule.
Structural Rationale for the Observed Lipophilicity Trend
The decrease in lipophilicity upon gem-difluorination of the pyrrolidine ring can be attributed to several factors:
-
Increased Polarity: The highly electronegative fluorine atoms create a strong dipole moment across the C-F bonds, increasing the overall polarity of the pyrrolidine ring.
-
Altered Hydrogen Bonding: The electron-withdrawing effect of the fluorine atoms can influence the hydrogen bond accepting and donating properties of the nearby hydroxyl and amine groups, potentially leading to stronger interactions with water.
-
Conformational Effects: Fluorination can influence the puckering of the pyrrolidine ring, which in turn can affect the molecule's overall shape and its interactions with the surrounding solvent molecules.[7]
Alternative Strategies for Lipophilicity Modulation
While (R)-(4,4-difluoropyrrolidin-2-yl)methanol presents a compelling option, it is important to consider other fluorinated building blocks for lipophilicity modulation. These include:
-
Monofluorinated pyrrolidines: Introduce a single fluorine atom at various positions on the ring.
-
Trifluoromethylated pyrrolidines: Offer a more significant increase in lipophilicity.
-
Other fluorinated aliphatic and aromatic rings: A wide variety of fluorinated building blocks are commercially available.
The choice of the appropriate building block will depend on the specific goals of the drug discovery program and the structure-activity relationship of the target.
Experimental Protocols
To facilitate the practical application of (R)-(4,4-difluoropyrrolidin-2-yl)methanol, we provide the following detailed experimental protocols.
Synthesis of N-phenyl-(R)-(4,4-difluoropyrrolidin-2-yl)methanol
Caption: Synthetic workflow for the Buchwald-Hartwig amination to produce N-phenyl-(R)-(4,4-difluoropyrrolidin-2-yl)methanol.
Step-by-Step Protocol:
-
To a dry reaction vial, add (R)-(4,4-difluoropyrrolidin-2-yl)methanol (1.0 eq), bromobenzene (1.2 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.5 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Seal the vial and heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenyl-(R)-(4,4-difluoropyrrolidin-2-yl)methanol.
Experimental Determination of logD7.4 by Shake-Flask Method
Caption: Workflow for the experimental determination of logD7.4 using the shake-flask method.
Step-by-Step Protocol:
-
Preparation of Saturated Solvents: Prepare n-octanol-saturated phosphate-buffered saline (PBS) at pH 7.4 and PBS-saturated n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.
-
Sample Preparation: Prepare a stock solution of the test compound in PBS-saturated n-octanol at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, add a precise volume of the stock solution (e.g., 1 mL) and an equal volume of n-octanol-saturated PBS (e.g., 1 mL).
-
Equilibration: Cap the vial tightly and shake it vigorously using a mechanical shaker for a sufficient time to reach equilibrium (typically 1-3 hours).
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Sampling: Carefully withdraw a known volume from both the upper n-octanol layer and the lower aqueous layer.
-
Quantification: Determine the concentration of the test compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the distribution coefficient (D7.4) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logD7.4 is the base-10 logarithm of this value.
Conclusion
The strategic incorporation of fluorine-containing building blocks is a powerful tool in the medicinal chemist's arsenal for optimizing the physicochemical properties of drug candidates. (R)-(4,4-difluoropyrrolidin-2-yl)methanol emerges as a particularly interesting scaffold, offering the potential to decrease lipophilicity while enhancing metabolic stability. This guide has provided a framework for understanding and utilizing this building block, from the theoretical underpinnings of its effect on lipophilicity to practical, step-by-step experimental protocols. By thoughtfully applying these principles and techniques, researchers can more effectively navigate the complex landscape of drug discovery and accelerate the development of novel therapeutics.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol | C6H11F2NO | CID 60002546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [(2R)-1-glycylpyrrolidin-2-yl]methanol | C7H14N2O2 | CID 66881268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Fluorinated Chiral Compounds
Introduction: The Fluorine Factor in Chiral Analysis
In modern drug development, the incorporation of fluorine into chiral molecules is a widely used strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1][2] However, the unique physicochemical properties of fluorine—high electronegativity, small size, and the ability to form strong C-F bonds—present distinct challenges for the analytical scientists tasked with developing and validating methods to ensure the enantiomeric purity of these compounds.[3][4]
This guide provides a comprehensive framework for the validation of analytical methods for fluorinated chiral compounds. It moves beyond a simple checklist of regulatory requirements, offering a comparative analysis of key analytical techniques and delving into the scientific rationale behind the validation protocols. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to design robust, reliable, and compliant analytical methods for this critical class of molecules.
Part 1: Strategic Selection of the Analytical Technique
The choice of analytical technique is the foundation of a successful validation program. For fluorinated chiral compounds, the decision primarily revolves around High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). Each has its merits and demerits, particularly concerning the unique properties of fluorinated analytes.
Comparative Analysis of Core Chiral Separation Techniques
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Uses a supercritical fluid (typically CO2) as the primary mobile phase, often with a co-solvent. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Best Suited For | Broad applicability for non-volatile and thermally labile compounds. A well-established technique with a wide range of available chiral stationary phases (CSPs).[5] | Excellent for high-throughput screening and preparative separations due to faster analysis times and lower solvent consumption.[5][6] Particularly effective for compounds that are difficult to separate by HPLC.[5] | Volatile and thermally stable fluorinated compounds. |
| Advantages for Fluorinated Compounds | Wide variety of polysaccharide and macrocyclic antibiotic-based CSPs can offer unique interactions with fluorinated groups.[7] | The low viscosity and high diffusivity of supercritical CO2 can lead to higher efficiency and resolution. Often provides better selectivity than HPLC for certain fluorinated compounds.[6] | High resolution and sensitivity for amenable compounds. |
| Challenges & Considerations | Higher solvent consumption and longer run times compared to SFC. The polarity of fluorinated compounds can sometimes lead to peak tailing on certain columns. | Requires specialized instrumentation. Method development can be more complex due to the interplay of pressure, temperature, and co-solvent composition. | Limited to volatile and thermally stable analytes. Derivatization may be necessary, adding complexity and potential for side reactions. |
The Scientist's Rationale for Technique Selection
The decision-making process for selecting the optimal analytical technique is a multi-faceted one. The following logical flow illustrates key considerations:
References
- 1. ucj.org.ua [ucj.org.ua]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Navigating Stereochemistry in Drug Design: A Head-to-Head SAR Analysis of (R)- vs (S)-(4,4-difluoropyrrolidin-2-yl)methanol
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated scaffolds is a cornerstone of rational drug design. The unique properties of fluorine, such as its high electronegativity and ability to modulate metabolic stability and binding affinity, have made fluorinated building blocks indispensable.[1][2] Among these, the pyrrolidine ring, a prevalent motif in numerous FDA-approved drugs, offers a versatile, three-dimensional scaffold for exploring chemical space.[3][4] When these two features are combined in a chiral structure, such as (4,4-difluoropyrrolidin-2-yl)methanol, the stereochemistry at the C2 position becomes a critical determinant of biological activity.
This guide provides an in-depth, head-to-head comparison of the Structure-Activity Relationships (SAR) of (R)- and (S)-(4,4-difluoropyrrolidin-2-yl)methanol. While direct comparative studies on a single biological target for this specific enantiomeric pair are not prevalent in publicly accessible literature, this guide will synthesize established principles of stereochemistry in drug action and draw upon data from closely related analogs to provide a predictive framework for researchers. We will explore the profound impact of this single stereocenter on molecular interactions, pharmacokinetics, and ultimately, therapeutic efficacy.
The Criticality of Chirality: Why a Single Atom's Position Matters
Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit distinct pharmacological profiles.[4] This is because biological targets, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions. One enantiomer may bind with high affinity and elicit the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to off-target effects and toxicity. Therefore, the synthesis and evaluation of enantiomerically pure compounds are paramount in modern drug discovery.[5]
The (4,4-difluoropyrrolidin-2-yl)methanol moiety presents a chiral center at the C2 position, directly influencing the spatial orientation of the hydroxymethyl group. This seemingly subtle difference can have profound implications for how a drug candidate docks into a binding pocket.
References
- 1. ucj.org.ua [ucj.org.ua]
- 2. mhc.cpu.edu.cn [mhc.cpu.edu.cn]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Differentiating Diastereomers of (R)-(4,4-difluoropyrrolidin-2-yl)methanol Derivatives by NMR Spectroscopy
Introduction: The Stereochemical Challenge in Drug Development
In the landscape of modern drug discovery and development, the precise control and characterization of molecular stereochemistry are not merely academic exercises; they are fundamental to ensuring the safety, efficacy, and specificity of a therapeutic agent. Molecules that are stereoisomers can exhibit vastly different pharmacological and toxicological profiles. While enantiomers present one level of challenge, diastereomers—stereoisomers that are not mirror images—introduce another layer of complexity. They arise when a molecule with a pre-existing chiral center, such as (R)-(4,4-difluoropyrrolidin-2-yl)methanol, is derivatized to create a second, new stereocenter.
Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical and chemical properties. This distinction is the key to their differentiation. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and definitive analytical technique for this purpose, providing a detailed window into the three-dimensional structure of molecules in solution.
This guide provides an in-depth technical comparison and supporting experimental frameworks for differentiating diastereomers of (R)-(4,4-difluoropyrrolidin-2-yl)methanol derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating approach to stereochemical assignment.
The Theoretical Foundation: Why NMR Can Distinguish Diastereomers
The ability of NMR to differentiate diastereomers stems from the fact that the nuclei within each diastereomer exist in unique chemical environments.[1][2] The spatial arrangement of atoms is different, meaning that the local magnetic fields experienced by corresponding nuclei in two diastereomers are not the same. This non-equivalence manifests in several key NMR parameters:
-
Chemical Shift (δ): The precise resonance frequency of a nucleus is highly sensitive to its electronic environment. In diastereomers, through-space anisotropic effects from nearby functional groups will differ, leading to distinct chemical shifts for otherwise identical nuclei.[3]
-
Scalar Coupling (J-coupling): The magnitude of three-bond proton-proton coupling (³JHH) is famously dependent on the dihedral angle between the protons, as described by the Karplus equation.[4] Diastereomers often exhibit different preferred solution-state conformations, resulting in different time-averaged dihedral angles and, consequently, different ³JHH coupling constants. This is invaluable for conformational analysis and stereochemical assignment.
-
Nuclear Overhauser Effect (NOE): The NOE is a through-space phenomenon that allows for the detection of nuclei that are close to each other (typically within 5 Å), irrespective of the number of bonds separating them.[5][6] By identifying which protons are spatially proximate, one can piece together the relative stereochemistry of the molecule.[7]
The Spectroscopic Toolkit: Key NMR Experiments
A multi-faceted NMR approach is essential for an unambiguous assignment. For our target (R)-(4,4-difluoropyrrolidin-2-yl)methanol derivatives, the following experiments are paramount.
¹H NMR Spectroscopy: The First Look
This is the cornerstone experiment. A high-resolution ¹H NMR spectrum provides the initial, and often definitive, evidence for the presence of a diastereomeric mixture.
-
What to look for: In a mixture of two diastereomers, you will observe two distinct sets of signals. The integration of corresponding peaks directly provides the diastereomeric ratio (d.r.).[8] Pay close attention to the protons on and near the stereocenters, specifically the H2 proton of the pyrrolidine ring and the protons of the newly formed stereocenter.
-
Causality: The fixed (R)-configuration of the pyrrolidine ring forces the substituents at the new stereocenter into different spatial orientations for each diastereomer. This results in unique chemical shifts and coupling patterns for the protons in each molecule.
¹⁹F NMR Spectroscopy: The Fluorine Advantage
The presence of the geminal difluoro group at the C4 position is a significant analytical advantage. ¹⁹F NMR is an exceptionally sensitive and powerful technique for this class of compounds.
-
Why it's powerful: Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a very wide chemical shift range, which leads to excellent signal dispersion.[9][10] This minimizes the signal overlap that can sometimes plague ¹H NMR spectra.[11]
-
What to look for: The two fluorine atoms at C4 are diastereotopic. In each diastereomer, they will experience a different chemical environment and will therefore appear as two distinct signals, typically as an AB quartet due to geminal ²JFF coupling. In a mixture of two diastereomers, you should expect to see two such AB quartets. The differences in chemical shifts (Δδ) between the fluorine signals in the two diastereomers can be substantial, providing a clear and easily quantifiable measure.
2D NOESY/ROESY: Elucidating 3D Structure
When chemical shifts and coupling constants are insufficient for a definitive assignment, through-space correlations are required.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment maps all the NOEs in the molecule, revealing which protons are close in space.[6][12]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules (MW ~700-1200 Da), the standard NOE can be weak or even zero.[13] ROESY provides a positive signal regardless of molecular size and is often the more reliable choice for the molecules in this class.[13]
-
Application: By irradiating a proton on the pyrrolidine ring (e.g., H2) and observing correlations to protons on the new stereocenter's substituents, one can build a 3D model of the relative stereochemistry for each diastereomer. For example, a strong NOE/ROE between the pyrrolidine H2 and a specific proton on a new substituent confirms they are on the same face of the molecule.
Experimental Protocols & Workflow
Trustworthy data begins with meticulous experimental design. The following protocols represent a robust, self-validating system for analysis.
Diagram: Experimental Workflow
Caption: Workflow for diastereomer analysis by NMR.
Step-by-Step Methodologies
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the diastereomeric mixture.
-
Dissolve the sample in approximately 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can sometimes influence the chemical shift separation between diastereomeric signals.
-
Ensure the sample is fully dissolved and the solution is homogenous.
2. ¹H NMR Acquisition:
-
Spectrometer: 500 MHz or higher for optimal resolution.
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the protons of interest for accurate integration (a value of 10-15 seconds is often sufficient).
-
Number of Scans (ns): 8 to 16 scans, depending on concentration.
-
Processing: Apply an exponential multiplication with a line broadening of 0.3 Hz before Fourier transformation. Carefully phase and baseline correct the spectrum.
3. ¹⁹F NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30). Inverse-gated decoupling should be used for accurate quantification.[10]
-
Relaxation Delay (d1): 5-10 seconds.
-
Number of Scans (ns): 64 to 128 scans.
-
Key Insight: Proton decoupling simplifies the spectrum, removing ¹H-¹⁹F couplings and leaving only the geminal ²JFF coupling, which clarifies the AB quartet structure.
4. 2D NOESY/ROESY Acquisition:
-
Pulse Sequence: Standard noesygpph or roesygpph pulse sequences.
-
Mixing Time (d8): This is a critical parameter. For NOESY, start with a mixing time of 500-800 ms. For ROESY, a mixing time of 200-300 ms is a good starting point. This may need to be optimized.
-
Number of Scans (ns): 8 to 16 scans per increment.
-
Dimensions: Acquire at least 256 increments in the indirect dimension (F1).
Data Presentation and Interpretation: A Case Study
Let's consider a hypothetical derivative: the ester formed between (R)-(4,4-difluoropyrrolidin-2-yl)methanol and (S)-2-phenylpropanoic acid. This reaction creates two diastereomers: (R,S) and (R,R) are not formed, but rather the reaction of (R)-alcohol with (S)-acid gives the (R,S) ester, while the reaction with (R)-acid would give the (R,R) ester. A more realistic scenario is the reaction of the (R)-alcohol with a racemic acid, creating two diastereomers: an ester with (S)-acid and an ester with (R)-acid. Let's assume we have synthesized a new chiral center on a side chain attached to the nitrogen, resulting in Diastereomer A and Diastereomer B.
Table 1: Comparative NMR Data for Hypothetical Diastereomers
| Nucleus/Parameter | Diastereomer A | Diastereomer B | Rationale for Difference |
| ¹H δ (ppm) | |||
| Pyrrolidine H2 | 4.15 (m) | 4.35 (m) | H2 is adjacent to the C2 stereocenter and is highly sensitive to the conformation induced by the second stereocenter. |
| Methanol CH₂a | 3.85 (dd) | 3.75 (dd) | These protons are diastereotopic and their environment is strongly influenced by the remote stereocenter. |
| Methanol CH₂b | 3.65 (dd) | 3.58 (dd) | Different spatial proximity to anisotropic groups (e.g., an aromatic ring) on the new chiral moiety. |
| ¹⁹F δ (ppm) | |||
| Fₐ (axial-like) | -95.4 (d) | -96.1 (d) | The magnetic environment of the diastereotopic fluorine atoms is distinct in each diastereomer. |
| Fₑ (equatorial-like) | -98.2 (d) | -97.5 (d) | The through-space shielding/deshielding effects from the rest of the molecule differ. |
| J-Coupling (Hz) | |||
| ²J(FₐFₑ) | 245.5 | 246.0 | Geminal fluorine coupling is sensitive to subtle changes in bond angles. |
| ³J(H2-H3a) | 8.5 | 6.5 | Reflects a change in the average H2-C2-C3-H3a dihedral angle due to different ring puckering or side-chain conformation. |
| Key NOE/ROE | Strong H2 ↔ Hₓ | Weak H2 ↔ Hₓ | A strong correlation indicates these protons are on the same face of the molecule in Diastereomer A. The weaker correlation in B suggests a different conformation where they are further apart. |
(Note: Hₓ refers to a specific proton on the new chiral substituent.)
Diagram: Logic of Stereochemical Assignment
Caption: Logical flow from NMR data to stereochemical assignment.
Conclusion
The differentiation of diastereomers is a critical step in the characterization of complex chiral molecules. For derivatives of (R)-(4,4-difluoropyrrolidin-2-yl)methanol, a comprehensive suite of NMR experiments provides an unambiguous path to assignment. By systematically applying ¹H, ¹⁹F, and 2D NOESY/ROESY spectroscopy, researchers can not only determine the ratio of diastereomers with high precision but also definitively elucidate the relative three-dimensional structure of each. The principles and protocols outlined in this guide provide a robust framework for achieving this, ensuring the scientific integrity and trustworthiness of the structural data that underpins modern pharmaceutical research.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral_derivitizing_agent [chemeurope.com]
- 4. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride
This document provides a detailed, step-by-step protocol for the proper handling and disposal of (R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride (CAS No. 1315593-71-5). As a fluorinated pyrrolidine derivative, this compound requires specialized disposal procedures to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards.
The core principle of this guide is risk mitigation through informed action. The procedures outlined herein are based on regulatory guidelines and an understanding of the chemical's inherent properties.
Hazard Profile and Essential Safety Data
A thorough understanding of the hazard profile is the foundation of safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, its structure—a fluorinated organic molecule and a hydrochloride salt—allows us to extrapolate critical safety information from analogous compounds and chemical classes.
Key Chemical Properties:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1315593-71-5 | [1][2] |
| Molecular Formula | C₅H₁₀ClF₂NO | [1] |
| Molecular Weight | 173.59 g/mol | [1] |
| Known Hazards | Based on analogous structures, may cause skin, eye, and respiratory irritation. |[3][4] |
Causality Behind the Hazards:
-
Fluorinated Moiety: The presence of strong carbon-fluorine bonds suggests high thermal stability. Incomplete combustion can lead to the formation of hazardous byproducts.[5][6] Therefore, specialized high-temperature incineration is the preferred disposal method.
-
Hydrochloride Salt: As a hydrochloride salt, the compound is acidic. It should not be mixed with bases or other incompatible chemicals in waste streams to avoid uncontrolled reactions.[7][8]
-
Pyrrolidine Structure: Pyrrolidine-based compounds can be irritants and should be handled with appropriate personal protective equipment (PPE) to prevent contact.[3][9]
Regulatory Framework: The Foundation of Compliance
All laboratory waste disposal is governed by strict federal and local regulations. Adherence to these standards is mandatory, not optional.
-
OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a written Chemical Hygiene Plan (CHP) for all laboratories.[10][11][12] Your institution's CHP is the primary document you must follow; it outlines specific procedures for waste disposal, PPE, and emergency response.[13]
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from "cradle to grave."[14][15] This includes proper identification, labeling, accumulation, and disposal of chemical waste.
Trustworthiness Principle: This guide is a resource to supplement, not replace, your institution's specific protocols. Always consult your Environmental Health & Safety (EH&S) department before initiating any new disposal procedure.
Step-by-Step Disposal Protocol
This protocol is divided into three phases: preparation, collection, and final disposition.
Phase 1: Pre-Disposal Assessment and Preparation
-
Personal Protective Equipment (PPE): Before handling the chemical or its waste, all personnel must be equipped with the following:
-
Gloves: Chemical-resistant nitrile gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[16]
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: If handling the compound as a fine powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended.[12][16]
-
-
Waste Characterization: Determine the nature of the waste. Is it pure, unreacted solid? Is it dissolved in a solvent? Is it a contaminated item like gloves or weighing paper? This determination dictates the appropriate waste stream.
Phase 2: Waste Segregation and Containment
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[7][14]
-
Solid Waste:
-
Collect all solid this compound waste, including residual powder and contaminated disposables (e.g., weighing paper, pipette tips), in a dedicated hazardous waste container.
-
This compound is a halogenated organic . It must be placed in a container specifically designated for "Halogenated Organic Solid Waste."[17][18] Do not mix with non-halogenated waste.
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing the compound in a dedicated "Halogenated Organic Liquid Waste" container.[17][18]
-
Crucially, never dispose of solutions containing this chemical down the drain. [3][18]
-
Ensure the waste container is compatible with the solvent used (e.g., do not store acidic solutions in metal containers).[15]
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste." [3][19]
-
The label must include the full chemical name: "this compound" and list all other components (e.g., solvents) with their approximate concentrations.
-
Keep the container closed at all times, except when adding waste.[7]
-
-
Storage:
Phase 3: Spill and Decontamination Procedures
Accidents require immediate and correct action.
-
Small Spills (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with a compatible absorbent material such as vermiculite or sand.[3][9]
-
Carefully sweep or scoop the absorbed material into the designated halogenated solid waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Collect all cleaning materials (wipes, absorbents) as hazardous waste.[3]
-
-
Large Spills:
-
Evacuate the immediate area.
-
Contact your institution's EH&S or emergency response team immediately.[20]
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Final Disposition: The Rationale for Incineration
The final step in the disposal process is the transfer of waste to your institution's EH&S department for ultimate disposal.
-
Mechanism of Disposal: Due to the high stability of the carbon-fluorine bonds, the recommended disposal method for fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[5][6] This process ensures the complete breakdown of the molecule to less harmful components and prevents the release of persistent "forever chemicals" into the environment.[6][21]
-
Institutional Protocol: Your EH&S department will manage the logistics of waste pickup from your laboratory's Central Accumulation Area (CAA) and its transport to a certified disposal facility.[19]
Disposal Decision Workflow
The following diagram illustrates the logical steps for properly disposing of waste generated from this compound.
Caption: Waste Disposal Workflow Diagram.
References
- 1. 1315593-71-5 | [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride - Alachem Co., Ltd. [alachem.co.jp]
- 2. 1315593-71-5|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. aksci.com [aksci.com]
- 5. epa.gov [epa.gov]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. osha.gov [osha.gov]
- 11. mastercontrol.com [mastercontrol.com]
- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 13. compliancy-group.com [compliancy-group.com]
- 14. danielshealth.com [danielshealth.com]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 17. scienceready.com.au [scienceready.com.au]
- 18. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 19. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 20. benchchem.com [benchchem.com]
- 21. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
Comprehensive Safety and Handling Guide for (R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and operational directives for the handling and disposal of (R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride (CAS No. 1315593-71-5). As a Senior Application Scientist, this document is structured to impart not just procedural steps, but a deeper understanding of the causality behind these recommendations, ensuring a culture of safety and scientific integrity in your laboratory.
Hazard Identification and Risk Assessment
This compound is a fluorinated pyrrolidine derivative. While comprehensive toxicological data for this specific compound is not widely published, data for structurally similar compounds and the general class of chemicals indicates a need for careful handling.
Known and Inferred Hazards:
Based on available safety data for analogous compounds, the primary hazards associated with this compound are:
-
Skin Irritation (H315): May cause redness, itching, and inflammation upon contact with skin.[1][2]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract.[1][2]
-
Harmful if Swallowed (H302): Ingestion may lead to adverse health effects.[2]
During thermal decomposition or combustion, this compound may release toxic and irritating gases and vapors, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[1]
The following table summarizes the key safety information:
| Hazard Statement | GHS Code | Description | Primary Exposure Route(s) |
| Harmful if swallowed | H302 | May cause harm if ingested. | Ingestion |
| Causes skin irritation | H315 | Direct contact can lead to skin irritation. | Dermal |
| Causes serious eye irritation | H319 | Direct contact can cause severe eye irritation. | Ocular |
| May cause respiratory irritation | H335 | Inhalation of dust can irritate the respiratory system. | Inhalation |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Hand Protection
-
Glove Selection: Nitrile rubber gloves are the standard for laboratory use and offer good resistance to a variety of chemicals.[3] For handling this compound, it is recommended to use chemotherapy-grade gloves that meet the American Society for Testing and Materials (ASTM) D6978 standard, especially when working with hazardous drugs.[4]
-
Double Gloving: When handling the solid compound or concentrated solutions, wearing two pairs of gloves is a best practice. The inner glove should be worn under the cuff of the lab coat, and the outer glove over the cuff.[4]
-
Glove Changes: Gloves should be changed every 30 minutes or immediately if they become contaminated, punctured, or torn.[4]
Body Protection
-
Laboratory Coat: A long-sleeved, knee-length lab coat that buttons to the collar is mandatory.[3] For handling hazardous compounds, disposable gowns made of a material resistant to chemical permeation, such as polypropylene, are recommended.[4] These gowns should open in the back and have closed-fronts with knit or elastic cuffs.[4]
-
Coveralls: For procedures with a high risk of contamination, such as large-scale synthesis or spill cleanup, "bunny suit" coveralls that offer head-to-toe protection should be considered.[5]
Eye and Face Protection
-
Safety Glasses: At a minimum, safety glasses with side shields that are certified to ANSI Z87 standards are required for all laboratory work.[3]
-
Goggles: When there is a risk of splashes or spills, chemical splash goggles that form a seal around the eyes must be worn.[4][6]
-
Face Shield: For procedures with a significant splash hazard, a full-face shield should be worn in conjunction with safety goggles to protect the entire face.[6][7]
Respiratory Protection
-
Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[8]
-
Respirator: If engineering controls are not sufficient or during a large spill, a NIOSH-approved respirator is necessary. For particulates, an N95 or N100 respirator is appropriate.[4][7] For protection against vapors that may be generated during certain procedures, a respirator with an organic vapor cartridge may be required.[8][9] A proper fit test and training are essential before using any respirator.[4][7]
Footwear
-
Closed-toe Shoes: Always wear closed-toe shoes in the laboratory.[3]
-
Shoe Covers: In areas where hazardous drugs are compounded, disposable, slip-resistant shoe covers should be worn and changed regularly.[4][5]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE:
References
- 1. aksci.com [aksci.com]
- 2. [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride | 1315593-71-5 [amp.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. pppmag.com [pppmag.com]
- 8. kouraglobal.com [kouraglobal.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


